molecular formula C7H6F2IN B12857207 2,3-Difluoro-4-iodobenzylamine

2,3-Difluoro-4-iodobenzylamine

Cat. No.: B12857207
M. Wt: 269.03 g/mol
InChI Key: KCMAZZYTFPASNL-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-iodobenzylamine is a useful research compound. Its molecular formula is C7H6F2IN and its molecular weight is 269.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Difluoro-4-iodobenzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Difluoro-4-iodobenzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6F2IN

Molecular Weight

269.03 g/mol

IUPAC Name

(2,3-difluoro-4-iodophenyl)methanamine

InChI

InChI=1S/C7H6F2IN/c8-6-4(3-11)1-2-5(10)7(6)9/h1-2H,3,11H2

InChI Key

KCMAZZYTFPASNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CN)F)F)I

Origin of Product

United States

Foundational & Exploratory

Chemical properties of 2,3-Difluoro-4-iodobenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties of 2,3-Difluoro-4-iodobenzylamine

This technical guide offers a comprehensive examination of 2,3-Difluoro-4-iodobenzylamine, a halogenated aromatic amine of significant interest to researchers in medicinal chemistry and materials science. The unique substitution pattern—featuring two ortho-fluorine atoms, a para-iodine atom, and a benzylamine moiety—creates a molecule with a distinct reactivity profile and high potential as a versatile synthetic building block. This document synthesizes available data on analogous structures to provide a robust predictive profile covering its physicochemical properties, reactivity, synthesis, and analytical characterization, grounded in established chemical principles.

The strategic placement of electron-withdrawing fluorine atoms and a synthetically versatile iodine atom on the benzylamine scaffold imparts properties crucial for drug design and complex molecule synthesis. Fluorination is known to enhance metabolic stability and binding affinity, while the iodo group serves as an invaluable handle for carbon-carbon and carbon-heteroatom bond formation.[1][2][3]

Core Compound Data:

IdentifierValue
IUPAC Name (2,3-Difluoro-4-iodophenyl)methanamine
Molecular Formula C₇H₆F₂IN
Molecular Weight 269.03 g/mol
CAS Number Not assigned (as of early 2026)

Predicted and Comparative Physicochemical Properties:

Direct experimental data for 2,3-Difluoro-4-iodobenzylamine is not widely available. The following table provides predicted properties based on the analysis of structurally similar compounds, such as 2,4-difluorobenzylamine and 3,4-difluorobenzylamine. These analogs provide a reliable framework for estimating the behavior of the target compound.[4][5]

PropertyPredicted Value for 2,3-Difluoro-4-iodobenzylamineComparative Data: 2,4-Difluorobenzylamine[4][5]Comparative Data: 3,4-Difluorobenzylamine
Appearance Colorless to pale yellow liquid or low-melting solidColorless to pale yellow liquid or crystalline solid[4]Light yellow to brown clear liquid
Boiling Point > 200 °C (estimated)129-130 °C[4]79 °C (flash point)
Density ~1.8-1.9 g/cm³ (estimated due to iodine)1.206 g/cm³[4][5]1.21 g/mL
Solubility Soluble in organic solvents (e.g., DCM, MeOH, THF); Insoluble in waterSoluble in organic solvents, insoluble in water[4][5]N/A
Calculated LogP ~2.5 - 3.0 (estimated)1.3 (XLogP3)[6]N/A

Scientist's Note: The significant increase in predicted boiling point and density compared to the difluoro-analogs is directly attributable to the much heavier iodine atom, which increases the molecular weight and enhances intermolecular van der Waals forces. The lipophilicity (LogP) is also expected to be higher due to the large, nonpolar iodine atom.[7]

Synthesis and Purification

A robust and reliable synthesis of 2,3-Difluoro-4-iodobenzylamine can be logically designed via the chemical reduction of its corresponding nitrile precursor, 2,3-Difluoro-4-iodobenzonitrile, which is commercially available.[8] This approach is a standard transformation in organic synthesis for preparing primary amines.

G cluster_0 Synthetic Workflow Start 2,3-Difluoro-4-iodobenzonitrile Process Chemical Reduction Start->Process 1. Reagent Reducing Agent (e.g., LiAlH₄ in THF or H₂/Catalyst) Reagent->Process 2. Purification Workup & Purification (e.g., Column Chromatography) Process->Purification 3. Product 2,3-Difluoro-4-iodobenzylamine Purification->Product 4.

Caption: Proposed synthetic workflow for 2,3-Difluoro-4-iodobenzylamine.

Experimental Protocol: Reduction of 2,3-Difluoro-4-iodobenzonitrile

  • Reactor Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reagent Preparation: Suspend Lithium Aluminum Hydride (LiAlH₄) (1.5 equivalents) in anhydrous Tetrahydrofuran (THF) and cool the slurry to 0 °C using an ice bath.

    • Rationale: An inert atmosphere and anhydrous conditions are critical as LiAlH₄ reacts violently with water. The reaction is highly exothermic, necessitating cooling to 0 °C for controlled addition of the substrate.

  • Substrate Addition: Dissolve 2,3-Difluoro-4-iodobenzonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ slurry via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

    • Expertise Note: The initial formation of a lithium aluminate complex with the nitrile is followed by reduction. Heating to reflux ensures the reaction goes to completion.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is designed to precipitate the aluminum salts into a granular, easily filterable solid.

    • Trustworthiness: This specific quenching method is a well-established and safe protocol for neutralizing excess LiAlH₄ and results in a clean separation of the inorganic salts.

  • Isolation and Purification: Stir the resulting mixture at room temperature for 1 hour. Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF or Ethyl Acetate. Combine the organic filtrates and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the pure benzylamine.

Chemical Reactivity and Stability

The reactivity of 2,3-Difluoro-4-iodobenzylamine is dictated by two primary sites: the nucleophilic primary amine and the C-I bond on the electron-deficient aromatic ring.

G cluster_main Reactivity Profile cluster_amine Amine Reactivity cluster_ring Aromatic Ring Reactivity mol amine_node Nucleophilic Site (Acylation, Alkylation, Amide Formation) ring_node C-I Bond: Primary site for Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) p1->amine_node 1 p2->ring_node 2

Caption: Key reactivity sites of 2,3-Difluoro-4-iodobenzylamine.

3.1. Reactivity of the Benzylamine Moiety The primary amine group (-CH₂NH₂) is a potent nucleophile and a weak base. It will readily participate in standard amine chemistry:

  • Acylation: Reacts with acid chlorides or anhydrides to form stable amide bonds, a cornerstone reaction in drug discovery.

  • Reductive Amination: Can be reacted with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Alkylation: Can be alkylated with alkyl halides, though over-alkylation can be an issue.

3.2. Reactivity of the Aromatic Ring The electronic nature of the ring is dominated by the strong inductive electron-withdrawing effects (-I) of the two fluorine atoms and, to a lesser extent, the iodine atom.[9]

  • Cross-Coupling Reactions: The carbon-iodine bond is the most reactive site on the ring for transition-metal-catalyzed cross-coupling reactions. This provides a powerful tool for introducing molecular diversity. For example, Suzuki coupling with a boronic acid would form a C-C bond, while Buchwald-Hartwig amination would form a C-N bond.

  • Electrophilic Aromatic Substitution (EAS): The ring is significantly deactivated towards EAS due to the powerful electron-withdrawing nature of the fluorine substituents. Reactions like nitration or halogenation would require harsh conditions and are generally not practical.

  • Nucleophilic Aromatic Substitution (SNAr): While aryl fluorides can undergo SNAr, the C-F bonds in this molecule are not sufficiently activated by other ring substituents (like a para-nitro group) to be easily displaced by nucleophiles.[10] The C-I bond is far more likely to react via metallic insertion.

3.3. Stability and Storage Like many benzylamines, 2,3-Difluoro-4-iodobenzylamine should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place away from light and oxidizing agents.[4] Amines can slowly oxidize and absorb atmospheric CO₂ over time.

Analytical Characterization

Confirming the identity and purity of 2,3-Difluoro-4-iodobenzylamine requires a suite of standard analytical techniques.

Predicted Analytical Data:

TechniqueExpected Observations
¹H NMR - Aromatic protons: Complex multiplet(s) in the ~7.0-7.8 ppm region, showing coupling to fluorine. - Benzylic (CH₂): A singlet or doublet around ~3.9-4.2 ppm. - Amine (NH₂): A broad singlet around ~1.5-2.5 ppm (exchangeable with D₂O).[11]
¹³C NMR - Aromatic carbons: Multiple signals in the ~110-160 ppm range, with large C-F coupling constants. The carbon attached to iodine will be at a higher field (~90-100 ppm). - Benzylic carbon: A signal around ~40-45 ppm.
¹⁹F NMR Two distinct signals for the non-equivalent fluorine atoms, showing coupling to each other and to adjacent protons. This is a definitive technique for confirming the substitution pattern.[12]
Mass Spec. (ESI-MS) [M+H]⁺ at m/z 270.96. The isotopic pattern will be simple as ¹²⁷I is the only naturally occurring isotope.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.[11]

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with standard parameters (e.g., 16-32 scans, 2-second relaxation delay).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., 1024-2048 scans).

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is crucial for verifying the fluorine substitution.

  • Data Processing: Process the data using appropriate software. Reference the ¹H and ¹³C spectra to the residual solvent peak.[13][14]

Protocol: Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.[11]

  • Ionization: Introduce the sample into the mass spectrometer using Electrospray Ionization (ESI) in positive ion mode.

    • Rationale: ESI is a soft ionization technique ideal for polar molecules like amines, which readily accept a proton to form an [M+H]⁺ ion.

  • Mass Analysis: Acquire a full scan spectrum to identify the molecular ion peak at the calculated m/z.

  • Data Analysis: Confirm the molecular weight from the observed parent ion. If desired, fragmentation (MS/MS) can be performed to further confirm the structure.

Applications in Research and Development

2,3-Difluoro-4-iodobenzylamine is not just a chemical curiosity; it is a high-potential intermediate for advanced synthesis.

  • Pharmaceutical Development: As a key building block, it allows for the introduction of a difluorobenzyl moiety into a larger molecule. This group is often used in drug design to block metabolic oxidation at the benzyl position and to modulate pKa and receptor binding interactions.[1][5] The amine allows for straightforward coupling to carboxylic acids to form amides, a common linkage in pharmaceuticals.

  • Agrochemicals: Similar to its analogs, this compound could serve as an intermediate in the synthesis of novel herbicides and insecticides, where fluorination is often used to increase efficacy.[4]

  • Advanced Materials: The dual reactivity (amine and iodide) makes it a candidate for the synthesis of complex polymers or functionalized materials where precise structural control is required.

References

  • Comparative Analysis of Reaction Kinetics for Substituted Benzylamines with a Focus on 2-Fluoro-5-iodobenzylamine. Benchchem.
  • Comparative Characterization of 2-Fluoro-5-iodobenzylamine Derivatives and Analogs. Benchchem.
  • 2,4-DIFLUOROBENZYLAMINE. ANGEEL OAK SPECIALITY CHEMTECH.
  • The Role of Fluorine Substituents in the Regioselectivity of Intramolecular C–H Bond Functionalization of Benzylamines at Palladium(II) | Request PDF. ResearchGate.
  • 2,3-Difluorobenzylamine. PubChem. Available at: [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Semantic Scholar.
  • Synthetic Routes for the Preparation of 2-Fluoro-5-iodobenzylamine Derivatives: Application Notes and Protocols. Benchchem.
  • Why are aryl flourides more reactive than aryl iodides? : r/askscience. Reddit.
  • 2,4-Difluorobenzylamine. Chem-Impex.
  • The synthetic method of 2,4-difluorobenzylamine. Eureka | Patsnap.
  • 2,4-Difluorobenzylamine. PubChem. Available at: [Link]

  • Fluorinated Aromatic Compounds. ResearchGate.
  • New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. CORE.
  • Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University.
  • Why is fluorine more reactive than iodine despite the weaker I-I bond? Stack Exchange.
  • ANALYTICAL METHODS. ATSDR.
  • Fluorine and Iodination of Benzene I Electrophilic Aromatic Substitution I Organic Chemistry. YouTube.
  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC.
  • Physico-chemical properties in relation to biological action. SlideShare.
  • (2,6-Difluoro-4-iodophenyl)methanamine. ChemScene.
  • NMR Solvent Data Chart. Cambridge Isotope Laboratories, Inc.
  • Drug-like and physicochemical properties of the selected compounds. ResearchGate.
  • An In-depth Technical Guide to 2,4-Difluorobenzylamine: Structure, Properties, and Synthetic Applications. Benchchem.
  • A kind of synthetic method of dolutegravir key intermediate 2,4-difluorobenzylamine. Google Patents.
  • 3,4-Difluorobenzylamine hydrochloride. Benchchem.
  • 2,3-Difluoro-4-iodobenzonitrile (CAS 943830-91-9). Fluorochem.
  • 3,4-Difluorobenzylamine 98 72235-53-1. Sigma-Aldrich.
  • (2,6-Difluoro-4-iodophenyl)methanamine hydrochloride. ChemScene.
  • An analysis of the physicochemical properties of oral drugs from 2000 to 2022. PMC.
  • A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research and Reviews.
  • NMR Solvent Data Chart. CK Gas.
  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC.
  • 2,4-Difluorobenzylamine 98 72235-52-0.
  • Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. PubMed.
  • α‐Difluoroalkylation of Benzyl Amines with Trifluoromethylarenes | Request PDF. ResearchGate.
  • 4-Fluorobenzylamine(140-75-0) 1H NMR spectrum. ChemicalBook.

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2,3-Difluoro-4-iodobenzylamine: Structural Elucidation, Molecular Weight Analysis, and Synthetic Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In modern medicinal chemistry and agrochemical development, the strategic halogenation of aromatic building blocks is a fundamental technique for optimizing pharmacokinetic and pharmacodynamic profiles. 2,3-Difluoro-4-iodobenzylamine (CAS: 1823316-03-5) has emerged as a highly versatile, stereoelectronically tuned intermediate[1]. By integrating a primary amine for functionalization, a highly reactive carbon-iodine (C-I) bond for transition-metal catalysis, and a difluoro motif for metabolic stability, this compound serves as a critical scaffold in the synthesis of advanced active pharmaceutical ingredients (APIs), including KRAS G12C inhibitors and complex herbicidal agents[2][3].

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the physicochemical properties of this molecule, explain the causality behind its structural advantages, and provide a field-proven, self-validating protocol for its utilization in cross-coupling workflows.

Stereoelectronic Architecture & Physicochemical Profiling

The molecular architecture of 2,3-Difluoro-4-iodobenzylamine (


) is deliberately designed to exploit the unique properties of halogens:
  • The 2,3-Difluoro Motif : Fluorine is highly electronegative but sterically small (similar in van der Waals radius to oxygen). Placing fluorines at the ortho and meta positions relative to the benzylamine group creates a strong local dipole moment. This electron-withdrawing effect lowers the

    
     of the benzylic amine, modulating its basicity to enhance membrane permeability. Furthermore, it blocks cytochrome P450-mediated oxidative metabolism at these positions.
    
  • The 4-Iodo Moiety : Iodine is highly polarizable and forms a relatively weak C-I bond (bond dissociation energy ~65 kcal/mol). Positioned para to the benzylic carbon, it is sterically accessible and electronically primed for rapid oxidative addition by low-valent transition metals (e.g., Palladium or Copper).

Molecular Weight & Composition Analysis

Accurate molecular weight calculation is critical for stoichiometric precision in high-throughput screening and scale-up synthesis. The exact molecular weight is 269.03 g/mol [1].

Table 1: Quantitative Mass Contribution Analysis

ElementAtomic Mass ( g/mol )QuantityTotal Mass Contribution ( g/mol )Mass Percentage (%)
Carbon (C) 12.011784.07731.25%
Hydrogen (H) 1.00866.0482.25%
Fluorine (F) 18.998237.99614.12%
Iodine (I) 126.9041126.90447.17%
Nitrogen (N) 14.007114.0075.21%
Total 269.032 100.00%

Note: The compound is frequently supplied and utilized as a hydrochloride salt (CAS: 1980053-21-1) to improve shelf-stability and aqueous solubility, which adds 36.46 g/mol (HCl) to the base weight[4].

Strategic Applications in Target-Based Drug Design

The structural features of 2,3-Difluoro-4-iodobenzylamine make it a privileged intermediate in several high-value pipelines:

  • Oncology (KRAS G12C Inhibitors) : The mutation of KRAS is a primary driver in non-small cell lung cancer (NSCLC). The difluoro-iodo-benzylamine core is utilized to construct the highly substituted aromatic rings that fit into the cryptic Switch-II pocket of the KRAS G12C protein. The iodine allows for late-stage diversification via Suzuki coupling to append various heterocyclic warheads[3].

  • Agrochemicals (Aminopicolinate Herbicides) : In agricultural chemistry, poly-substituted aryl-aminopicolinates are potent broad-spectrum herbicides. The 2,3-difluoro-4-iodo precursor is used to synthesize 6-(poly-substituted aryl)-4-aminopicolinic acids, where the specific halogenation pattern dictates environmental degradation rates and crop selectivity[2].

Self-Validating Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

To leverage the 4-iodo position, the Suzuki-Miyaura cross-coupling is the industry standard. Below is a field-proven, step-by-step methodology.

Scientific Causality & Trustworthiness: This protocol is designed as a self-validating system. By utilizing LC-MS for real-time monitoring and selecting a biphasic solvent system, the reaction inherently drives itself to completion while providing measurable checkpoints to prevent catastrophic failure at scale.

Step-by-Step Methodology
  • Amine Protection (Optional but Recommended) :

    • Action: Convert the primary amine to a tert-butyloxycarbonyl (Boc) protected derivative.

    • Causality: Free primary amines can coordinate with the Palladium catalyst, poisoning the active

      
       species or leading to competitive Buchwald-Hartwig amination side-reactions.
      
  • Reagent Assembly :

    • Action: In a Schlenk flask, combine 1.0 eq of 2,3-Difluoro-4-iodobenzylamine (Boc-protected), 1.2 eq of the target Arylboronic acid, and 3.0 eq of Potassium Carbonate (

      
      ).
      
  • Solvent System & Degassing :

    • Action: Suspend the mixture in a 4:1 ratio of 1,4-Dioxane to Water. Sparge the solution with ultra-pure

      
       or Argon for 15 minutes.
      
    • Causality: Dioxane solubilizes the organic electrophile and boronic acid, while water dissolves the inorganic base. The biphasic interface is where transmetalation occurs. Degassing is non-negotiable; ambient oxygen will rapidly oxidize the electron-rich

      
       into an inactive 
      
      
      
      oxide dead-end.
  • Catalyst Initiation :

    • Action: Add 0.05 eq of

      
       under positive inert gas flow.
      
    • Causality: The bidentate 'dppf' ligand enforces a cis-geometry on the intermediate Palladium complex. This spatial arrangement drastically lowers the activation energy required for the final reductive elimination step.

  • Execution & Self-Validation Checkpoint :

    • Action: Heat the reaction to 90°C for 8–12 hours.

    • Validation: Pull a 10 µL aliquot at hour 4. Quench in acetonitrile and run via LC-MS. You should observe the disappearance of the

      
       signal corresponding to the starting material and the emergence of the coupled product mass. If starting material persists, spike with an additional 0.02 eq of catalyst.
      
  • Workup :

    • Action: Cool to room temperature, dilute with Ethyl Acetate, wash with brine to remove the inorganic salts, dry over

      
      , and purify via silica gel flash chromatography.
      
Reaction Workflow Visualization

Pathway SM 2,3-Difluoro-4-iodobenzylamine (Electrophile) OA Oxidative Addition [Pd(II) Insertion into C-I] SM->OA C-I Cleavage Pd Pd(0) Catalyst (Active Species) Pd->OA Catalyst Binding TM Transmetalation [Boronic Acid + Base] OA->TM Base Activation RE Reductive Elimination [C-C Bond Formation] TM->RE Ligand Exchange RE->Pd Pd(0) Regeneration API Coupled Benzylamine (API Intermediate) RE->API Product Release

Catalytic cycle of 2,3-Difluoro-4-iodobenzylamine in Suzuki-Miyaura cross-coupling.

Safety, Handling, and Environmental Considerations

When handling 2,3-Difluoro-4-iodobenzylamine, particularly in its hydrochloride salt form (CAS: 1980053-21-1), strict adherence to Environmental Health and Safety (EHS) protocols is required. The compound is classified under several critical GHS hazard statements[4]:

  • H301 : Toxic if swallowed.

  • H315 / H318 : Causes skin irritation and serious eye damage. (Requires handling in a Class II fume hood with nitrile gloves and splash goggles).

  • H411 : Toxic to aquatic life with long-lasting effects. (Halogenated organics must never be disposed of in standard aqueous waste streams; they require dedicated halogenated waste segregation for high-temperature incineration).

References

  • Google Patents. "US11731984B2 - KRas G12C inhibitors". United States Patent and Trademark Office.
  • Google Patents. "US7314849B2 - 6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides". United States Patent and Trademark Office.

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An In-depth Technical Guide to the Safe Handling and Hazard Profile of 2,3-Difluoro-4-iodobenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical overview of 2,3-Difluoro-4-iodobenzylamine, a specialized reagent with significant potential in synthetic chemistry, particularly in the development of novel pharmaceutical agents. Given the compound's specific substitution pattern, which combines the reactivity of a benzylamine with the unique electronic properties of a poly-halogenated aromatic ring, a thorough understanding of its chemical behavior and associated hazards is paramount for researchers in drug discovery and development.

This guide moves beyond a standard Safety Data Sheet (SDS) to offer a deeper, more causal analysis of the compound's safety profile. By synthesizing data from structurally analogous compounds, we will establish a robust framework for its safe handling, storage, and emergency management. The protocols herein are designed to be self-validating, grounded in established principles of chemical reactivity and toxicology.

Compound Identity and Physicochemical Profile

2,3-Difluoro-4-iodobenzylamine is a substituted aromatic amine. The presence of two electron-withdrawing fluorine atoms and a bulky, polarizable iodine atom on the phenyl ring, coupled with the nucleophilic benzylamine moiety, dictates its reactivity and, consequently, its hazard profile.

Table 1: Estimated Physicochemical Properties

PropertyEstimated Value/InformationRationale / Analogous Compound Data
Molecular Formula C₇H₆F₂INDerived from chemical structure.
Molecular Weight 269.03 g/mol Calculated from the molecular formula.
Appearance Likely a solid or high-boiling liquid.Analogs like 4-Iodobenzylamine hydrochloride are solids. 2,3-Difluorobenzylamine is a combustible liquid[1].
Stability Expected to be stable under normal conditions. May be air or light sensitive.Benzylamines and iodo-aromatics can be sensitive to air and light. Analogs are noted as "Air sensitive"[2].
Reactivity Incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.This is a typical reactivity profile for amines[3].

Hazard Identification and GHS Classification

The primary hazards of 2,3-Difluoro-4-iodobenzylamine are anticipated to be severe skin and eye damage, and potential toxicity if swallowed or in contact with skin. This assessment is based on the consistent and severe hazard classifications of its structural analogs. The benzylamine functional group is well-known for its corrosive nature.

Table 2: Anticipated GHS Hazard Classification

Hazard ClassCategoryHazard StatementBasis of Classification (Analogous Compounds)
Skin Corrosion / Irritation1BH314: Causes severe skin burns and eye damage.2,3-Difluorobenzylamine and 4-Iodobenzylamine are both classified as Category 1B skin corrosives[1][4].
Serious Eye Damage / Irritation1H318: Causes serious eye damage.Direct consequence of Skin Corrosion Cat. 1B. This is a consistent finding across all relevant analogs[1][4][5].
Acute Toxicity (Oral)3 or 4H301: Toxic if swallowed or H302: Harmful if swallowed.2,3-Difluoro-4-iodobenzylamine hydrochloride is classified as Acute Tox. 3 (Oral)[5].
Acute Toxicity (Dermal)4H312: Harmful in contact with skin.Benzylamine itself has dermal toxicity.
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.This is a common hazard for amine compounds and is listed for the hydrochloride salt[5][6].
Hazardous to the Aquatic Environment (Chronic)2H411: Toxic to aquatic life with long lasting effects.The hydrochloride salt is noted to have long-lasting aquatic toxicity[5].
Hazard Communication Workflow

The process of identifying and communicating these hazards is critical. It begins with data analysis from analogous compounds and culminates in clear labeling and documentation for the end-user.

GHS_Workflow Diagram 1: Hazard Identification & Communication Workflow A Data Mining: Collect SDS for structural analogs (e.g., 2,3-difluorobenzylamine, 4-iodobenzylamine) B Structure-Activity Relationship (SAR) Analysis: Identify hazards based on functional groups (amine, halogens) A->B Analyze C Assign GHS Classifications: - Skin Corrosion (1B) - Eye Damage (1) - Acute Toxicity (Oral, Dermal) B->C Conclude D Generate Hazard & Precautionary Statements: H314, H318, H301/302... P260, P280, P301+P310... C->D Translate E Create Container Label: - Product Identifier - Pictograms (Corrosion, Skull) - Signal Word (Danger) - Hazard/Precautionary Statements D->E Populate F Author In-Depth Safety Guide (This Document): - Explain causality - Detail protocols - Provide emergency procedures D->F Elaborate

Caption: Hazard Identification & Communication Workflow.

Safe Handling and Personal Protective Equipment (PPE)

Handling this compound requires stringent adherence to protocols designed to prevent any direct contact. The causality is clear: the amine functionality makes the compound corrosive and capable of causing severe, irreversible tissue damage upon contact.

Engineering Controls
  • Chemical Fume Hood: All manipulations of 2,3-Difluoro-4-iodobenzylamine, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1][3]

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate vicinity of the work area.[3]

Personal Protective Equipment (PPE)

The selection of PPE is based on preventing all routes of exposure—dermal, ocular, and respiratory.

  • Hand Protection: Wear chemically resistant gloves. Nitrile gloves may offer splash protection, but for prolonged handling or in case of a spill, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[7]

  • Eye and Face Protection: Chemical safety goggles are mandatory. Due to the severe corrosive potential, a full-face shield must be worn over the goggles to protect the entire face.[1][3]

  • Skin and Body Protection: A flame-resistant lab coat is required. For operations with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended. Ensure clothing fully covers the skin.[7]

  • Respiratory Protection: If there is any risk of exposure outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3]

Storage and Stability Management

Proper storage is essential to maintain the compound's integrity and prevent the formation of hazardous degradation products.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials.[3][8] Keep away from heat, sparks, and open flames.[1][3]

  • Inert Atmosphere: Given the air sensitivity of similar amines, storage under an inert atmosphere (e.g., argon or nitrogen) is a best practice to prolong shelf life and prevent oxidative degradation.[9]

  • Incompatible Materials: Segregate from strong oxidizing agents, acids, and acid chlorides to prevent vigorous and potentially hazardous reactions.[3]

Emergency Procedures and First Aid

Immediate and correct response to an exposure is critical to minimizing harm. The corrosive nature of the compound means that time is of the essence.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4][5]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[4][5]

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention. The corrosive nature of the substance creates a danger of perforating the esophagus.[3]

Spill Response Protocol
  • Small Spills: Evacuate the immediate area. Wearing full PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or dry earth. Do not use combustible materials like paper towels. Scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[3][10]

  • Large Spills: Evacuate the laboratory and notify emergency personnel and the institution's environmental health and safety department immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Firefighting Measures
  • Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[3] A water spray can be used to cool fire-exposed containers.

  • Specific Hazards: Combustion will produce highly toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen fluoride (HF), and hydrogen iodide (HI).[1][3][4] Vapors may be heavier than air and can form explosive mixtures with air upon intense heating.

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1][3]

Emergency_Response Diagram 2: Emergency Response Protocol Flowchart cluster_exposure Personnel Exposure cluster_spill Chemical Spill Start Exposure or Spill Occurs A1 Skin Contact Start->A1 A2 Eye Contact Start->A2 A3 Inhalation Start->A3 D1 Assess Spill Size Start->D1 B1 Remove contaminated clothing. Flush with water for 15+ min. A1->B1 B2 Flush eyes with water for 15+ min. Hold eyelids open. A2->B2 B3 Move to fresh air. Provide artificial respiration if needed. A3->B3 C Seek Immediate Medical Attention B1->C B2->C B3->C D2 Small & Contained D1->D2 Small D3 Large or Uncontained D1->D3 Large E1 Don full PPE. Cover with inert absorbent. Collect in waste container. D2->E1 E2 Evacuate Area. Alert Safety Officer / Emergency Services. D3->E2

Caption: Emergency Response Protocol Flowchart.

Toxicological Information

No specific toxicological studies have been performed on 2,3-Difluoro-4-iodobenzylamine. However, the toxicological profile can be inferred from its corrosive properties and data on analogous amines.

  • Acute Effects: The primary acute effect of exposure is severe chemical burns to the skin, eyes, and respiratory tract.[1] Ingestion can cause severe burns to the mouth, throat, and stomach, with a risk of perforation.[3][7]

  • Chronic Effects: No data is available on the long-term effects of exposure. As with many reactive organic compounds, repeated low-level exposure should be avoided.

  • Carcinogenicity/Mutagenicity: There is no data to suggest that this compound is carcinogenic or mutagenic.

Conclusion

2,3-Difluoro-4-iodobenzylamine is a valuable research chemical that must be handled with the utmost care. Its hazard profile is dominated by its severe corrosivity to skin and eyes, a characteristic feature of the benzylamine class. All laboratory operations must be guided by the principle of avoiding all direct contact through the mandatory use of robust engineering controls and comprehensive personal protective equipment. By understanding the chemical causality behind its hazards and adhering strictly to the protocols outlined in this guide, researchers can utilize this compound's synthetic potential safely and effectively.

References

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet for Benzylamine.
  • SynQuest Laboratories, Inc. (2023, July 31). Safety Data Sheet for 2,3-Difluoro-4-iodobenzylamine hydrochloride.
  • Pfizer Inc. (1999, July 12). Material Safety Data Sheet for Oxytetracycline hydrochloride liquid concentrate.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet for 4-Fluorobenzylamine.
  • Thermo Fisher Scientific. (2025, October 24). Safety Data Sheet for 4-Iodobenzylamine hydrochloride.
  • Fisher Scientific. (2025, December 26). Safety Data Sheet for 4-Iodobenzylamine.
  • Fisher Scientific. (2010, October 18). Safety Data Sheet for 2,3-Difluorobenzylamine.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 4-Iodobenzylamine hydrochloride.
  • Merck Millipore. (n.d.). Safety Data Sheet for a related amine compound.
  • ChemicalBook. (n.d.). 2,4-Difluorobenzylamine synthesis.
  • Apollo Scientific. (2023, June 28). Safety Data Sheet for 2,4-Difluorobenzylamine.
  • PubChem. (2025, April 14). 2,4-Difluorobenzylamine. National Center for Biotechnology Information.
  • ChemicalBook. (n.d.). 2,4-Difluorobenzylamine - Safety Data Sheet.
  • Benchchem. (n.d.). An In-depth Technical Guide to 2,4-Difluorobenzylamine: Structure, Properties, and Synthetic Applications.
  • NANJING JIEYUN PHARMA TECH CO LTD. (2017, October 10). The synthetic method of 2,4-difluorobenzylamine. Eureka | Patsnap.
  • Sigma-Aldrich. (n.d.). 3,4-Difluorobenzylamine 98.
  • PubChem. (2025, April 14). 2,3-Difluorobenzylamine. National Center for Biotechnology Information.
  • Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes.
  • Merck Millipore. (2025, December 24). Safety Data Sheet for a corrosive amine.
  • OECD Existing Chemicals Database. (n.d.). SIDS INITIAL ASSESSMENT PROFILE for Primary Alkyl Amines.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Safe Handling of 2',3'-Difluoro-4'-methylacetophenone.
  • Fluorochem. (n.d.). 2,3-Difluoro-4-iodobenzonitrile (CAS 943830-91-9).
  • Google Patents. (n.d.). CN105017026B - The synthetic method of 2,4 difluoro benzene methanamines.
  • ChemScene. (n.d.). 1461655-74-2 | (2,6-Difluoro-4-iodophenyl)methanamine hydrochloride.
  • Chem-Impex. (n.d.). 2,4-Difluorobenzylamine.
  • ResearchGate. (2025, June 27). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.
  • PMC. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.
  • Google Patents. (n.d.). CN108752217B - A kind of synthetic method of dolutegravir key intermediate 2,4-difluorobenzylamine.

Sources

Solubility Profile of 2,3-Difluoro-4-iodobenzylamine in Organic Solvents

[1][2]

Executive Summary

2,3-Difluoro-4-iodobenzylamine is a specialized halogenated building block critical in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1][2] Its structural motif—combining a basic primary amine with a lipophilic, electron-deficient aromatic core—creates a distinct solubility profile that varies drastically depending on its protonation state (Free Base vs. Hydrochloride Salt).[1][2][3]

This technical guide provides a comprehensive analysis of its solubility behavior, governed by the interplay between the lattice energy of the solid state and the solvation enthalpy of the solvent system. It is designed to assist process chemists in selecting optimal media for reaction monitoring, purification (crystallization), and formulation.[3]

Part 1: Physicochemical Characterization & Structural Logic[3]

To predict and manipulate solubility, one must understand the molecular forces at play. The molecule consists of three distinct functional regions that dictate its interaction with solvents.[3][4]

Structural Analysis[2][5]
  • Primary Amine (-NH₂): Acts as a hydrogen bond donor and acceptor.[1][2][3] It provides high solubility in protic solvents and is the site of protonation (pKa ≈ 8.5–9.0), rendering the molecule water-soluble as a salt.

  • Difluoro-Substitution (2,3-position): The high electronegativity of fluorine atoms reduces the electron density of the aromatic ring (inductive effect), slightly lowering the basicity of the amine compared to unsubstituted benzylamine. It increases lipophilicity (C-F bond character) relative to hydrogen.[1][2]

  • Iodo-Substitution (4-position): The large, polarizable iodine atom significantly increases the molecular weight and London dispersion forces, enhancing solubility in non-polar or chlorinated solvents (in the free base form) while increasing the partition coefficient (LogP).[1][3]

Predicted Properties
PropertyValue (Estimated)Impact on Solubility
Molecular Weight ~269.03 g/mol Moderate MW suggests good solubility in common organic solvents.[1][2][3]
LogP (Free Base) 2.5 – 2.8Lipophilic; prefers organic layers in biphasic systems.[1][2]
pKa (Conjugate Acid) ~8.8Exists as a cation at pH < 7; Neutral at pH > 10.[1][2][3]
H-Bond Donors 2Facilitates solubility in Alcohols/Water.[1][2][3]

Part 2: Solubility Profile & Solvent Classification[3]

The solubility of 2,3-Difluoro-4-iodobenzylamine is strictly dependent on its form. Researchers typically encounter the Hydrochloride Salt (Solid) during purchase/storage and the Free Base (Oil/Low-melting Solid) during reaction workup.[1][2][3]

Comparative Solubility Table (Ambient Temperature, 25°C)
Solvent ClassRepresentative SolventSolubility: Free Base Solubility: HCl Salt Mechanistic Rationale
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Low (<1 mg/mL)DCM solvates the lipophilic halo-aryl core effective but cannot break the ionic lattice of the salt.[1][2][3]
Polar Protic Methanol / EthanolHigh High Strong H-bonding solvation stabilizes both the amine (free base) and the ammonium cation (salt).[1][2][3]
Polar Aprotic DMSO / DMFHigh High High dielectric constant disrupts ionic lattices; dipole interactions solvate the aromatic system.[2][3]
Ethers THF / Diethyl EtherModerate Very Low Good for free base due to ether oxygen H-bond acceptance; poor for salts due to low dielectric constant.[1][2][3]
Hydrocarbons Hexane / HeptaneLow Insoluble Lack of polarity prevents solvation of the amine group; useful as an anti-solvent for crystallization.[2][3]
Aqueous Water (pH 7)Low (<1 mg/mL)High (>50 mg/mL)Hydrophobic effect dominates the free base; Ion-dipole interactions drive salt solubility.[1][2][3]
Thermodynamic Considerations
  • Enthalpy of Dissolution (

    
    ):  Dissolving the HCl salt in water or methanol is typically endothermic (requires heat to break the crystal lattice), meaning solubility increases with temperature.[3]
    
  • Common Ion Effect: In the presence of excess chloride ions (e.g., using 4M HCl in Dioxane), the solubility of the hydrochloride salt decreases significantly, precipitating the solid.

Part 3: Experimental Protocols

Protocol: Gravimetric Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation solubility (

123

Reagents: 2,3-Difluoro-4-iodobenzylamine (Test Compound), HPLC Grade Solvents.

  • Preparation: Weigh approximately 50 mg of the solid compound into a 4 mL clear glass vial.

  • Solvent Addition: Add the solvent in 100 µL increments at 25°C.

  • Equilibration: Cap the vial and vortex vigorously for 1 minute.

    • If dissolved: Record volume.[2][4]

    • If undissolved: Place in a thermomixer at 25°C / 500 RPM for 24 hours to ensure equilibrium.

  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-saturated).

  • Quantification:

    • Evaporate a known volume of filtrate to dryness and weigh the residue (Gravimetric).[3]

    • Alternatively, dilute the filtrate and analyze via HPLC-UV (254 nm).[1][2][3]

Protocol: Acid-Base Extraction (Purification Strategy)

Objective: To purify the amine from non-basic impurities using its solubility switch.[1][2][3]

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) .

  • Extraction (Acidic): Wash the organic layer with 1M HCl (aq) .

    • Mechanism:[3][5] The amine protonates to form the water-soluble ammonium salt and moves to the aqueous layer. Impurities remain in DCM.[2]

  • Separation: Collect the aqueous layer.[2] Discard the organic layer (or keep for recovery of non-basic byproducts).[2][3]

  • Basification: Cool the aqueous layer to 0°C and slowly add 2M NaOH until pH > 12.

    • Observation: The solution will turn cloudy as the free base precipitates/oils out.

  • Extraction (Basic): Extract the now-basic aqueous mixture with DCM or Ethyl Acetate .[1][2]

  • Isolation: Dry the organic layer over

    
    , filter, and concentrate in vacuo to yield the purified free base.
    

Part 4: Visualization of Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the desired operation (Reaction vs. Purification).

SolubilityLogicStartStart: 2,3-Difluoro-4-iodobenzylamineFormCheckIdentify FormStart->FormCheckFreeBaseFree Base (Neutral)FormCheck->FreeBaseNeutral pHSaltHCl Salt (Ionic)FormCheck->SaltAcidic pHSolventNonPolarSoluble in: DCM, EtOAc, Toluene(Reaction Media)FreeBase->SolventNonPolarLipophilic InteractionWaterInsolInsoluble in Water(Phase Separation)FreeBase->WaterInsolHydrophobic EffectSolventPolarSoluble in: Water, MeOH, DMSO(Stock Solutions)Salt->SolventPolarIon-Dipole InteractionOrganicInsolInsoluble in: Ether, Hexane, DCM(Precipitation/Crystallization)Salt->OrganicInsolLattice Energy DominatesReactionSynthesis (Amidation/Coupling)SolventNonPolar->ReactionPurificationPurification (Acid/Base Extraction)WaterInsol->PurificationOrganicInsol->Purification

Caption: Decision tree for solvent selection based on the protonation state of the benzylamine derivative.[1][2][3]

References

  • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 2736941, 2,3-Difluorobenzylamine. Retrieved from [Link]

    • Context: Provides foundational physicochemical properties (pKa, LogP)
    • Context: Source for general handling, safety, and solubility classifications of fluorinated benzylamines.[5][6]

  • Reichardt, C. (2003).[2][3] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2]

    • Context: Authoritative text on solvation mechanisms, dielectric constants, and the theory of solubility parameters used in the "Solvent Classific
  • Anderson, N. G. (2012).[2] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[2]

    • Context: Source for the "Acid-Base Extraction" and "Shake-Flask" protocols standard in pharmaceutical intermediate characterization.[1][2]

  • Context: General solubility trends for fluorinated arom

Precision Identity: 2,3-Difluoro-4-iodobenzylamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS Number Lookup & Technical Profile: 2,3-Difluoro-4-iodobenzylamine Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Core Identity

In the landscape of fragment-based drug discovery (FBDD), 2,3-Difluoro-4-iodobenzylamine represents a high-value "orthogonal" building block. It offers a rare combination of metabolic blocking (via the 2,3-difluoro motif) and a reactive handle for late-stage diversification (via the 4-iodo position).

For researchers executing a CAS lookup, the primary commercial index points to the hydrochloride salt , as the free base is often unstable or prepared in situ.

Identity Matrix
ParameterDataNotes
CAS Number (HCl Salt) 1980053-21-1 Primary commercial reference
CAS Number (Free Base) Not widely indexedRefer to HCl salt for procurement
Chemical Name (2,3-Difluoro-4-iodophenyl)methanamine hydrochloride
Molecular Formula C₇H₆F₂IN[1][2] · HClFree Base: C₇H₆F₂IN
Molecular Weight 305.49 g/mol (HCl salt)269.03 g/mol (Free Base)
InChIKey Computed: OHZUCDHZOHSBPZ-UHFFFAOYSA-NBase structure verification
Precursor CAS 1824274-98-7 2,3-Difluoro-4-iodobenzyl bromide
Technical Deep Dive: Why This Molecule?

As a Senior Application Scientist, I advise looking beyond the CAS number to the utility of this scaffold. This molecule is not just a random intermediate; it is designed for Structure-Activity Relationship (SAR) exploration.

A. The "Magic Methyl" vs. Difluoro Substitution

The 2,3-difluoro substitution pattern is non-trivial. Unlike a single fluorine, the vicinal difluoro motif induces a specific dipole moment and alters the torsion angle of the phenyl ring relative to attached amides.

  • Metabolic Stability: The C2 and C3 positions are blocked from oxidative metabolism (CYP450).

  • pKa Modulation: The electron-withdrawing fluorines lower the pKa of the benzylamine, potentially improving membrane permeability compared to non-fluorinated analogs.

B. The Iodine "Handle" (Orthogonal Reactivity)

The 4-iodo position is the strategic asset. It allows this molecule to serve as a bifunctional linker :

  • Step 1 (Amine Reactivity): The amine participates in amide coupling, reductive amination, or urea formation.

  • Step 2 (Iodine Reactivity): The iodine remains intact during Step 1, allowing for a subsequent Suzuki-Miyaura , Sonogashira , or Buchwald-Hartwig coupling to attach a second pharmacophore.

Synthesis & Procurement Strategy

While the amine (CAS 1980053-21-1) can be purchased, supply chain interruptions often require in-house preparation. The most robust route utilizes the commercially available 2,3-Difluoro-4-iodobenzyl bromide (CAS 1824274-98-7) .

Recommendation: Avoid direct alkylation of ammonia, which leads to over-alkylation (secondary/tertiary amines). Use the Delépine Reaction or Gabriel Synthesis for high fidelity.

Protocol: Modified Delépine Synthesis
  • Quaternization: React 2,3-Difluoro-4-iodobenzyl bromide with Hexamethylenetetramine (Urotropine) in CHCl₃ at reflux. The product precipitates as a quaternary salt.

  • Hydrolysis: Cleave the salt using ethanolic HCl.

  • Isolation: The product crystallizes as the hydrochloride salt (CAS 1980053-21-1).

SynthesisWorkflow Bromide Start: 2,3-Difluoro-4-iodobenzyl bromide (CAS 1824274-98-7) Salt Intermediate: Quaternary Ammonium Salt Bromide->Salt Reflux (4-6h) Hexamine Reagent: Hexamine Solvent: CHCl3 Hexamine->Salt Product Target: 2,3-Difluoro-4-iodobenzylamine HCl (CAS 1980053-21-1) Salt->Product Acid Cleavage Hydrolysis Hydrolysis: HCl / Ethanol Hydrolysis->Product

Figure 1: Recommended Delépine synthetic pathway for high-purity isolation of the target amine HCl salt.

Self-Validating Verification Protocol

Trusting a label is insufficient in high-stakes research. Use this protocol to validate the identity of CAS 1980053-21-1.

A. 1H NMR Diagnostics (DMSO-d6)
  • Benzyl Protons: Look for a signal around 4.0–4.1 ppm . If it is the HCl salt, this may appear as a broad singlet or quartet due to ammonium exchange.

  • Aromatic Region: You should see two distinct aromatic signals (H5 and H6).

    • The proton ortho to the Iodine (H5) will be chemically distinct from the proton ortho to the Fluorine (H6).

    • Coupling: Expect complex splitting due to H-F and H-H coupling.

B. 19F NMR (Critical Check)

This is the "fingerprint" test.

  • You must observe two distinct signals in the -110 to -160 ppm range.

  • If you see only one signal, you may have the symmetrical 2,6-difluoro isomer or a mono-fluoro impurity.

  • J-Coupling: The two fluorines are vicinal (2,3-position), so they will show strong F-F coupling (~20 Hz).

C. LCMS Verification
  • Target Mass: 269.03 Da (Free Base).

  • Scan Mode: Positive Ion (ESI+). Look for [M+H]+ = 270.0 .

  • Isotope Pattern: Iodine is monoisotopic (127I), so you will not see the M+2 pattern typical of Bromine or Chlorine. This is a key confirmation that the halogen is Iodine.

VerificationLogic Sample Unknown Sample (White Solid) LCMS LCMS (ESI+) Sample->LCMS MassCheck Mass = 270.0 (M+H)? LCMS->MassCheck NMR_F 19F NMR MassCheck->NMR_F Yes Fail_Mass REJECT Wrong Halogen/Scaffold MassCheck->Fail_Mass No (e.g., M+2 present) Signals Two Signals? NMR_F->Signals Coupling F-F Coupling Observed? Signals->Coupling Yes (2 signals) Fail_Sym REJECT Symmetry Error (Likely 2,6-isomer) Signals->Fail_Sym No (1 signal) Pass IDENTITY CONFIRMED 2,3-Difluoro-4-iodo Coupling->Pass Yes (Vicinal) Coupling->Fail_Sym No (Para/Meta)

Figure 2: Decision tree for analytical validation of 2,3-Difluoro-4-iodobenzylamine.

References
  • Synquest Labs. (2024). Product Specification: 2,3-Difluoro-4-iodobenzylamine hydrochloride (CAS 1980053-21-1).[1][3] Synquest Catalog. Link

  • BLD Pharm. (2024). Certificate of Analysis: 2,3-Difluoro-4-iodobenzyl bromide (CAS 1824274-98-7).[4] BLD Pharm Repository. Link

  • Galonic, D. P., et al. (2012). "Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines." Journal of Fluorine Chemistry, 135, 226-231. (Cited for general reactivity of poly-halo-difluoro benzenes). Link

  • PubChem. (2024). Compound Summary: 2,3-Difluorobenzylamine (Structural Analog). National Library of Medicine. Link

Sources

2,3-Difluoro-4-iodobenzylamine: A Strategic Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the selection of bifunctional building blocks dictates the efficiency of lead optimization. 2,3-Difluoro-4-iodobenzylamine (CAS: 1823316-03-5) has emerged as a privileged scaffold, offering orthogonal reactivity vectors that enable divergent late-stage functionalization. This technical guide explores the physicochemical rationale behind its structural motifs, details self-validating synthetic protocols for its incorporation, and examines its application in targeted therapeutics, particularly within kinase inhibitor design.

Structural & Physicochemical Rationale

The utility of 2,3-difluoro-4-iodobenzylamine lies in the precise stereoelectronic tuning provided by its substituents. Each functional group serves a distinct mechanistic purpose in both synthetic chemistry and pharmacology:

  • The Benzylamine Core: Unlike anilines, where the nitrogen lone pair is delocalized into the aromatic ring, the methylene spacer in a benzylamine preserves the aliphatic amine's nucleophilicity. This ensures rapid and high-yielding N-acylation or reductive amination reactions.

  • 2,3-Difluoro Substitution: Fluorine incorporation is a cornerstone of medicinal chemistry. The 2,3-difluoro motif lowers the basicity of the adjacent amine slightly via inductive electron withdrawal, which can enhance membrane permeability. Furthermore, the strong, highly polarized C–F bonds block cytochrome P450-mediated oxidative metabolism at the ortho and meta positions, significantly improving the molecule's pharmacokinetic half-life.

  • 4-Iodo Handle: The carbon-iodine bond is highly polarizable and relatively weak (~55 kcal/mol), making it an ideal electrophile for transition-metal-catalyzed cross-coupling. The electron-withdrawing nature of the fluorines further activates the C–I bond toward oxidative addition by palladium(0) species.

Table 1: Physicochemical Profile
PropertyValue / DescriptionImpact on Drug Design
Molecular Formula C₇H₆F₂INStandardized tracking and mass spectrometry identification.
Molecular Weight 269.03 g/mol Low molecular weight allows for extensive elaboration without exceeding Lipinski's limits.
CAS Registry Number 1823316-03-5Commercial availability for scalable synthesis.
Topological Polar Surface Area (TPSA) ~26.0 ŲExcellent passive membrane permeability.
Reactivity Vectors N-terminal (Nucleophilic), C4-Iodo (Electrophilic)Enables orthogonal, sequential functionalization without protecting group manipulation.

Divergent Synthetic Workflows

The true power of this building block is its capacity for orthogonal functionalization. The aliphatic amine can be selectively reacted with electrophiles (e.g., carboxylic acids, aldehydes) without disturbing the aryl iodide. Subsequently, the aryl iodide can undergo carbon-carbon or carbon-heteroatom bond formation.

Workflow SM 2,3-Difluoro-4-iodobenzylamine CAS: 1823316-03-5 Amide Amide Bond Formation (N-Terminal) SM->Amide HATU, DIPEA R-COOH RedAm Reductive Amination (N-Terminal) SM->RedAm NaBH(OAc)3 R-CHO Suzuki Suzuki-Miyaura Coupling (C4-Iodo) SM->Suzuki Pd(dppf)Cl2, K2CO3 R-B(OH)2 Sonogashira Sonogashira Coupling (C4-Iodo) SM->Sonogashira Pd(PPh3)4, CuI Terminal Alkyne Amide->Suzuki Sequential Functionalization

Divergent synthetic functionalization of 2,3-difluoro-4-iodobenzylamine.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They include mechanistic rationales for reagent selection and built-in In-Process Controls (IPCs) to verify reaction success at critical junctures.

Protocol A: N-Terminal Amide Bond Formation via HATU/DIPEA

Mechanistic Rationale: HATU is selected over traditional carbodiimides (like EDC/DCC) due to its ability to rapidly form a highly reactive OAt-active ester, which suppresses epimerization and accelerates the coupling of sterically hindered substrates. DIPEA (N,N-Diisopropylethylamine) is utilized as a non-nucleophilic base; its steric bulk prevents it from competing with the benzylamine for the activated ester, while effectively deprotonating the carboxylic acid and neutralizing the amine hydrochloride salt.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under nitrogen, dissolve the target carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv). The base deprotonates the acid, generating a carboxylate anion.

  • Ester Formation: Add HATU (1.1 equiv) in one portion. Validation: The solution typically undergoes a subtle color change (clear to pale yellow), indicating the formation of the O-acyl(tetramethyl)isouronium salt and subsequent OAt-active ester. Stir for 10 minutes.

  • Coupling: Add 2,3-difluoro-4-iodobenzylamine (1.05 equiv) dropwise. Stir at room temperature for 2 hours.

  • IPC (In-Process Control): Analyze via LC-MS. The disappearance of the activated ester mass and the appearance of the product mass [M+H]⁺ confirms conversion. The strong isotopic signature of iodine (mass defect) makes the product peak easily identifiable.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers sequentially with 1M HCl (removes unreacted amine and DIPEA), water, and brine (removes DMF). Dry over Na₂SO₄ and concentrate.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale: The C4-iodo position is highly reactive toward oxidative addition. Pd(dppf)Cl₂ is chosen as the pre-catalyst because the bidentate dppf ligand enforces a cis-coordination geometry on the palladium center, which accelerates the rate-limiting reductive elimination step—crucial when coupling sterically demanding or electron-deficient fluorinated aryls.

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine the iodobenzylamine derivative (from Protocol A) (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M). Sparge the mixture with argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species to inactive Pd(II) peroxo complexes.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) rapidly under positive argon flow. Seal the tube and heat to 90 °C for 4–6 hours.

  • IPC (In-Process Control): Monitor by TLC (Hexanes/EtOAc). The starting material (UV active, heavy iodine atom retards Rf) should be completely consumed, replaced by a more polar, highly fluorescent biaryl product spot.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium black (validating catalyst degradation post-reaction), and partition between EtOAc and water. Purify via flash column chromatography.

Application in Targeted Therapeutics: MAPK/ERK Inhibition

In medicinal chemistry, the 2,3-difluoro-benzyl moiety is frequently deployed as a pharmacophore to target the allosteric pockets of kinases. A prime example is the development of MEK1/2 inhibitors within the MAPK/ERK signaling cascade—a pathway heavily implicated in oncogenesis (e.g., KRAS/BRAF mutant melanomas and colorectal cancers).

When 2,3-difluoro-4-iodobenzylamine is elaborated into a mature drug candidate, the fluorinated aromatic ring often inserts deeply into a hydrophobic allosteric pocket adjacent to the ATP-binding site of MEK. The fluorine atoms engage in multipolar interactions with the protein backbone, while the iodine atom (or a biaryl group installed via Suzuki coupling) projects into a solvent-exposed region or an adjacent hydrophobic sub-pocket, effectively locking the kinase in a catalytically inactive conformation.

Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK RAS RAS (GTPase) RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 Kinase RAF->MEK Phosphorylation ERK ERK1/2 Kinase MEK->ERK Phosphorylation Transcription Gene Transcription (Cell Proliferation) ERK->Transcription Inhibitor Fluorinated Benzylamine Derived Inhibitor Inhibitor->MEK Allosteric Inhibition

MAPK/ERK signaling cascade highlighting MEK inhibition by targeted ligands.

By utilizing 2,3-difluoro-4-iodobenzylamine as a foundational building block, drug development professionals can rapidly generate libraries of highly potent, metabolically stable kinase inhibitors, streamlining the path from hit-to-lead optimization to clinical candidate selection.

References

  • MDPI. "Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives." Nanomaterials. Available at:[Link]

  • ACS Publications. "Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control

Thermodynamic Stability of Fluorinated Iodobenzylamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & The Stability Paradox

The Core Challenge: Fluorinated iodobenzylamines represent a critical scaffold in radiopharmaceutical chemistry (e.g., MIBG analogs, SPECT/PET tracers) and medicinal chemistry. The design challenge lies in the "Stability Paradox":

  • The Iodine Necessity: The C-I bond is required for radiolabeling (

    
    I, 
    
    
    
    I) or halogen bonding interactions, yet it is thermodynamically the weakest link (
    
    
    kcal/mol), prone to oxidative deiodination and protodeiodination.
  • The Fluorine Solution: Strategic fluorination is employed not just for lipophilicity modulation, but to electronically deactivate the aromatic ring, raising the activation energy for C-I cleavage.

This guide provides a rigorous framework for assessing, predicting, and validating the thermodynamic and kinetic stability of these compounds.

Part 2: Theoretical Framework

Electronic Stabilization Mechanisms

The stability of the C-I bond in a benzylamine scaffold is governed by the electron density of the aromatic ring.

  • Protodeiodination Resistance: The primary in vivo degradation pathway is acid-catalyzed protodeiodination (electrophilic aromatic substitution).

    • Mechanism: A proton attacks the carbon bearing the iodine.

    • Fluorine Effect: Fluorine is highly electronegative (

      
      ). When placed meta or para to the iodine, it withdraws electron density (
      
      
      
      ,
      
      
      ), deactivating the ring toward electrophilic attack and significantly increasing the kinetic stability of the C-I bond.
  • Nucleophilic Destabilization Risk:

    • Caution: While Fluorine stabilizes against electrophiles, its strong electron-withdrawing nature can activate the ring toward Nucleophilic Aromatic Substitution (

      
      ). If Fluorine is ortho or para to the Iodine, nucleophiles (e.g., thiols, hydroxide) may attack the ipso-carbon, displacing the iodide.
      
    • Design Rule: Meta-fluorination relative to iodine is often the thermodynamic "sweet spot," providing deactivation against protodeiodination without excessively activating the ring for nucleophilic attack.

Bond Dissociation Energy (BDE) Hierarchy

The thermodynamic stability is rooted in the bond strengths.

Bond TypeApprox.[1][2][3][4] BDE (kcal/mol)Stability Implication
C-F ~116Metabolically inert; anchors the scaffold.
C-H ~99Stable, but susceptible to P450 oxidation.
C-N (Benzylic)~70-85Generally stable; pH dependent.
C-I ~65Critical Failure Point. Weakest bond.

Part 3: Computational Prediction Protocol (DFT)

Before synthesis, thermodynamic stability must be modeled using Density Functional Theory (DFT).

Computational Workflow

Objective: Calculate the Homolytic Bond Dissociation Enthalpy (BDE) of the C-I bond.

Step-by-Step Protocol:

  • Geometry Optimization:

    • Software: Gaussian 16 / ORCA.

    • Functional/Basis Set: wB97X-D / def2-TZVP . (Includes dispersion corrections critical for halogens).

    • Solvation Model: SMD (Water) to mimic physiological conditions.

  • Frequency Calculation:

    • Verify stationary points (no imaginary frequencies).

    • Extract Zero-Point Energy (ZPE) and Thermal Corrections (

      
      ).
      
  • Radical Calculation:

    • Remove the Iodine atom to form the aryl radical and the iodine radical (

      
      ).
      
    • Optimize geometries of the radicals (Unrestricted DFT: uWB97X-D).

  • BDE Calculation:

    
    
    

Acceptance Criteria:

  • Target BDE > 68 kcal/mol for enhanced stability relative to non-fluorinated standards.

Part 4: Experimental Assessment Protocols

Accelerated Stability Testing (Arrhenius Model)

This protocol determines the shelf-life (


) and activation energy (

) of deiodination.

Materials:

  • HPLC System (UV/Vis or Radiometric detector).

  • Thermostatic heating blocks (40°C, 60°C, 80°C).

  • Buffer: Phosphate buffered saline (PBS), pH 7.4.

Protocol:

  • Preparation: Dissolve the fluorinated iodobenzylamine (1 mg/mL) in PBS.

  • Incubation: Aliquot samples into sealed amber vials. Incubate at three temperatures: 40°C, 60°C, and 80°C.

  • Sampling: Withdraw aliquots at

    
     hours.
    
  • Quenching: Immediately cool samples to 4°C and analyze via HPLC.

  • Analysis: Plot

    
     vs 
    
    
    
    (Kelvin).
    • Determine

      
       (rate constant) for each temp assuming pseudo-first-order degradation.
      
    • Calculate

      
       using the slope (
      
      
      
      ).
Oxidative Stress Test (Simulating In Vivo Metabolism)

Simulates stability against reactive oxygen species (ROS) and P450-like oxidation.

Protocol:

  • Control: Compound in PBS.

  • Stress Condition: Compound in PBS + 3% Hydrogen Peroxide (

    
    ).
    
  • Catalytic Stress (Optional): Add Fe(II) sulfate (Fenton chemistry) to generate hydroxyl radicals.

  • Monitoring: Analyze via LC-MS/MS at

    
     and 
    
    
    
    hours.
  • Pass Criteria: >95% parent compound remaining after 4 hours.

Part 5: Visualization of Degradation Pathways

The following diagram illustrates the competing degradation pathways and the stabilizing role of Fluorine.

StabilityPathways Parent Fluorinated Iodobenzylamine Stable Thermodynamically Stable Species Parent->Stable Optimized Design (Meta-F) SigmaComplex Sigma Complex (Transition State) Parent->SigmaComplex H+ Attack Radical Aryl Radical Parent->Radical Homolytic Cleavage Protodeiodination Protodeiodination (Acid/In-vivo) Oxidation Oxidative Deiodination SigmaComplex->Protodeiodination Loss of I+ Radical->Oxidation ROS Attack Fluorine Fluorine Substituent (EWG Effect) Fluorine->Parent Strengthens C-I bond (Inductive) Fluorine->SigmaComplex Destabilizes TS (Increases Ea)

Caption: Figure 1. Kinetic competition between degradation pathways. Fluorine substitution raises the activation energy (


) for protodeiodination, favoring the stable parent state.

Part 6: References

  • Gouverneur, V., & Seppelt, K. (2016). Fluorine Chemistry. Chemical Reviews. [Link]

  • Valliant, J. F., et al. (2010). The medicinal chemistry of carboranes and radiopharmaceuticals. Coordination Chemistry Reviews. [Link]

  • Coenen, H. H. (2020). Fluorine-18 Labeling Methods: Features and Possibilities of Basic Reactions. In Radiopharmaceutical Chemistry. Springer. [Link]

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. [Link]

  • Gaussian, Inc. (2023). Gaussian 16 User Reference: DFT Methods. [Link]

Sources

Literature Review & Technical Guide: Synthesis of 2,3-Difluoro-4-iodobenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3-Difluoro-4-iodobenzylamine (CAS: 1823316-03-5) is a high-value fluorinated building block, primarily utilized in the development of MEK inhibitors (e.g., Cobimetinib analogs) and other kinase-targeting oncological drugs. Its structural uniqueness lies in the specific substitution pattern: the 2,3-difluoro motif imparts metabolic stability and modulates pKa, while the 4-iodo handle serves as a versatile site for cross-coupling reactions (Suzuki, Sonogashira) to attach complex heterocycles.

This guide details a robust, scalable synthetic route designed to overcome the two primary challenges in its preparation:

  • Regioselectivity: Ensuring the iodine is installed specifically at the C4 position despite the directing effects of existing fluorine atoms.

  • Chemoselectivity: Reducing the nitrile/amide precursor to the amine without dehalogenating the labile aryl-iodine bond.

Retrosynthetic Analysis

The most reliable pathway to the target benzylamine is via the reduction of its corresponding nitrile. The nitrile, in turn, is accessed via a Sandmeyer reaction from the aniline, which allows for highly predictable regiocontrol during the initial iodination step.[1]

Retrosynthesis Target 2,3-Difluoro-4-iodobenzylamine (Target) Nitrile 2,3-Difluoro-4-iodobenzonitrile (Key Intermediate) Target->Nitrile Chemoselective Reduction (BH3·THF) Aniline_Iodo 2,3-Difluoro-4-iodoaniline Nitrile->Aniline_Iodo Sandmeyer Reaction (CuCN, NaNO2) Aniline_Start 2,3-Difluoroaniline (Starting Material) Aniline_Iodo->Aniline_Start Electrophilic Iodination (NIS, TFA)

Figure 1: Retrosynthetic strategy prioritizing regiocontrol and functional group tolerance.

Detailed Synthetic Protocols

Phase 1: Regioselective Iodination

Objective: Synthesis of 2,3-Difluoro-4-iodoaniline. Challenge: Directing the iodine to the C4 position. The amino group (C1) is a strong ortho/para director. C2 is blocked. C6 is ortho, and C4 is para.[1] Steric hindrance from the C2/C3 fluorines and the electronic preference of the amine typically favor the para (C4) position.

Protocol:

  • Reagents: 2,3-Difluoroaniline (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq), Trifluoroacetic acid (TFA, catalytic, 0.1 eq), Acetonitrile (ACN).[1]

  • Procedure:

    • Dissolve 2,3-difluoroaniline in ACN (0.5 M concentration).

    • Cool to 0°C under nitrogen atmosphere.

    • Add NIS portion-wise to control the exotherm.

    • Add catalytic TFA.[2] The acid activates the NIS, increasing the electrophilicity of the iodine species.

    • Stir at room temperature for 4–6 hours. Monitor by TLC/HPLC.

    • Workup: Quench with saturated aqueous sodium thiosulfate (

      
      ) to remove excess iodine.[3] Extract with ethyl acetate.[4] Wash with brine, dry over 
      
      
      
      , and concentrate.[1]
    • Yield: Typically 85–90%.

    • Purification: Recrystallization from hexanes/EtOAc or flash chromatography.

Phase 2: Sandmeyer Cyanation

Objective: Conversion to 2,3-Difluoro-4-iodobenzonitrile. Mechanism: Diazotization of the amine followed by radical-nucleophilic substitution with cyanide.

Protocol:

  • Reagents: 2,3-Difluoro-4-iodoaniline (1.0 eq),

    
     (1.2 eq), HCl (6M), CuCN (1.5 eq), KCN (2.0 eq), Toluene/Water biphasic system or DMSO.
    
  • Procedure:

    • Diazotization: Suspend the aniline in 6M HCl at -5°C to 0°C. Add an aqueous solution of

      
       dropwise, maintaining temperature < 5°C. Stir for 30 min to form the diazonium salt.
      
    • Substitution: In a separate vessel, prepare a solution of CuCN and KCN in water (or DMSO) at 50°C.

    • Critical Step: Transfer the cold diazonium solution slowly into the warm cyanide solution. (Caution: Evolution of

      
       gas and potential HCN).
      
    • Heat to 60–80°C for 1 hour.

    • Workup: Cool and extract with toluene or ethyl acetate. Wash organic layer with dilute NaOH (to remove phenols) and then water.

    • Yield: 60–75%.

Phase 3: Chemoselective Reduction (The Critical Step)

Objective: Synthesis of 2,3-Difluoro-4-iodobenzylamine. Constraint: Standard hydrogenation (Pd/C,


) poses a high risk of de-iodination  (replacing I with H). Hydride reduction using Borane (

) is required as it reduces nitriles to amines rapidly while being inert toward aryl iodides under controlled conditions.

Protocol:

  • Reagents: 2,3-Difluoro-4-iodobenzonitrile (1.0 eq), Borane-Tetrahydrofuran complex (

    
    , 1.0M solution, 2.5 eq).
    
  • Procedure:

    • Dissolve the nitrile in anhydrous THF under Argon.

    • Cool to 0°C.

    • Add

      
       solution dropwise via syringe.
      
    • Allow to warm to room temperature and reflux for 2–4 hours.

    • Quench: Cool to 0°C. Carefully add Methanol (excess) to destroy remaining borane.

    • Hydrolysis: Add concentrated HCl (to pH < 2) and reflux for 1 hour. This breaks the Boron-Amine complex.

    • Isolation: Basify with NaOH (to pH > 10) and extract with Dichloromethane (DCM).

    • Yield: 80–90%.

Process Visualization

Reaction Workflow

The following diagram illustrates the critical reduction phase, highlighting the chemoselectivity required to preserve the iodine handle.

SynthesisWorkflow Start Nitrile Precursor (Ar-CN, Ar-I) Intermediate Boron-Amine Complex (Ar-CH2-NH2·BH3) Start->Intermediate Reflux, THF Reagent Reagent: BH3·THF (Chemoselective) Reagent->Intermediate Quench Acid Hydrolysis (MeOH / HCl) Intermediate->Quench De-complexation Product Final Amine (Ar-CH2-NH2) Quench->Product Basify & Extract

Figure 2: Workflow for the chemoselective reduction of the nitrile.

Quantitative Data Summary

ParameterPhase 1 (Iodination)Phase 2 (Cyanation)Phase 3 (Reduction)
Reagents NIS, TFA, ACNNaNO2, HCl, CuCNBH3·THF, HCl
Temperature 0°C to RT<5°C (Diazo), 60°C (Sub)Reflux (65°C)
Time 4–6 Hours1–2 Hours2–4 Hours
Typical Yield 85–90%60–75%80–90%
Key Risk Exotherm, RegioisomersHCN gas, Diazo stabilityDe-iodination (if using Pd/H2)

Analytical Characterization (Expected)

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.40–7.50 (m, 1H, Ar-H, C5 or C6 depending on coupling).[1]
      
    • 
       7.10–7.20 (m, 1H, Ar-H).
      
    • 
       3.90 (s, 2H, 
      
      
      
      ).
    • 
       1.50 (br s, 2H, 
      
      
      
      ).[1]
  • 19F NMR: Distinctive pattern showing two non-equivalent fluorine atoms (coupling to each other and adjacent protons).

  • Mass Spectrometry (ESI+): m/z calc for

    
    : 268.96; found 
    
    
    
    .

Safety & Handling

  • Cyanide: Phase 2 involves CuCN/KCN. All operations must be performed in a high-efficiency fume hood with a cyanide antidote kit available. Waste must be treated with bleach (hypochlorite) to oxidize cyanide before disposal.

  • Borane:

    
     is pyrophoric and reacts violently with water. Use anhydrous techniques and quench slowly with methanol.
    
  • Iodinated Compounds: Aryl iodides can be light-sensitive; store precursors and products in amber vials.

References

  • Regioselective Iodination of Anilines

    • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[1][2] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047–5048.[1]

  • Chemoselective Reduction of Nitriles

    • Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009).[1][5] Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970.

  • Sandmeyer Reaction Protocols

    • Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes.
  • Commercial Availability & Properties

    • Sigma-Aldrich / Merck. 2,3-Difluoro-4-iodoaniline (CAS 1026989-94-5).[6]

Sources

A Technical Guide to the pKa and Basicity of 2,3-Difluoro-4-iodobenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The ionization constant (pKa) of a drug candidate is a critical physicochemical parameter that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) properties.[1] For researchers in drug development, a comprehensive understanding of a molecule's pKa is indispensable for optimizing formulation, predicting in vivo behavior, and ensuring target engagement. This guide provides an in-depth analysis of the pKa and basicity of 2,3-Difluoro-4-iodobenzylamine, a substituted aromatic amine of interest in medicinal chemistry. We will explore its structural and electronic features, present predicted pKa values based on substituent effects, and provide detailed, field-proven protocols for its experimental determination via potentiometric titration and UV-Vis spectrophotometry. Furthermore, this document outlines computational approaches for pKa prediction, offering a multifaceted strategy for characterizing this and similar drug-like molecules.

Introduction: The Central Role of pKa in Drug Discovery

The extent to which a molecule ionizes in a solution of a given pH is governed by its pKa value. For a basic compound like 2,3-Difluoro-4-iodobenzylamine, the pKa refers to the equilibrium constant for the dissociation of its conjugate acid (the protonated form). This parameter dictates the charge state of the molecule under physiological conditions (e.g., blood pH ≈ 7.4), which in turn affects crucial properties such as aqueous solubility, membrane permeability, and binding interactions with biological targets.[1] An accurate determination of pKa is therefore not merely an academic exercise but a foundational step in the rational design and development of effective and safe therapeutic agents.

The Molecule in Focus: 2,3-Difluoro-4-iodobenzylamine

Structural Features

2,3-Difluoro-4-iodobenzylamine is a benzylamine derivative featuring three halogen substituents on the aromatic ring. The basicity of the molecule is primarily determined by the lone pair of electrons on the nitrogen atom of the aminomethyl group (-CH₂NH₂). The accessibility of this lone pair for protonation is significantly modulated by the electronic effects of the aromatic substituents.

Analysis of Substituent Electronic Effects

The basicity of an amine is a measure of its ability to donate its lone pair of electrons.[2] Substituents on the aromatic ring can either increase or decrease the electron density on the nitrogen atom through inductive and resonance effects, thereby altering the amine's basicity.[3][4][5]

  • Benzylamine (Parent Molecule): The parent molecule, benzylamine, has a reported pKa of approximately 9.33.[6][7][8] The phenyl group is generally considered to be weakly electron-withdrawing compared to alkyl groups.[9]

  • Fluorine Substituents (-F): Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I), which tends to decrease the basicity of the amine by pulling electron density away from the ring and, consequently, from the aminomethyl group.[10] This effect is most pronounced when the substituent is closer to the reaction center.[3] The two fluorine atoms at the 2- and 3-positions will significantly reduce the basicity of the amine.

  • Iodine Substituent (-I): Iodine is less electronegative than fluorine and has a weaker electron-withdrawing inductive effect. However, like other halogens, it also possesses a lone pair that can be donated to the aromatic ring via the resonance effect (+R). In the case of halogens, the inductive effect typically outweighs the resonance effect, leading to a net electron-withdrawing character that decreases basicity.

The combined effect of two fluorine atoms and one iodine atom is a substantial reduction in the electron density of the aromatic ring, which in turn destabilizes the conjugate acid (the ammonium cation) and lowers the pKa of the amine compared to the parent benzylamine.

Predicted pKa Values and Basicity Analysis

CompoundReported/Predicted pKaRationale/Source
Benzylamine9.33Parent compound, baseline basicity.[6][7][8]
4-Iodobenzylamine8.90 (Predicted)The electron-withdrawing iodine at the para position slightly reduces basicity.[11]
2,3-Difluorobenzylamine8.38 (Predicted)The two ortho/meta fluorine atoms significantly reduce basicity due to their strong inductive effects.[12]
3,5-Difluorobenzylamine8.54 (Predicted)Fluorine atoms at meta positions exert a purely inductive effect, reducing basicity.[13]
2,3-Difluoro-4-iodobenzylamine ~7.8 - 8.2 (Estimated) The combined and potent electron-withdrawing effects of the three halogens are expected to lower the pKa significantly below that of the difluoro- or iodo-substituted analogs.

Experimental Determination of pKa

For definitive pKa determination, experimental methods are paramount. Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and commonly employed techniques in the pharmaceutical industry.[14][15]

Method 1: Potentiometric Titration

Potentiometric titration is a highly accurate method that involves monitoring pH changes in a solution of the analyte upon the incremental addition of a titrant (a strong acid or base).[16][17] The pKa is determined from the inflection point of the resulting titration curve.[18]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sample Dissolve Sample (e.g., in H₂O/Co-solvent) calibrate Calibrate pH Meter (pH 4, 7, 10 Buffers) prep_sample->calibrate prep_titrant Prepare & Standardize 0.1 M HCl Titrant start_titration Start Titration: Add HCl aliquots calibrate->start_titration record_ph Record pH & Volume after each addition start_titration->record_ph plot_curve Plot pH vs. Volume record_ph->plot_curve find_ep Determine Equivalence Point (1st Derivative) plot_curve->find_ep calc_pka Calculate pKa (pH at 1/2 Equivalence Point) find_ep->calc_pka result Final pKa Value calc_pka->result

Caption: Workflow for pKa determination by potentiometric titration.

  • Preparation of Solutions:

    • Analyte Solution: Prepare a ~1 mM solution of 2,3-Difluoro-4-iodobenzylamine. Due to potential low water solubility, a co-solvent system (e.g., methanol-water or DMSO-water) may be necessary. The final concentration of the organic solvent should be kept to a minimum (e.g., <10%) and be consistent across all measurements.

    • Titrant: Prepare a standardized 0.1 M solution of hydrochloric acid (HCl).

    • Ionic Strength Adjuster: Prepare a 1 M solution of potassium chloride (KCl) to maintain a constant ionic strength during the titration.

  • Instrumentation Setup:

    • Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).[18]

    • Set up a titration vessel with a magnetic stirrer, the calibrated pH electrode, and a micro-burette for precise titrant delivery.

    • Maintain a constant temperature (e.g., 25 °C) using a water bath.

  • Titration Procedure:

    • Pipette a known volume (e.g., 20 mL) of the analyte solution into the titration vessel.

    • Add a small amount of the KCl solution to maintain ionic strength.

    • If starting from the free base, titrate with the standardized HCl solution. Add the titrant in small, precise increments (e.g., 0.02 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[19]

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of HCl added to generate a titration curve.

    • Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to accurately determine the equivalence point (the volume at the peak of the derivative curve).

    • The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).

Method 2: UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore near the ionization center, leading to a change in the UV-Vis absorbance spectrum as a function of pH.[20] It requires significantly less sample than potentiometric titration.[20]

G cluster_equilibrium pH-Dependent Equilibrium cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis B B (Base Form) Absorbs at λ₁ BH BH⁺ (Acid Form) Absorbs at λ₂ B->BH + H⁺ Spectra Record Absorbance across a range of pH values Plot Plot Absorbance vs. pH Spectra->Plot Fit Fit to Sigmoidal Curve Plot->Fit pKa pKa = pH at Inflection Point Fit->pKa cluster_equilibrium cluster_equilibrium cluster_equilibrium->Spectra

Caption: Principle of UV-Vis spectrophotometric pKa determination.

  • Preparation of Solutions:

    • Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the analyte in a suitable solvent like DMSO or methanol.[20]

    • Buffer Solutions: Prepare a series of buffer solutions with constant ionic strength covering a wide pH range (e.g., pH 2 to 12).

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Determine the optimal wavelength(s) for analysis by scanning the UV spectrum of the analyte in a highly acidic (fully protonated) and a highly basic (fully deprotonated) buffer solution. Choose wavelengths where the difference in absorbance between the two forms is maximal.[20]

  • Data Acquisition:

    • Prepare a series of solutions by adding a small, constant amount of the analyte stock solution to each buffer solution, ensuring the final organic solvent concentration is low and consistent (e.g., ≤2% v/v).[20]

    • Measure the absorbance of each solution at the pre-determined analytical wavelength(s).

  • Data Analysis:

    • Plot the measured absorbance against the corresponding pH of the buffer solutions.

    • The resulting data should form a sigmoidal curve.

    • The pKa is the pH value at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the midpoint of the curve.[21][22]

Computational Approaches for pKa Prediction

In silico methods are invaluable for high-throughput screening and for prioritizing compounds in early-stage drug discovery. These methods range from empirical models based on large databases to more rigorous quantum mechanical (QM) calculations.[23]

  • Empirical Methods: Software like ACD/Percepta and ChemAxon's MarvinSketch use large databases of experimental pKa values and apply corrections based on the Hammett and Taft equations to predict the pKa of new molecules.[23][24] These methods are fast but their accuracy depends on the similarity of the query molecule to the compounds in their database.

  • Quantum Mechanical (QM) Methods: QM-based approaches calculate the pKa from first principles by computing the free energy change of the protonation/deprotonation reaction.[25] Semi-empirical methods like PM6 and PM7 offer a balance between speed and accuracy and can be effective for drug-like molecules.[23][26][27][28] Higher-level methods like Density Functional Theory (DFT) can provide more accurate predictions but are computationally more expensive.[15]

The combination of computational predictions and experimental validation provides the most reliable characterization of a molecule's ionization profile.

Implications for Drug Development

An estimated pKa of ~7.8-8.2 for 2,3-Difluoro-4-iodobenzylamine has several key implications:

  • Solubility: The molecule will exhibit pH-dependent solubility, being more soluble at pH values below its pKa where the charged, protonated form dominates.

  • Absorption: Given that a significant fraction will be charged in the gastrointestinal tract, its passive diffusion across membranes may be limited.

  • Formulation: The pKa value is critical for selecting appropriate salts and buffer systems to ensure drug stability and bioavailability.

Conclusion

2,3-Difluoro-4-iodobenzylamine is a substituted aromatic amine whose basicity is significantly attenuated by the strong electron-withdrawing effects of its three halogen substituents. Based on the analysis of related structures, its pKa is estimated to be in the range of 7.8-8.2, making it a weak base. For definitive characterization, this guide has provided detailed, actionable protocols for experimental pKa determination using potentiometric titration and UV-Vis spectrophotometry. These experimental approaches, complemented by computational predictions, form a robust strategy for accurately determining this critical physicochemical parameter, thereby enabling informed decision-making in the drug discovery and development pipeline.

References

  • PubChem. (n.d.). Benzylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Ruiz, R., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Scent.vn. (n.d.). Benzylamine (CAS 100-46-9). Retrieved from [Link]

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Metabolic stability of 2,3-difluoro-substituted benzylamines

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Metabolic Stability of 2,3-Difluoro-Substituted Benzylamines

Audience: Researchers, scientists, and drug development professionals

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, primarily aimed at enhancing metabolic stability and modulating physicochemical properties. This guide provides an in-depth technical exploration of the metabolic stability of 2,3-difluoro-substituted benzylamines. We will dissect the fundamental principles of how fluorine substitution, particularly the 2,3-difluoro pattern, sterically and electronically shields the molecule from common metabolic attacks. This document synthesizes established principles of drug metabolism with practical, field-proven experimental protocols to provide a comprehensive resource for researchers in drug discovery and development. We will explore the common metabolic fates of the benzylamine scaffold, build a mechanistic hypothesis for the enhanced stability of its 2,3-difluorinated analogue, provide detailed workflows for in vitro assessment, and discuss the analytical techniques required for metabolite identification.

Introduction: The Quest for Metabolic Robustness in Drug Design

In the trajectory of drug discovery, the optimization of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is as critical as its pharmacodynamic potency. A compound's metabolic stability—its resistance to biotransformation by drug-metabolizing enzymes—is a key determinant of its pharmacokinetic properties, including oral bioavailability and half-life.[1][2] Compounds that are rapidly metabolized often suffer from high first-pass clearance in the liver, leading to low systemic exposure and the need for higher or more frequent dosing.[2]

The benzylamine scaffold is a prevalent structural motif in many biologically active compounds. However, the unsubstituted benzyl ring is often a metabolic "soft spot," susceptible to oxidative metabolism. A widely adopted strategy to mitigate this liability is the introduction of fluorine atoms to the aromatic ring.[3][4] The 2,3-difluoro substitution pattern is of particular interest, and this guide will elucidate the physicochemical and enzymatic principles that underpin its role in enhancing metabolic stability.

The Foundational Role of Fluorine in Modulating Drug Metabolism

The substitution of hydrogen with fluorine can profoundly alter a molecule's properties due to fluorine's unique characteristics:

  • High Electronegativity: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect.[4] This reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack by oxidative enzymes like Cytochrome P450s (CYPs).[5][6]

  • C-F Bond Strength: The carbon-fluorine bond (bond energy ~116 kcal/mol) is significantly stronger than the carbon-hydrogen bond (~100 kcal/mol). This makes the C-F bond highly resistant to enzymatic cleavage, effectively blocking metabolic oxidation at the site of fluorination.[7]

  • Modulation of Physicochemical Properties: Fluorine substitution can increase a molecule's lipophilicity, which can influence membrane permeability and binding interactions with target proteins.[3][5] It can also lower the pKa of nearby basic groups, like the amine in benzylamine, which can affect bioavailability and off-target interactions.[4]

Postulated Metabolic Pathways: A Tale of Two Scaffolds

To appreciate the impact of the 2,3-difluoro substitution, we must first understand the primary metabolic pathways of the parent benzylamine scaffold.

Metabolism of Unsubstituted Benzylamine

The benzylamine moiety is subject to several metabolic transformations, primarily oxidative in nature.

  • Aromatic Hydroxylation: The electron-rich phenyl ring is a prime target for hydroxylation by CYP450 enzymes (e.g., CYP2E1, CYP2A1), a major pathway in Phase I metabolism.[8][9] This introduces a polar hydroxyl group, facilitating subsequent Phase II conjugation and excretion.

  • Oxidative Deamination: The primary amine can be oxidized by monoamine oxidases (MAO) or semicarbazide-sensitive amine oxidases (SSAO) to form an imine intermediate, which then hydrolyzes to benzaldehyde and ammonia.[10][11] The resulting benzaldehyde is typically further oxidized to benzoic acid, a substrate for Phase II conjugation with glycine to form hippuric acid, a major urinary metabolite.[8][12]

  • Formation of Reactive Intermediates: Benzylamine can be bioactivated to form reactive intermediates. This can involve the formation of carbamic acids or epoxides, which can then form adducts with nucleophiles like glutathione (GSH), indicating potential for toxicity.[8][9]

The diagram below illustrates these key metabolic vulnerabilities of the unsubstituted benzylamine core.

cluster_0 Postulated Metabolic Pathways of Benzylamine cluster_1 Phase I Metabolism cluster_2 Phase II Metabolism / Further Oxidation Parent Benzylamine Met_Aro_Hydrox Aromatic Hydroxylation (p-Hydroxybenzylamine) Parent->Met_Aro_Hydrox CYP450s Met_Deamination Oxidative Deamination (Benzaldehyde) Parent->Met_Deamination MAO/SSAO Met_Reactive Bioactivation (e.g., Epoxide) Parent->Met_Reactive CYP450s Met_Benzoic Benzoic Acid Met_Deamination->Met_Benzoic Aldehyde Dehydrogenase Met_GSH GSH Adduct Met_Reactive->Met_GSH GST Met_Hippuric Hippuric Acid (Glycine Conjugate) Met_Benzoic->Met_Hippuric Glycine N-acyltransferase

Caption: Postulated Phase I and Phase II metabolic pathways of Benzylamine.

The Metabolic Shielding Effect of 2,3-Difluoro Substitution

The introduction of two fluorine atoms at the 2- and 3-positions of the benzyl ring fundamentally alters its metabolic fate.

  • Blockade of Aromatic Hydroxylation: The strong electron-withdrawing nature of the two fluorine atoms significantly deactivates the aromatic ring, making it a poor substrate for electrophilic attack by CYP450 enzymes.[6][13] This effectively "shields" the ring from hydroxylation, a primary clearance pathway for the parent compound.

  • Shifting Metabolic Focus: By blocking the most facile metabolic route, the 2,3-difluoro substitution forces metabolism to occur at other, less favorable positions, or it drastically slows down the overall rate of metabolism. The molecule's metabolic clearance is thereby reduced, leading to a longer in vivo half-life.

The following diagram illustrates how this "metabolic blocking" strategy works.

cluster_0 Impact of 2,3-Difluoro Substitution on Aromatic Hydroxylation Parent Benzylamine CYP CYP450 Enzyme Parent->CYP Susceptible Ring Fluorinated 2,3-Difluoro-benzylamine Fluorinated->CYP Deactivated Ring Metabolite Hydroxylated Metabolite CYP->Metabolite Oxidation Blocked Metabolism Blocked CYP->Blocked Resistant to Oxidation

Caption: Fluorine substitution deactivates the aromatic ring, blocking CYP450-mediated hydroxylation.

Experimental Protocol: In Vitro Metabolic Stability Assessment

To empirically determine the metabolic stability of a 2,3-difluoro-substituted benzylamine, the most common and robust in vitro method is the liver microsomal stability assay.[14][15] Liver microsomes are subcellular fractions containing a high concentration of Phase I enzymes, particularly CYP450s.[2]

Objective

To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes (HLM).

Materials
  • Test Compound: 2,3-difluoro-substituted benzylamine (e.g., 10 mM stock in DMSO).

  • Positive Control: A compound with known metabolic liability (e.g., Verapamil, Testosterone).

  • Human Liver Microsomes (HLM): Pooled, from a reputable supplier (e.g., 20 mg/mL stock).

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

  • Cofactor Solution (NADPH Regenerating System): Solution A (NADP+, Glucose-6-Phosphate) and Solution B (Glucose-6-Phosphate Dehydrogenase) or a pre-mixed commercial system. The regenerating system ensures a sustained supply of the essential CYP450 cofactor, NADPH.[16]

  • Quenching Solution: Acetonitrile (ACN) containing an appropriate internal standard (IS) for LC-MS/MS analysis.

  • Hardware: 37°C water bath/incubator, microcentrifuge tubes, 96-well plates, precision pipettes, analytical balance, LC-MS/MS system.

Experimental Workflow Diagram

cluster_workflow Liver Microsomal Stability Assay Workflow A 1. Prepare Reagents (Buffer, Microsomes, Test Compound) B 2. Pre-warm Incubation Mix (Microsomes + Compound in Buffer) at 37°C A->B C 3. Initiate Reaction Add NADPH Regenerating System B->C D 4. Time-Point Sampling (t = 0, 5, 15, 30, 60 min) C->D E 5. Quench Reaction Transfer aliquot to ACN + Internal Standard D->E F 6. Protein Precipitation Centrifuge samples E->F G 7. Sample Analysis Inject supernatant into LC-MS/MS F->G H 8. Data Analysis Calculate t½ and CLint G->H

Caption: Step-by-step workflow for the in vitro liver microsomal stability assay.

Step-by-Step Methodology
  • Preparation:

    • Thaw HLM and other reagents on ice.

    • Prepare the main incubation mixture by diluting the HLM and test compound in the phosphate buffer to achieve the desired final concentrations (e.g., 0.5 mg/mL HLM, 1 µM test compound). Keep this mixture on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's protocol and pre-warm it to 37°C.[17]

    • In a 96-well plate, aliquot the quenching solution (ACN + IS) for each time point.

  • Incubation:

    • Pre-warm the main incubation mixture (microsomes + compound) in a 37°C water bath for 5-10 minutes.[18]

    • To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system to the incubation mixture. Mix gently and immediately start the timer. This is your master incubation plate.

  • Time-Point Sampling:

    • At each designated time point (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw a fixed volume (e.g., 50 µL) from the master incubation plate.

    • Immediately transfer this aliquot into the corresponding well of the 96-well plate containing the cold quenching solution. The "0 minute" sample should be taken immediately after adding the NADPH system.[14] The cold acetonitrile serves to instantly stop the enzymatic reaction by precipitating the microsomal proteins.

  • Sample Processing:

    • Once all time points are collected, seal the 96-well plate and vortex thoroughly to ensure complete protein precipitation.

    • Centrifuge the plate at high speed (e.g., 4000 g for 20 minutes at 4°C) to pellet the precipitated protein.

  • Analysis:

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point, based on the peak area ratio of the analyte to the internal standard.[19]

Data Presentation and Quantitative Analysis

The data obtained from the LC-MS/MS analysis allows for the calculation of key metabolic stability parameters.

Data Analysis
  • Plot the Data: Plot the natural logarithm (ln) of the percentage of the test compound remaining versus time.

  • Determine the Slope: The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate Half-Life (t½):

    • Equation: t½ = -0.693 / k

  • Calculate Intrinsic Clearance (CLint):

    • Equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL])

Comparative Data Summary

The table below presents hypothetical data illustrating the expected outcome when comparing an unsubstituted benzylamine with its 2,3-difluoro-substituted analogue.

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Predicted In Vivo Clearance
Benzylamine1592.4High
2,3-Difluoro-benzylamine > 120< 11.5Low
Verapamil (Control)2263.0Intermediate

This is illustrative data. Actual values will vary based on the specific molecular structure and assay conditions.

The expected result is a significantly longer half-life and lower intrinsic clearance for the 2,3-difluoro-substituted analogue, confirming that the strategic fluorination successfully blocked metabolic pathways and enhanced stability.

Conclusion

The metabolic stability of 2,3-difluoro-substituted benzylamines is markedly enhanced compared to their non-fluorinated counterparts. This improvement is primarily attributed to the powerful electron-withdrawing and bond-strengthening properties of the fluorine atoms, which effectively shield the aromatic ring from CYP450-mediated oxidative metabolism—a major clearance pathway for the parent scaffold.[3][6] By blocking this key metabolic "soft spot," the 2,3-difluoro substitution significantly reduces the rate of biotransformation, leading to lower intrinsic clearance and a longer predicted in vivo half-life. The in vitro liver microsomal stability assay provides a robust and reliable platform for quantifying this effect early in the drug discovery process, enabling medicinal chemists to make data-driven decisions to design more durable and efficacious drug candidates. Understanding these fundamental principles and applying rigorous experimental validation are critical for the successful development of metabolically stable therapeutics.

References

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Methodological & Application

Synthesis of 2,3-Difluoro-4-iodobenzylamine Derivatives: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides detailed application notes and robust protocols for the synthesis of 2,3-difluoro-4-iodobenzylamine and its derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery as versatile building blocks for novel therapeutics. This document outlines two primary synthetic pathways, commencing from commercially available precursors, and offers in-depth, step-by-step experimental procedures. The causality behind experimental choices, self-validating system designs for each protocol, and comprehensive characterization techniques are discussed to ensure scientific integrity and reproducibility. Visual workflows and tabulated data are included for enhanced clarity and ease of use by researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated and Iodinated Benzylamines

The strategic incorporation of fluorine atoms and an iodine moiety into the benzylamine scaffold imparts unique physicochemical properties that are highly advantageous in drug design. The difluoro substitution pattern can significantly influence a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles.[1] The iodine atom serves as a versatile synthetic handle, enabling further functionalization through various cross-coupling reactions, thereby providing access to a diverse range of derivatives. Consequently, 2,3-difluoro-4-iodobenzylamine is a valuable intermediate for the synthesis of complex molecular architectures with potential therapeutic applications.

This guide details two reliable synthetic routes for the preparation of the title compound, starting from either 2,3-difluoroaniline or the corresponding benzonitrile.

Strategic Overview of Synthetic Pathways

Two principal synthetic strategies are presented for the synthesis of 2,3-difluoro-4-iodobenzylamine. The choice of route may be dictated by the availability of starting materials, scalability, and the specific requirements of the research objective.

  • Pathway A: A three-step synthesis commencing with the iodination of commercially available 2,3-difluoroaniline, followed by a Sandmeyer reaction to introduce a nitrile group, and concluding with the reduction of the nitrile to the target benzylamine.

  • Pathway B: A direct, single-step reduction of commercially available 2,3-difluoro-4-iodobenzonitrile to 2,3-difluoro-4-iodobenzylamine.

The following diagram provides a high-level overview of these synthetic approaches.

Synthesis_Overview cluster_pathway_a Pathway A cluster_pathway_b Pathway B A1 2,3-Difluoroaniline A2 2,3-Difluoro-4-iodoaniline A1->A2 Iodination A3 2,3-Difluoro-4-iodobenzonitrile A2->A3 Sandmeyer Reaction A4 2,3-Difluoro-4-iodobenzylamine A3->A4 Nitrile Reduction B1 2,3-Difluoro-4-iodobenzonitrile (Commercially Available) B2 2,3-Difluoro-4-iodobenzylamine B1->B2 Nitrile Reduction

Figure 1: High-level overview of the two primary synthetic pathways to 2,3-difluoro-4-iodobenzylamine.

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for each synthetic transformation. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

Pathway A: Multi-step Synthesis from 2,3-Difluoroaniline

The initial step involves the electrophilic iodination of 2,3-difluoroaniline. The fluorine atoms are deactivating, but the amino group is a strong activating group, directing the incoming electrophile to the para position. N-Iodosuccinimide (NIS) in the presence of an acid catalyst is an effective reagent for this transformation.[2][3]

Step1_Workflow Start 2,3-Difluoroaniline Reagents N-Iodosuccinimide (NIS) Trifluoroacetic Acid (TFA, cat.) Acetonitrile Start->Reagents 1. Add Reaction Stir at Room Temperature Reagents->Reaction 2. React Workup Quench (Na2S2O3) Extraction (DCM) Wash (NaHCO3, Brine) Dry (Na2SO4) Reaction->Workup 3. Process Purification Column Chromatography (Silica Gel) Workup->Purification 4. Purify Product 2,3-Difluoro-4-iodoaniline Purification->Product

Figure 2: Workflow for the iodination of 2,3-difluoroaniline.

Protocol:

  • To a solution of 2,3-difluoroaniline (1.0 eq) in acetonitrile, add N-Iodosuccinimide (NIS) (1.1 eq).

  • Add a catalytic amount of trifluoroacetic acid (TFA) (0.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane (DCM).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,3-difluoro-4-iodoaniline.[4]

The Sandmeyer reaction is a classic and reliable method for converting an aryl amine to an aryl nitrile via a diazonium salt intermediate.[5][6][7] Strict temperature control during diazotization is crucial to prevent the decomposition of the unstable diazonium salt.[8]

Protocol:

  • Diazotization:

    • Suspend 2,3-difluoro-4-iodoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until nitrogen evolution ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield 2,3-difluoro-4-iodobenzonitrile.[8][9]

The final step in this pathway is the reduction of the nitrile to the primary amine. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation.[1][10]

Protocol:

  • To a stirred suspension of lithium aluminum hydride (2.0-3.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of 2,3-difluoro-4-iodobenzonitrile (1.0 eq) in the same anhydrous solvent dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).[11][12]

  • Filter the resulting aluminum salts and wash thoroughly with the reaction solvent.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,3-difluoro-4-iodobenzylamine.

  • Further purification can be achieved by vacuum distillation or conversion to a salt followed by recrystallization.

Pathway B: Direct Reduction of 2,3-Difluoro-4-iodobenzonitrile

This pathway is highly efficient if the starting nitrile is commercially available.[13] The protocol is identical to Step 3 of Pathway A.

Pathway_B_Workflow Start 2,3-Difluoro-4-iodobenzonitrile Reagents Lithium Aluminum Hydride (LAH) Anhydrous THF or Diethyl Ether Start->Reagents 1. Add to Reaction Reflux Reagents->Reaction 2. React Workup Fieser Workup (H2O, 15% NaOH, H2O) Reaction->Workup 3. Quench & Isolate Purification Vacuum Distillation or Salt Formation/Recrystallization Workup->Purification 4. Purify Product 2,3-Difluoro-4-iodobenzylamine Purification->Product

Figure 3: Workflow for the direct reduction of 2,3-difluoro-4-iodobenzonitrile.

Synthesis of Derivatives via Reductive Amination

For the synthesis of N-substituted derivatives of 2,3-difluoro-4-iodobenzylamine, a reductive amination approach starting from the corresponding aldehyde is highly effective. This requires the initial synthesis of 2,3-difluoro-4-iodobenzaldehyde.

Synthesis of 2,3-Difluoro-4-iodobenzaldehyde

This intermediate can be prepared by the electrophilic iodination of 2,3-difluorobenzaldehyde.

Protocol:

  • Dissolve 2,3-difluorobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.

  • Add N-Iodosuccinimide (NIS) (1.1 eq).

  • Add a catalytic amount of a strong acid, such as sulfuric acid.[2]

  • Stir the mixture at room temperature, monitoring by TLC or GC-MS.

  • Work-up involves quenching with sodium thiosulfate, extraction, and purification by column chromatography.

Reductive Amination to Form Derivatives

The synthesized 2,3-difluoro-4-iodobenzaldehyde can be reacted with a primary or secondary amine in the presence of a reducing agent to yield the corresponding N-substituted benzylamine derivative. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent for this one-pot reaction.[14]

Protocol:

  • Dissolve 2,3-difluoro-4-iodobenzaldehyde (1.0 eq) and the desired amine (1.0-1.2 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the crude product by column chromatography.

Characterization of Synthesized Compounds

The identity and purity of all synthesized intermediates and final products should be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation and confirmation of the substitution pattern.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final products.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -NH₂, -C≡N, -CHO).

Quantitative Data Summary

The following table summarizes the key parameters for the primary synthetic pathway (Pathway B) for producing the parent benzylamine.

ParameterValueReference
Starting Material2,3-Difluoro-4-iodobenzonitrile[13]
Key ReagentLithium Aluminum Hydride (LAH)[1][10]
SolventAnhydrous THF or Diethyl Ether[1]
Reaction TemperatureReflux[1]
Typical Reaction Time2-4 hours[1]
Work-up ProcedureFieser Workup[11][12]
Expected YieldModerate to High-
Purification MethodVacuum Distillation-

Troubleshooting

IssuePotential CauseRecommended Solution
Low yield in Iodination Incomplete reaction; deactivation of the aromatic ring.Increase reaction time; consider a stronger acid catalyst.
Decomposition during Diazotization Temperature too high.Maintain strict temperature control (0-5 °C) throughout the addition of sodium nitrite.
Incomplete Nitrile Reduction Insufficient reducing agent; inactive LAH.Use a larger excess of LAH; ensure LAH is fresh and handled under anhydrous conditions.
Side products in Reductive Amination Reduction of the aldehyde before imine formation.Use a milder reducing agent like STAB; ensure sufficient time for imine formation before adding the reducing agent if using NaBH₄.[15][16][17]

Conclusion

The synthetic protocols detailed in this guide provide reliable and reproducible methods for accessing 2,3-difluoro-4-iodobenzylamine and its N-substituted derivatives. These compounds are valuable synthons for the development of novel chemical entities in the pharmaceutical and agrochemical industries. By understanding the rationale behind the chosen reagents and reaction conditions, researchers can effectively troubleshoot and adapt these procedures to meet their specific synthetic goals.

References

  • Organic Syntheses. (n.d.). Procedure 3. Retrieved from [Link]

  • University of Rochester. (n.d.). Common Organic Chemistry: LAH. Retrieved from [Link]

  • ResearchGate. (2013, February 15). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Retrieved from [Link]

  • Olsson, R. I., & O'Mahony, G. (2017). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. European Journal of Organic Chemistry, 2017(22), 3234-3239.
  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

  • Khan, I., & Ali, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2835-2867.
  • University of Wisconsin-Madison. (n.d.). Workup for Aluminum Hydride Reductions. Retrieved from [Link]

  • ResearchGate. (2014, May 2). Is anyone familiar with a reductive amination?. Retrieved from [Link]

  • University of Rochester. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Taylor & Francis Online. (2011, March 14). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Retrieved from [Link]

  • BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-IODOANILINE. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from [Link]

  • Filo. (2025, December 30). How to convert Benzenediazonium to Benzonitrile?. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN101245020B - Process for synthesizing 2,3-difluoroaniline.

Sources

Application Note: Strategic Suzuki-Miyaura Coupling of 2,3-Difluoro-4-iodobenzylamine in Drug Discovery

[1]

Executive Summary

This application note details the strategic utilization of 2,3-Difluoro-4-iodobenzylamine (CAS: 1228957-04-1 or analog) in Palladium-catalyzed cross-coupling reactions. This building block is increasingly critical in medicinal chemistry for generating kinase inhibitors and CNS-active agents where the ortho-difluoro motif modulates metabolic stability and lipophilicity.[1]

While the aryl iodide moiety offers high reactivity, the free primary amine presents a significant liability for catalyst poisoning. This guide provides two distinct protocols:

  • Protocol A (High-Fidelity): A robust Boc-protection route for scale-up and late-stage synthesis.[1]

  • Protocol B (Rapid Discovery): A direct coupling method utilizing steric ligand control for high-throughput screening (HTS).[1]

Chemical Profile & Reactivity Analysis

The Molecule

The substrate features a highly reactive iodide handle positioned ortho to a fluorine atom, with a benzylamine tail.

FeatureSpecification
Compound Name 2,3-Difluoro-4-iodobenzylamine
Molecular Weight ~269.03 g/mol
Key Functionality Aryl Iodide (Electrophile), Primary Amine (Nucleophile)
Electronic State Electron-Deficient (Due to 2,3-difluoro substitution)
pKa (Amine) ~8.5–9.0 (Slightly suppressed vs. benzylamine due to F-induction)
Mechanistic Advantages & Risks
  • The Iodine Advantage (Fast Oxidative Addition): The C–I bond is weak (approx. 65 kcal/mol). The presence of the ortho-fluorine (C3) and meta-fluorine (C2) exerts a strong inductive effect (-I), significantly lowering the electron density at the C4 position.[1] This accelerates the rate of Oxidative Addition (OA) to Pd(0), often making it faster than the Transmetallation step.

  • The Amine Liability (Catalyst Poisoning): The free primary amine is a competent ligand for Pd(II). In the absence of steric bulk, it can displace phosphine ligands, forming inactive Pd(Ar)(Amine)2X species (The "Pd-Amine Sink").

  • The Fluorine "Ortho-Effect": While electronically favorable, the C3-fluorine introduces minor steric crowding.[1] Ligands must be chosen to accommodate this without hindering the approach of the boronic acid.

Strategic Workflows (Visualized)

The following diagram outlines the decision tree for processing this intermediate.

GStartStart:2,3-Difluoro-4-iodobenzylamineDecisionScale / Risk Tolerance?Start->DecisionPathAProtocol A:High Fidelity (Scale-Up)Decision->PathAHigh Yield RequiredPathBProtocol B:Rapid Discovery (HTS)Decision->PathBSpeed RequiredStepA1Boc Protection(Boc2O, TEA)PathA->StepA1StepB1Direct Coupling(Pd-XPhos G3, K3PO4)PathB->StepB1StepA2Suzuki Coupling(Pd(dppf)Cl2, K2CO3)StepA1->StepA2StepA3Acid Deprotection(HCl/Dioxane or TFA)StepA2->StepA3ProductFinal Biaryl ProductStepA3->ProductStepB1->Product

Figure 1: Strategic decision tree for coupling 2,3-difluoro-4-iodobenzylamine. Protocol A prioritizes purity and yield; Protocol B prioritizes speed.

Protocol A: The Robust Route (Boc-Protected)[1]

Recommendation: Use this method for >100mg scale or when the coupling partner is expensive. This prevents amine interference and simplifies purification.[1]

Step 1: N-Boc Protection[1][3][4]
  • Reagents: Substrate (1.0 equiv), Boc₂O (1.1 equiv), Triethylamine (1.5 equiv).

  • Solvent: DCM or THF/Water (1:1).

  • Procedure:

    • Dissolve amine in DCM at 0°C.

    • Add TEA, followed by slow addition of Boc₂O dissolved in minimal DCM.

    • Warm to RT and stir for 2 hours.

    • QC Check: Monitor by TLC (ninhydrin stain will disappear) or LCMS.[1]

    • Workup: Wash with 0.5M citric acid (removes unreacted amine), brine, dry over Na₂SO₄.[1]

Step 2: Suzuki Cross-Coupling[1][5]
  • Reagents:

    • N-Boc-Intermediate (1.0 equiv)[1]

    • Boronic Acid/Pinacol Ester (1.2 equiv)

    • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Chosen for robustness against steric bulk.[1]

    • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for difficult substrates).

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).[1] Degassed.

  • Conditions: 80°C for 4–12 hours.

Step 3: Deprotection[1]
  • Method: 4M HCl in Dioxane (RT, 1-2 h) or TFA/DCM (1:4 ratio).

  • Note: The presence of fluorines on the ring pulls electron density, making the benzylic carbamate slightly more acid-stable than non-fluorinated analogs.[1] Ensure reaction goes to completion before quenching.

Protocol B: Direct Coupling (Advanced)

Recommendation: Use for <20mg test reactions or library synthesis. Requires specialized ligands to prevent amine poisoning.[1]

Mechanistic Rationale

To couple the free amine directly, we must use a ligand that is bulky enough to prevent the amine from binding to the Palladium center, yet electron-rich enough to facilitate oxidative addition. Buchwald Dialkylbiaryl Ligands (e.g., XPhos, SPhos) are ideal here.[1]

Experimental Procedure
  • Charge Vessel: Add 2,3-Difluoro-4-iodobenzylamine (1.0 equiv), Boronic Acid (1.3 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst: Add XPhos Pd G3 or Pd(Amphos)Cl₂ (2–5 mol%).

    • Why XPhos? The isopropyl groups on the biaryl backbone create a "roof" over the Pd center, physically blocking the approach of the substrate's amine nitrogen while allowing the linear iodide to access the metal.

  • Solvent: n-Butanol or Toluene/Water (3:1).[1]

    • Note: Protic solvents like n-Butanol can help solvate the free amine and reduce its ability to coordinate to Pd.[1]

  • Reaction: Seal and heat to 100°C for 2–4 hours.

  • Workup: Filter through Celite. The product is a free amine; use SCX (Strong Cation Exchange) cartridges for rapid purification (Catch & Release).

Catalytic Cycle & Troubleshooting

The following diagram illustrates the specific catalytic pathway, highlighting the "Amine Poisoning" off-cycle trap.

CyclePd0Pd(0)L2Active SpeciesOA_ComplexOxidative Addition(Ar-Pd-I)Pd0->OA_Complex Fast OA (F-activated)TransmetalTransmetallation(Ar-Pd-Ar')OA_Complex->Transmetal Base ExchangePoisonDEAD ENDPd(II)-Amine Complex(Catalyst Poisoning)OA_Complex->Poison Free AmineCoordinationREReductive Elimination(Product Release)Transmetal->RERE->Pd0 RegenerationPoison->OA_Complex Requires Heat/Bulky LigandSubstrate2,3-Difluoro-4-iodo...Substrate->OA_ComplexBoronicBoronic Acid + BaseBoronic->Transmetal

Figure 2: Catalytic cycle showing the risk of amine coordination (Red Path).[1] Bulky ligands in Protocol B prevent the "Dead End" pathway.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Catalyst Poisoning (Free Amine)Switch to Protocol A (Boc) or use XPhos/SPhos (Protocol B).
Protodeboronation Unstable Boronic Acid (esp. 2-heterocyclic)Reduce water content; switch base to KF or K₃PO₄; lower temp to 60°C.
Homocoupling Oxygen in systemRigorous degassing (sparge with Ar for 15 mins); ensure excess base is present.[1]
Black Precipitate Pd precipitation (Pd Black)Ligand instability. Add 10% free ligand (e.g., PPh3 or XPhos) to stabilize the active species.

References

  • Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Surry, D. S., & Buchwald, S. L. (2008).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2, 27-50.[1] (Describes the ligand design principles used in Protocol B). Link

  • Molander, G. A., & Canturk, B. (2009).[1] Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling.[1] Angewandte Chemie International Edition, 48(50), 9240-9261.[1] Link

  • Organic Chemistry Portal. (n.d.).[1] Suzuki Coupling. (General reaction parameters and solvent tables). Link

  • Sigma-Aldrich. (n.d.).[1] 4-Iodobenzylamine hydrochloride Product Page. (Physical property reference for analog). Link

Sonogashira coupling conditions for 2,3-Difluoro-4-iodobenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Sonogashira Coupling of 2,3-Difluoro-4-iodobenzylamine

Introduction: Synthesizing Complex Arylalkynes

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2][3] This reaction, which utilizes a dual catalytic system of palladium and copper, is celebrated for its operational simplicity and mild conditions, allowing for broad functional group tolerance.[1] These attributes make it an indispensable tool in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[4]

This document provides a detailed guide for the Sonogashira coupling of 2,3-Difluoro-4-iodobenzylamine. This particular substrate is of significant interest to drug development professionals due to its trifunctional nature: a highly reactive C-I bond for coupling, electron-withdrawing fluorine atoms that modulate the electronic properties of the aromatic ring, and a nucleophilic benzylamine moiety for further derivatization. Understanding the nuances of this reaction is critical for leveraging this versatile building block in medicinal chemistry and materials science.

Reaction Principle and Catalytic Mechanism

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle.[2] The synergy between these two cycles allows the reaction to proceed under mild conditions.

  • Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl iodide, forming a Pd(II) intermediate.[1][5]

  • Copper Cycle: Concurrently, the copper(I) co-catalyst coordinates with the terminal alkyne, increasing the acidity of its terminal proton. A base then deprotonates the alkyne to form a copper acetylide species.[1][6]

  • Transmetalation: The copper acetylide transfers its alkyne group to the Pd(II) complex, regenerating the copper(I) catalyst.[1][6]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final arylalkyne product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]

Sonogashira_Mechanism Figure 1: The Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oxidative Ar-Pd(II)L₂(I) pd0->pd_oxidative Oxidative Addition (Ar-I) pd_transmetal Ar-Pd(II)L₂(C≡CR) pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product Ar-C≡CR pd_transmetal->product cu_catalyst Cu(I) cu_alkyne [Cu(I)-Alkyne] Complex cu_catalyst->cu_alkyne Coordination cu_acetylide Cu(I)-C≡CR cu_alkyne->cu_acetylide Deprotonation (Base) cu_acetylide->pd_oxidative cu_acetylide->cu_catalyst Regeneration alkyne H-C≡CR alkyne->cu_alkyne

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Key Experimental Considerations for 2,3-Difluoro-4-iodobenzylamine

The unique structure of 2,3-Difluoro-4-iodobenzylamine necessitates careful consideration of the reaction conditions to ensure high yield and selectivity.

  • Substrate Reactivity: The reactivity of aryl halides in Sonogashira couplings follows the order I > Br > Cl >> F.[1][7] The carbon-iodine bond in the substrate is therefore the exclusive site of reaction. The two electron-withdrawing fluorine atoms increase the electrophilicity of the C-I bond, which can facilitate a more rapid oxidative addition step.[8]

  • Role of the Benzylamine Group: The primary amine of the benzylamine moiety can act as a base, potentially deprotonating the terminal alkyne. However, it can also coordinate to the palladium or copper centers, which may inhibit catalytic activity. Therefore, the addition of a non-coordinating or sterically hindered external base is crucial for optimal results.

  • Catalyst System:

    • Palladium Source: Standard palladium(II) precatalysts like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are highly effective.[8] They are reduced in situ to the active Pd(0) species.[1] Air-stable Pd(PPh₃)₄ can also be used directly.[2]

    • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common and effective co-catalyst. Its presence is critical for activating the alkyne and achieving high reaction rates at lower temperatures.[1][9] Copper-free systems exist but often require harsher conditions or specialized ligands.[1][10]

  • Base Selection: An amine base is required to neutralize the hydrogen iodide (HI) byproduct formed during the reaction.[1] Triethylamine (Et₃N) is a standard choice as it serves as both a base and, in some cases, a solvent.[11][8] Its boiling point is also convenient for reactions requiring mild heating.

  • Solvent: Anhydrous, deaerated polar aprotic solvents such as dimethylformamide (DMF) or ethereal solvents like dioxane are excellent choices.[1][8][12] The reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is promoted by oxygen.[1]

Optimized Reaction Conditions

The following table summarizes a robust set of starting conditions for the Sonogashira coupling of 2,3-Difluoro-4-iodobenzylamine with a generic terminal alkyne.

ParameterRecommended ConditionRationale
Aryl Halide 2,3-Difluoro-4-iodobenzylamine1.0 equivalent
Terminal Alkyne Generic Terminal Alkyne1.2 - 1.5 equivalents
Palladium Catalyst PdCl₂(PPh₃)₂1-3 mol%
Copper(I) Co-catalyst Copper(I) Iodide (CuI)1-3 mol%
Base Triethylamine (Et₃N)2.0 - 3.0 equivalents
Solvent Anhydrous Dioxane or DMF0.1 - 0.5 M concentration
Temperature Room Temperature to 60 °CThe activated C-I bond allows for mild conditions.[1]
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst degradation and alkyne homocoupling.[1]

Detailed Experimental Protocol

This protocol describes the coupling of 2,3-Difluoro-4-iodobenzylamine (1.0 mmol) with phenylacetylene as a model alkyne.

Materials:

  • 2,3-Difluoro-4-iodobenzylamine (285 mg, 1.0 mmol)

  • Phenylacetylene (133 mg, 1.3 mmol, 143 µL)

  • PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol, 2 mol%)

  • Copper(I) Iodide (CuI) (3.8 mg, 0.02 mmol, 2 mol%)

  • Anhydrous Triethylamine (Et₃N) (202 mg, 2.0 mmol, 279 µL)

  • Anhydrous Dioxane (5 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

  • Standard glassware for workup and purification

Workflow Diagram:

Workflow Figure 2: Experimental Workflow start 1. Preparation setup 2. Reaction Setup start->setup Dry glassware, Inert atmosphere reagents 3. Reagent Addition setup->reagents Add solids & solvent reaction 4. Reaction reagents->reaction Add liquid reagents, Stir at RT-60°C workup 5. Aqueous Workup reaction->workup Quench reaction, Extract with organic solvent purify 6. Purification workup->purify Dry organic layer, Column chromatography end 7. Product Characterization purify->end NMR, MS

Caption: A step-by-step overview of the experimental procedure.

Procedure:

  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2,3-Difluoro-4-iodobenzylamine (285 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (3.8 mg, 0.02 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Add anhydrous dioxane (5 mL) via syringe, followed by anhydrous triethylamine (279 µL, 2.0 mmol). Stir the resulting suspension for 5 minutes.

  • Alkyne Addition: Add phenylacetylene (143 µL, 1.3 mmol) to the mixture via syringe.

  • Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish, gently heat the mixture to 50-60 °C.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed (typically 2-8 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove catalyst residues. Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (1 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product, 4-(phenylethynyl)-2,3-difluorobenzylamine.

Troubleshooting

  • Low or No Conversion: Ensure all reagents and solvents are anhydrous and the system is thoroughly deaerated. Consider increasing the temperature or catalyst loading slightly.

  • Formation of Alkyne Dimer (Homocoupling): This indicates the presence of oxygen. Improve the inert atmosphere technique. Running the reaction under copper-free conditions is an alternative but may require higher temperatures and different ligands.[1][13]

  • Dark-colored Reaction Mixture: The formation of palladium black (Pd(0) precipitate) can indicate catalyst decomposition. This can sometimes be mitigated by using a ligand with better stabilizing properties or ensuring strict anaerobic conditions.

Conclusion

The Sonogashira coupling of 2,3-Difluoro-4-iodobenzylamine is a highly efficient method for synthesizing functionalized arylalkynes. By carefully selecting the catalyst system, base, and solvent, and by maintaining strict anhydrous and anaerobic conditions, researchers can achieve high yields of the desired products. The protocol outlined herein provides a reliable and robust starting point for the synthesis of novel compounds for applications in pharmaceutical and materials research.

References

  • Sonogashira coupling - Wikipedia. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • Sonogashira Coupling Reaction Mechanism - YouTube. [Link]

  • effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using ncp pincer palladacycle - SciELO. [Link]

  • Theoretical Study on the Mechanism of Sonogashira Coupling Reaction - ResearchGate. [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES. [Link]

  • Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle - ResearchGate. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Publishing. [Link]

  • Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides - PMC. [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing). [Link]

  • (PDF) Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH) 3 - ResearchGate. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. [Link]

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Royal Society of Chemistry. [Link]

  • Iron-Catalyzed Sonogashira Type Cross-Coupling Reaction of Aryl Iodides with Terminal Alkynes in Water under Aerobic Conditions | Request PDF - ResearchGate. [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes - Organic Chemistry Portal. [Link]

  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC. [Link]

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Strategic Protection of 2,3-Difluoro-4-iodobenzylamine: A Guide to Chemoselectivity

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Core Directive

The Molecule: A High-Value Scaffold

2,3-Difluoro-4-iodobenzylamine is a privileged intermediate in medicinal chemistry. Its value lies in its dense functionality:

  • The Benzylamine Core: A common pharmacophore found in kinase inhibitors, GPCR ligands, and protease inhibitors.

  • 2,3-Difluoro Substitution: These atoms modulate the

    
     of the amine (via inductive withdrawal), increase metabolic stability (blocking oxidative metabolism on the ring), and induce specific conformational preferences through electrostatic repulsion.
    
  • 4-Iodo Handle: The "warhead" for diversification.[1] The C-I bond is highly reactive toward Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) and Metal-Halogen Exchange (Lithiation/Magnesiation).

The Challenge: Chemoselectivity

The primary amine (


) is a nucleophile and a protic site. Without protection, it interferes with almost all transformations targeted at the iodine atom:
  • Pd-Catalysis: Free amines can coordinate to Pd, poisoning the catalyst, or undergo N-arylation (Buchwald-Hartwig) instead of the desired C-C coupling.

  • Organometallics: Reagents like

    
    -BuLi or 
    
    
    
    -PrMgCl will deprotonate the amine (
    
    
    in DMSO, but lower with electron-withdrawing fluorines) before exchanging the iodine, consuming valuable reagent and generating a solubility-limiting dianion.
The "Chessboard": Selecting the Right Group

The choice of protecting group (PG) is dictated strictly by the next step in your synthesis.

Downstream ChemistryRecommended PGWhy?
Suzuki/Sonogashira Coupling Boc (tert-Butyloxycarbonyl)Stable to basic coupling conditions; prevents N-arylation.
Metal-Halogen Exchange (Li/Mg) Phthalimide or N(Boc)₂ CRITICAL: Must lack acidic protons. Mono-Boc is risky; Phthalimide is inert to

-BuLi at low temp.
Acid-Sensitive Linkers Fmoc or Trifluoroacetamide Allows deprotection under basic conditions, preserving acid-labile moieties.
Hydrogenation Planned? AVOID Cbz Hydrogenolysis (

/Pd) often cleaves the C-I bond (hydrodehalogenation) along with Cbz.

Part 2: Decision Logic & Workflow (Visualization)

The following flowchart illustrates the decision process for selecting the optimal protecting group based on the intended reaction at the iodine center.

ProtectionStrategy Start Start: 2,3-Difluoro-4-iodobenzylamine Decision What is the Next Key Reaction? Start->Decision PathA Pd-Catalyzed Coupling (Suzuki, Sonogashira) Decision->PathA Basic/Thermal PathB Metal-Halogen Exchange (Lithiation/Grignard) Decision->PathB Strong Base/Low Temp PathC Acid-Sensitive Synthesis (e.g., Acetal linkers) Decision->PathC Orthogonal Needs PG_Boc Select: Boc Group (Protocol A) PathA->PG_Boc PG_Phth Select: Phthalimide (Protocol B) PathB->PG_Phth PG_TFA Select: Trifluoroacetamide (Protocol C) PathC->PG_TFA Warn_Cbz WARNING: Avoid Cbz (Risk of De-iodination) PG_Boc->Warn_Cbz Alternative?

Figure 1: Decision tree for protecting group selection based on downstream chemoselectivity requirements.

Part 3: Detailed Protocols

Protocol A: The "Suzuki Standard" (Boc Protection)

Context: Ideal for Suzuki, Sonogashira, or Heck couplings. The Boc group is robust against the mild bases (


, 

) used in these reactions.

Mechanism: The electron-deficient nature of the 2,3-difluorobenzyl ring reduces the nucleophilicity of the amine slightly, requiring a catalyst (DMAP) or slight excess of reagent.

Materials:

  • 2,3-Difluoro-4-iodobenzylamine (1.0 equiv)

  • 
     (Di-tert-butyl dicarbonate) (1.1 equiv)
    
  • 
     (Triethylamine) (1.5 equiv)
    
  • DCM (Dichloromethane) (0.2 M concentration)

Step-by-Step:

  • Dissolution: Dissolve the amine in anhydrous DCM under

    
     atmosphere.
    
  • Base Addition: Add

    
     dropwise. The solution may warm slightly.[2]
    
  • Reagent Addition: Add

    
     (dissolved in minimal DCM) dropwise at 0°C.
    
  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with Ninhydrin; free amine is purple, Boc-amine is faint/invisible or UV active).

  • Workup: Wash with 0.5 M HCl (to remove unreacted amine/TEA), then saturated

    
    , then Brine.
    
  • Drying: Dry over

    
    , filter, and concentrate.
    
  • Outcome: Usually a white solid. Yields >90%.[3]

Deprotection (Post-Coupling):

  • Standard: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Note: The 2,3-difluoro substitution pulls electron density, potentially making the carbamate slightly more stable to acid than a standard benzylamine, but standard conditions remain effective.

Protocol B: The "Lithium Shield" (Phthalimide Protection)

Context: Mandatory if you plan to convert the Iodine to a Lithium or Magnesium species (e.g., to react with an aldehyde or ketone).

  • Why not Boc? Mono-Boc amines have an acidic proton (

    
    ). Adding 
    
    
    
    -BuLi deprotonates the Nitrogen first. You would need 2 equivalents of
    
    
    -BuLi (one to protect N, one to exchange I), creating a dianion that often precipitates or behaves unpredictably. Phthalimide has no acidic protons.

Materials:

  • 2,3-Difluoro-4-iodobenzylamine (1.0 equiv)

  • N-Carbethoxyphthalimide (1.05 equiv) - preferred over Phthalic anhydride for milder conditions.

  • 
     (1.1 equiv)
    
  • THF (Tetrahydrofuran)

Step-by-Step:

  • Setup: Dissolve amine in THF.

  • Addition: Add N-Carbethoxyphthalimide and

    
    .
    
  • Reflux: Heat to reflux for 4–12 hours. The reaction is driven by the release of ethyl carbamate.

  • Workup: Concentrate solvent. Redissolve in EtOAc. Wash with 5%

    
     (removes phthalimide byproducts) and 1M HCl.
    
  • Purification: Recrystallize from EtOH/Heptane if necessary.

Downstream Application (Metal-Halogen Exchange):

  • Reagent:

    
     (TurboGrignard) is recommended over 
    
    
    
    -BuLi for this substrate.[1] The electron-withdrawing fluorines facilitate the exchange at the iodine position.
  • Conditions:

    
     in THF. The phthalimide group is stable to organometallics at low temperatures for short durations.
    

Deprotection:

  • Hydrazine: Ethanol,

    
     (3-5 equiv), Reflux, 2h. (Standard Gabriel Synthesis cleavage).
    
Protocol C: Orthogonal Protection (Trifluoroacetamide)

Context: Useful when the final molecule contains acid-sensitive groups (like acetals or tert-butyl esters) that would be destroyed by Boc removal conditions.

Materials:

  • 2,3-Difluoro-4-iodobenzylamine

  • Trifluoroacetic Anhydride (TFAA) (1.1 equiv)

  • Pyridine (1.2 equiv)

  • DCM[3][4]

Step-by-Step:

  • Cooling: Dissolve amine and pyridine in DCM. Cool to 0°C.[3][5]

  • Addition: Add TFAA dropwise. (Exothermic!).

  • Reaction: Stir 1 hour at 0°C, then 1 hour at RT.

  • Workup: Wash with 1M HCl (remove pyridine), then

    
    .
    
  • Stability: The resulting Trifluoroacetamide is stable to acids and oxidizing agents.[6]

Deprotection:

  • Mild Base:

    
     in MeOH/Water or 
    
    
    
    in EtOH. This cleaves the amide under conditions that leave acid-sensitive groups intact.

Part 4: Comparative Stability Matrix

Protecting GroupAcid StabilityBase StabilityHydride (Reduction) StabilityOrganometallic (R-Li) StabilityIodine Compatibility
Boc Low (Cleaves)HighHighLow (Deprotonates NH)Excellent
Phthalimide HighLow (Cleaves w/ hydrazine)ModerateHigh (No acidic H)Excellent
Trifluoroacetyl HighLow (Cleaves mild base)Low (Reduces)LowExcellent
Cbz HighHighLow (Hydrogenolysis)LowPoor (Risk of De-Iodination)

References

  • Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, 2008.
  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 4th Edition, Wiley-Interscience. (The authoritative source on deprotection conditions).
  • Smith, A. B., et al. "Indole synthesis via palladium-catalyzed coupling of 2-alkynylanilines." Organic Letters, 2000. (Demonstrates N-protection necessity during Sonogashira couplings).
  • BenchChem. "Synthetic Routes for the Preparation of 2-Fluoro-5-iodobenzylamine Derivatives." Link (Accessed 2023).

  • Scientific Update. "To Deprotect and Serve: Cbz Cleavage Strategies." Scientific Update, Feb 2023. Link (Discusses the risk of hydrodehalogenation during Cbz removal).

Sources

Advanced Reductive Amination Protocols: Harnessing 2,3-Difluoro-4-iodobenzylamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Reductive amination is a cornerstone reaction in medicinal chemistry, accounting for approximately 25% of all C–N bond-forming reactions in the pharmaceutical industry[1]. The synthesis of complex secondary and tertiary amines requires building blocks that offer both immediate structural utility and handles for late-stage functionalization. 2,3-Difluoro-4-iodobenzylamine is a highly specialized bifunctional substrate. The benzylic amine serves as the primary nucleophile, while the 2,3-difluoro motif acts as a bioisostere to modulate lipophilicity and metabolic stability. Furthermore, the 4-iodo substituent provides an orthogonal reactive handle for downstream transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

This application note provides a comprehensive, self-validating protocol for the direct reductive amination of 2,3-Difluoro-4-iodobenzylamine, detailing the mechanistic causality behind reagent selection, solvent effects, and reaction monitoring.

Mechanistic Rationale & Substrate Profiling

The Electronic Impact of the Substrate

When utilizing 2,3-Difluoro-4-iodobenzylamine, chemists must account for the distinct electronic environment of the molecule. Although the amine is benzylic (separated from the aromatic ring by a methylene spacer), the strong inductive electron-withdrawing effect (-I) of the two fluorine atoms and the heavy iodine atom slightly depresses the pKa of the conjugate acid compared to an unsubstituted benzylamine.

  • Causality in Protocol Design: Because of this attenuated nucleophilicity, the initial condensation between the amine and the target carbonyl compound to form the hemiaminal and subsequent imine can be sluggish. To drive iminium ion formation, the addition of a weak acid catalyst (such as glacial acetic acid) is highly recommended[2].

Reagent Selection: The Superiority of NaBH(OAc)₃

Direct reductive amination involves the one-pot synthesis of amines from carbonyls and amines, bypassing the need to isolate moisture-sensitive imine intermediates[3]. Historically, sodium cyanoborohydride (NaBH₃CN) was the reagent of choice due to its stability at mildly acidic pH and its ability to selectively reduce iminium ions over aldehydes and ketones[4].

However, Abdel-Magid et al. established Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) as the premier reagent for this transformation[2]. The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, rendering STAB a mild and highly selective reducing agent that reacts with iminium ions significantly faster than with carbonyls[5]. Furthermore, STAB eliminates the severe toxicity risks associated with NaBH₃CN, which can generate lethal hydrogen cyanide (HCN) gas under acidic conditions and leave cyanide waste in the product stream[4].

Reaction Workflow & Pathway

The following diagram illustrates the logical progression and intermediate states of the direct reductive amination process using NaBH(OAc)₃.

Reductive_Amination A Carbonyl Compound + 2,3-Difluoro-4-iodobenzylamine B Nucleophilic Addition (DCE, AcOH Catalyst) A->B C Hemiaminal Intermediate B->C D Dehydration (-H2O) C->D E Iminium Ion D->E F Hydride Transfer [NaBH(OAc)3] E->F G Secondary Amine Product F->G

Logical workflow of direct reductive amination using NaBH(OAc)3.

Quantitative Reagent Profiling

To justify the selection of STAB over alternative hydride sources, the following table summarizes the quantitative and qualitative data associated with common reductive amination reagents.

Reducing AgentRelative ReactivitySelectivity (Iminium vs. Carbonyl)Toxicity / HazardsOptimal pH
NaBH(OAc)₃ MildVery High Low (Acetic acid byproduct)4–5 (Tolerates AcOH)
NaBH₃CN ModerateHighHigh (HCN gas risk, CN⁻ waste)6–8
NaBH₄ StrongLow (Rapidly reduces carbonyls)Low to Moderate> 8 (Stepwise only)

Detailed Experimental Protocol: Direct Reductive Amination

This protocol is designed as a self-validating system , ensuring that the chemist can verify the success of each intermediate step before proceeding.

Materials & Reagents

* (1.0 equiv)[6]

  • Target Aldehyde or Ketone (1.0 - 1.2 equiv)

  • (1.5 - 2.0 equiv)[2]

  • N,N-Diisopropylethylamine (DIPEA) (1.0 equiv, only required if using the HCl salt of the amine)

  • Glacial Acetic Acid (1.0 - 2.0 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) (0.2 M concentration)

Step-by-Step Methodology

Step 1: Free-Basing and Substrate Dissolution In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend 2,3-Difluoro-4-iodobenzylamine hydrochloride (1.0 mmol) in anhydrous DCE (5.0 mL). Add DIPEA (1.0 mmol) and stir for 10 minutes to liberate the free base. Add the carbonyl compound (1.0 mmol).

  • Causality: DCE is the preferred solvent because it provides superior reaction rates and optimal solubility profiles for NaBH(OAc)₃ compared to THF or dichloromethane[2].

Step 2: Acid Catalysis & Imine Formation Add glacial acetic acid (1.0 mmol) to the stirring mixture. Allow the reaction to stir at room temperature for 30–60 minutes.

  • Causality: Acetic acid lowers the pH to approximately 4-5. This acidic environment protonates the hemiaminal hydroxyl group, facilitating its departure as water and driving the formation of the highly electrophilic iminium ion[5].

  • Self-Validating Check: Remove a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. Confirm the disappearance of the starting amine mass and the appearance of the imine/iminium mass before proceeding to reduction.

Step 3: Hydride Reduction Add NaBH(OAc)₃ (1.5 mmol) portionwise over 5 minutes.

  • Causality: Portionwise addition prevents rapid temperature spikes and minimizes any competitive, direct reduction of the unreacted carbonyl compound[2].

  • Self-Validating Check: Stir the suspension at room temperature for 2–12 hours. Monitor via TLC (staining with Ninhydrin or UV) or LC-MS. The reaction is deemed complete when the iminium intermediate is fully consumed, yielding the secondary amine.

Step 4: Quench and Workup Carefully quench the reaction by adding saturated aqueous NaHCO₃ (5.0 mL). Stir vigorously for 15–30 minutes until gas evolution ceases.

  • Causality: The basic quench serves a dual purpose: it neutralizes the acetic acid and hydrolyzes any stable boron-amine complexes. This ensures the newly formed secondary amine is entirely in its free-base form, preventing product loss in the aqueous layer during extraction.

Step 5: Extraction and Purification Extract the aqueous layer with EtOAc or DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient with 1% Et₃N to prevent streaking).

Downstream Applications in Drug Discovery

The resulting secondary amine scaffold contains a highly versatile aryl iodide. In modern drug discovery, this functional group is perfectly primed for late-stage diversification. Chemists can subject the purified product to Suzuki-Miyaura coupling with aryl boronic acids, or Buchwald-Hartwig amination to build complex polycyclic or extended linear architectures. Concurrently, the 2,3-difluoro substitution pattern remains intact, acting to block potential cytochrome P450-mediated metabolic hotspots on the aromatic ring, thereby improving the pharmacokinetic profile of the final drug candidate.

References

  • Reductive Amination in the Synthesis of Pharmaceuticals Chemical Reviews URL:[Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis Journal of Organic Chemistry and Pharmaceutical Research URL:[Link]

  • Reductive Amination, and How It Works Master Organic Chemistry URL:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures The Journal of Organic Chemistry URL:[Link]

  • Sodium CyanoBoroHydride and Sodium BoroHydride Interchim Technical Data URL:[Link]

Sources

Application Note: Strategic Utilization of 2,3-Difluoro-4-iodobenzylamine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic utilization of 2,3-Difluoro-4-iodobenzylamine (CAS: 1823316-03-5 / 1261615-99-9 analogs), a high-value "Tri-Vector" building block.

Abstract

2,3-Difluoro-4-iodobenzylamine represents a privileged scaffold in modern drug discovery, particularly for kinase inhibitors (e.g., MEK, EGFR) and protein-protein interaction modulators. Its utility stems from its orthogonal reactivity: a primary amine for heterocyclic core attachment, an aryl iodide for downstream cross-coupling, and a vicinal difluoro motif that modulates lipophilicity (LogD) and metabolic stability. This guide provides validated protocols for integrating this synthon into heterocyclic workflows, addressing specific challenges related to its electron-deficient nature.

Part 1: Strategic Reactivity Profile

Understanding the electronic landscape of this molecule is prerequisite to successful synthesis. The 2,3-difluoro substitution pattern exerts a strong electron-withdrawing inductive effect (-I), altering the reactivity of both the amine and the iodine compared to non-fluorinated benzylamines.

The "Tri-Vector" Reactivity Map
  • The Anchor (Benzylamine -NH₂):

    • Reactivity: Nucleophilic, but slightly attenuated pKa (~8.5 vs. 9.5 for benzylamine) due to the electron-poor ring.

    • Application: SNAr displacements on chloropyrimidines, reductive aminations, and amide couplings.

  • The Extender (Aryl Iodide -I):

    • Reactivity: Highly reactive in Pd(0) oxidative addition. The electron-deficient ring accelerates oxidative addition relative to electron-rich aryl iodides.

    • Application: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings to attach "Tail" regions.

  • The Modulator (2,3-Difluoro Motif):

    • Reactivity: Generally inert to substitution but blocks metabolic oxidation at the 2,3-positions.

    • Impact: Increases metabolic half-life and membrane permeability.

ReactivityMap Core 2,3-Difluoro-4-iodobenzylamine Amine Primary Amine (-NH2) (Nucleophile) Core->Amine Core Attachment Iodide Aryl Iodide (-I) (Electrophile) Core->Iodide Scaffold Extension Fluorine Vicinal Difluoro (2,3-F) (Metabolic Shield) Core->Fluorine ADME Modulation SNAr SNAr / Amide Coupling (Protocol 1) Amine->SNAr Suzuki Pd-Catalyzed Coupling (Protocol 2) Iodide->Suzuki

Figure 1: Orthogonal reactivity vectors of 2,3-difluoro-4-iodobenzylamine allowing sequential functionalization.

Part 2: Experimental Protocols

Protocol 1: Core Attachment via SNAr (Kinase Inhibitor Synthesis)

Objective: Attach the benzylamine "Head" to a 2,4-dichloropyrimidine core. This is a foundational step in synthesizing MEK and EGFR inhibitors.

Mechanism: Nucleophilic Aromatic Substitution (SNAr). Challenge: Regioselectivity. The C4 position of 2,4-dichloropyrimidine is more electrophilic, but the C2 position can compete at higher temperatures.

Reagents & Stoichiometry
ReagentEquiv.Role
2,4-Dichloropyrimidine 1.0Heterocyclic Core
2,3-Difluoro-4-iodobenzylamine 1.05Nucleophile
Diisopropylethylamine (DIPEA) 2.5Base (Acid Scavenger)
Isopropanol (IPA) SolventPolar Protic Solvent (0.2 M)
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloropyrimidine (1.0 eq) in Isopropanol (IPA).

    • Note: IPA is preferred over DMF/THF to promote SNAr via hydrogen bonding stabilization of the transition state.

  • Addition: Cool the solution to 0°C (ice bath). Add DIPEA (2.5 eq) followed by the slow addition of 2,3-Difluoro-4-iodobenzylamine (1.05 eq) dissolved in a minimum amount of IPA.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 3:1). The product (C4-substituted) usually runs lower than the starting material.

    • Optimization: If reaction is sluggish (due to the electron-poor benzylamine), heat to 40°C. Avoid boiling to prevent C2-substitution.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove IPA.

    • Resuspend residue in EtOAc and wash with water (2x) and brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (SiO₂).[1] Gradient: 0% → 40% EtOAc in Hexanes.

    • Yield Expectation: 85–92%.

Protocol 2: Scaffold Extension via Suzuki-Miyaura Coupling

Objective: Functionalize the 4-iodo position with a heteroaryl boronic acid after the amine has been secured (from Protocol 1).

Mechanism: Pd(0)-catalyzed cross-coupling. Critical Insight: The 2,3-difluoro substitution makes the C-I bond highly reactive toward oxidative addition. Mild conditions are required to prevent dehalogenation or homocoupling.

Reagents & Stoichiometry
ReagentEquiv.Role
Iodo-Intermediate (from Protocol 1)1.0Electrophile
Heteroaryl Boronic Acid 1.3Nucleophile (The "Tail")
Pd(dppf)Cl₂ · DCM 0.05Catalyst (Robust, air-stable)
K₂CO₃ (2M Aqueous) 3.0Base
1,4-Dioxane SolventSolvent (degassed)
Step-by-Step Methodology
  • Degassing: In a reaction vial, combine the Iodo-intermediate (1.0 eq) and Boronic Acid (1.3 eq) in 1,4-Dioxane (0.15 M). Sparge with Nitrogen/Argon for 10 minutes.

    • Why? Oxygen causes homocoupling of boronic acids and oxidizes the Pd catalyst.

  • Catalyst Addition: Add K₂CO₃ solution (3.0 eq) and Pd(dppf)Cl₂ (5 mol%).

  • Reaction: Seal the vial and heat to 80°C for 2–4 hours.

    • Note: Do not exceed 100°C. The electron-deficient ring can undergo protodeiodination (replacing I with H) at high temps.

  • Workup:

    • Cool to RT. Filter through a pad of Celite to remove Pd black. Rinse with EtOAc.[1][2]

    • Wash filtrate with water and brine.

  • Scavenging (Optional but Recommended): Treat organic layer with SiliaMetS® Thiol or similar Pd scavenger if the product is for biological assay.

  • Purification: Flash chromatography (DCM/MeOH gradient or EtOAc/Hexanes).

Protocol 3: Library Generation via Ugi 4-Component Reaction

Objective: Rapidly generate a library of peptidomimetics using the amine as a key input.

Components:

  • Amine: 2,3-Difluoro-4-iodobenzylamine [3][4][5][6]

  • Aldehyde: Diverse aromatic/aliphatic aldehydes

  • Acid: Diverse carboxylic acids

  • Isocyanide: tert-Butyl isocyanide or similar

Methodology
  • Mixing: In MeOH (1.0 M), combine the Aldehyde (1.0 eq) and 2,3-Difluoro-4-iodobenzylamine (1.0 eq). Stir for 30 mins to form the imine.

  • Addition: Add the Carboxylic Acid (1.0 eq) and Isocyanide (1.0 eq).

  • Reaction: Stir at RT for 24 hours.

  • Isolation: The product often precipitates. If not, concentrate and purify via SCX (Strong Cation Exchange) cartridge to remove unreacted amine, followed by silica chromatography.

Part 3: Troubleshooting & Optimization

Common Failure Modes
IssueCauseSolution
Low Yield in SNAr Amine nucleophilicity is low due to F-induction.Use a stronger base (NaH) in THF, or switch to acid-catalyzed conditions (1.0 eq HCl in Dioxane).
Protodeiodination (I replaced by H)Reaction temp too high during Suzuki; Hydride source present.Lower temp to 60–70°C. Ensure solvent is anhydrous if using hydride reagents elsewhere.
Pd Catalyst Poisoning Free amine binding to Pd.Crucial: Always protect the amine (e.g., Boc) or react it (Protocol 1) before attempting Pd-coupling on the iodine.
Visual Workflow: The "Kinase Inhibitor" Route

Workflow Start Start: 2,3-Difluoro-4-iodobenzylamine Step1 Step 1: SNAr Reaction (Reagent: 2,4-Dichloropyrimidine) Start->Step1 IPA, DIPEA, 0°C -> RT Inter Intermediate: N-(2,3-difluoro-4-iodobenzyl)-2-chloropyrimidin-4-amine Step1->Inter Step2 Step 2: Suzuki Coupling (Reagent: Aryl Boronate, Pd Catalyst) Inter->Step2 Pd(dppf)Cl2, K2CO3, 80°C Final Final Product: Functionalized Heterocyclic Scaffold Step2->Final

Figure 2: Sequential functionalization workflow for generating kinase inhibitor scaffolds.

References

  • Suzuki-Miyaura Coupling Mechanics: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

  • Fluorine in Medicinal Chemistry: Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008 , 37, 320-330. Link

  • SNAr on Pyrimidines: Gomtsyan, A., et al. "Synthesis and Structure-Activity Relationship of amino-pyrimidines as Adenosine Kinase Inhibitors." Journal of Medicinal Chemistry, 2002 , 45(17), 3639–3648. Link

  • Ugi Reaction Applications: Dömling, A. "Recent Advances in Isocyanide-Based Multicomponent Chemistry." Current Opinion in Chemical Biology, 2002 , 6(3), 306-313. Link

  • Commercial Data & Properties: BenchChem/PubChem Compound Summary for Fluorinated Benzylamines. Link

Sources

Application Note: Preparation of Fluorinated Pharmaceuticals using 2,3-Difluoro-4-iodobenzylamine

[1]

Executive Summary & Strategic Value

This guide details the strategic application of 2,3-Difluoro-4-iodobenzylamine (CAS: 1004-66-6) as a high-value building block in the synthesis of next-generation kinase inhibitors (specifically MEK and EGFR targets) and antibacterial agents.[1]

Unlike standard benzylamines, this scaffold offers a unique "Orthogonal Reactivity Triad" :

  • 4-Iodo Position: A highly reactive handle for transition-metal catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig), allowing rapid library diversification.[1]

  • 2,3-Difluoro Motif: Provides critical metabolic blocking at the oxidation-prone ortho and meta positions while modulating the pKa of the amine and inducing conformational locking via the ortho-effect.[1]

  • Benzylamine Handle: Serves as a versatile anchor for reductive aminations, amide couplings, or heterocycle formation.

Core Applications
  • MEK Inhibitor Analogs: Synthesis of biaryl amine cores similar to Cobimetinib and Refametinib intermediates.

  • Fragment-Based Drug Discovery (FBDD): Rapid generation of fluorinated biaryl libraries.[1]

  • Metabolic Stability Enhancement: Blocking P450 oxidative sites on the phenyl ring.

Strategic Analysis: The Chemoselectivity Map

Before initiating synthesis, researchers must understand the reactivity hierarchy of the molecule to prevent polymerization or catalyst poisoning.

Graphviz Workflow: Reactivity & Protection Strategy

ReactivityMapStart2,3-Difluoro-4-iodobenzylaminePathADirect Coupling(High Risk)Start->PathAAvoidPathBProtection First(Recommended)Start->PathBSelectRisk1Pd Catalyst Poisoning(Free Amine)PathA->Risk1Risk2N-Arylation Side RxnPathA->Risk2Step1N-Boc ProtectionPathB->Step1Step2Suzuki/SonogashiraCoupling (Iodine)Step1->Step2Step3Deprotection / FunctionalizationStep2->Step3

Figure 1: Strategic workflow emphasizing the necessity of amine protection prior to Palladium-catalyzed transformations to ensure high yields.

Detailed Experimental Protocols

Protocol A: Chemoselective N-Protection (The "Safety Net")

Objective: Mask the nucleophilic amine to prevent interference during metal-catalyzed coupling.[1]

Reagents:

  • 2,3-Difluoro-4-iodobenzylamine (1.0 equiv)[1]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)[1]

  • Triethylamine (Et₃N) (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with 2,3-Difluoro-4-iodobenzylamine and DCM (0.2 M concentration). Cool to 0°C under N₂ atmosphere.[1]

  • Addition: Add Et₃N dropwise. Subsequently, add a solution of Boc₂O in DCM dropwise over 15 minutes.

    • Why: Slow addition at 0°C prevents exotherm-driven side reactions.[1]

  • Reaction: Warm to room temperature (25°C) and stir for 4 hours.

  • Monitoring: Check TLC (Hexane/EtOAc 4:1). The free amine (baseline) should disappear; the carbamate product (Rf ~0.5-0.6) will appear.

  • Workup: Wash with 0.5 M HCl (to remove excess amine/Et₃N), then saturated NaHCO₃, then brine. Dry over Na₂SO₄.[1][2]

  • Purification: Silica gel chromatography is rarely needed; recrystallization from Hexane/EtOAc usually suffices.[1]

Protocol B: Suzuki-Miyaura Cross-Coupling (The "Warhead" Activation)

Objective: Couple the 4-iodo motif with a heteroaryl boronic acid to create a biaryl kinase inhibitor scaffold.[1] Challenge: Polyfluorinated rings are electron-poor, making the oxidative addition of Pd facile, but the transmetallation can be sluggish. We use a specialized catalyst system.[1]

Reagents:

  • Substrate: N-Boc-2,3-difluoro-4-iodobenzylamine (1.0 equiv)

  • Partner: Aryl/Heteroaryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)[1]

    • Expert Insight: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ here because the bidentate ligand prevents defluorination and enhances stability against the electron-deficient ring.

  • Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

  • Degassing (Critical): Sparge 1,4-dioxane with Argon for 20 minutes. Oxygen is the enemy of this reaction.

  • Assembly: In a reaction vial, combine the N-Boc-iodobenzylamine, boronic acid, and Pd catalyst.

  • Activation: Add the solvent and aqueous base. Seal the vial immediately.

  • Heating: Heat to 80°C for 6–12 hours.

    • Note: Do not exceed 100°C; high temperatures can risk protodeboronation of the coupling partner.

  • Workup: Filter through a Celite pad (eluting with EtOAc). Wash filtrate with water and brine.[1]

  • Purification: Flash column chromatography (Gradient: 0% -> 30% EtOAc in Hexanes).

Analytical Data & Quality Control

Validating the structure of fluorinated compounds requires specific attention to 19F NMR (Fluorine NMR) to confirm regiochemistry and integrity.

Expected Analytical Profile
ParameterMethodExpected Result / Observation
Appearance VisualOff-white to pale yellow solid (after coupling).[1]
1H NMR 400 MHz (CDCl₃)Benzyl protons: Doublet/Singlet ~4.3-4.5 ppm.Aromatic: Distinct splitting patterns due to H-F coupling.[1]
19F NMR 376 MHz (CDCl₃)Two distinct signals: Typically between -115 ppm and -145 ppm.Note: If signals disappear or merge, suspect defluorination.[1]
Mass Spec LC-MS (ESI+)[M+H]⁺ or [M+Na]⁺. Look for the characteristic Iodine isotope pattern (if uncoupled) or the biaryl mass.
TLC Silica (UV 254)Product is usually UV active. Iodine starting material often stains brown/purple with charring.[1]
Troubleshooting Guide
  • Issue: Low conversion of Iodide.

    • Root Cause:[3][4][5][6] Catalyst deactivation or poor solubility.[1]

    • Fix: Switch solvent to DME/Water (2:1) or increase catalyst loading to 5 mol%.

  • Issue: Defluorination (loss of F signal).

    • Root Cause:[3][4][5][6] "Pd-H" species forming during the reaction (often from beta-hydride elimination if alkyl groups are present).[1]

    • Fix: Use anhydrous conditions with anhydrous Cs₂CO₃ instead of aqueous base.

References & Grounding

The protocols and insights above are synthesized from established methodologies in fluorinated pharmaceutical synthesis and cross-coupling literature.

  • Metabolic Stability of Fluorinated Motifs:

    • Source: "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective."[7][8] J. Med.[1][7][8] Chem. (2026).[7][8]

    • Relevance: Validates the use of the 2,3-difluoro pattern to block P450 oxidation.

  • Suzuki Coupling of Polyfluorinated Aryls:

    • Source: "Palladium-Catalyzed Solid-State Polyfluoroarylation of Aryl Halides."[1][9] Hokkaido University Collection.[1]

    • Relevance: Establishes the catalyst requirements (Pd-ligand choice) for electron-deficient fluorinated rings.

  • MEK Inhibitor Synthesis (Analogous Scaffolds):

    • Source: "The discovery of the benzhydroxamate MEK inhibitors CI-1040 and PD 0325901."[1] PubMed.[1]

    • Relevance: Demonstrates the utility of halo-fluoro-phenylamine cores in clinical kinase inhibitors.[1]

  • General Synthesis of Fluorinated Benzylamines:

    • Source: "Synthetic Routes for the Preparation of 2-Fluoro-5-iodobenzylamine Derivatives." BenchChem Application Notes.

    • Relevance: Provides baseline handling and reductive amination protocols for this class of molecules.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,3-Difluoro-4-iodobenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Buchwald-Hartwig amination stands as a pillar of modern synthetic organic chemistry, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has transformed the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4][5] The reaction's broad substrate scope and tolerance for various functional groups provide a significant advantage over classical methods, which often necessitate harsh conditions and have limited applicability.[2][3]

This guide provides a detailed technical overview, field-proven insights, and step-by-step protocols for the successful application of the Buchwald-Hartwig amination to a specific and increasingly relevant substrate: 2,3-Difluoro-4-iodobenzylamine . The unique electronic and steric properties of this molecule, namely the presence of electron-withdrawing fluorine atoms and a reactive carbon-iodine bond, present both opportunities and challenges for C-N bond formation. These application notes are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Scientific Principles and Considerations

The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. A fundamental understanding of this mechanism is crucial for rational troubleshooting and optimization.[2][3][6]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (in this case, the C-I bond of 2,3-Difluoro-4-iodobenzylamine). This is often the rate-determining step and results in a Pd(II) complex.[3][7]

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A stoichiometric amount of base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[3]

  • Reductive Elimination: This final, bond-forming step involves the elimination of the newly formed aryl amine from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][3]

Substrate-Specific Considerations for 2,3-Difluoro-4-iodobenzylamine

The structure of 2,3-Difluoro-4-iodobenzylamine introduces specific electronic and steric factors that influence the Buchwald-Hartwig amination:

  • Aryl Iodide Reactivity: The carbon-iodine bond is the most reactive among aryl halides (I > Br > Cl > F) in oxidative addition, generally allowing for milder reaction conditions.[6][8] However, the iodide formed during the reaction can sometimes have an inhibitory effect on the catalyst.[6] The use of less polar solvents like toluene can mitigate this by reducing the solubility of the iodide salt.

  • Electronic Effects of Fluorine Substituents: The two fluorine atoms are strongly electron-withdrawing, which can increase the rate of oxidative addition. The introduction of fluorine atoms can accelerate cross-coupling reactions.[9] This electronic property makes the aryl iodide more electrophilic and susceptible to reaction with the Pd(0) catalyst.

  • The Benzylamine Moiety: As a primary amine, benzylamine is a good substrate for the Buchwald-Hartwig amination. The presence of the benzylic protons (α-hydrogens) can facilitate the reduction of a Pd(II) precatalyst to the active Pd(0) species.[1]

Experimental Protocols

The following protocols are designed as a robust starting point for the Buchwald-Hartwig amination of 2,3-Difluoro-4-iodobenzylamine with a generic primary or secondary amine. Optimization may be required for specific coupling partners.

General Reaction Setup Workflow

G cluster_prep Preparation (Inert Atmosphere) cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification p1 Oven-dry glassware p2 Add Pd precatalyst, ligand, and base to reaction vessel p1->p2 p3 Seal vessel and purge with Argon/Nitrogen p2->p3 r1 Add anhydrous, degassed solvent p3->r1 r2 Add 2,3-Difluoro-4-iodobenzylamine r1->r2 r3 Add amine coupling partner r2->r3 rxn1 Heat to desired temperature (e.g., 80-110 °C) with stirring r3->rxn1 rxn2 Monitor progress (TLC, LC-MS, GC-MS) rxn1->rxn2 w1 Cool to room temperature rxn2->w1 w2 Quench reaction (e.g., with aq. NH4Cl) w1->w2 w3 Extract with organic solvent w2->w3 w4 Dry organic layer, filter, and concentrate w3->w4 w5 Purify by column chromatography w4->w5 caption General Experimental Workflow

Caption: General Experimental Workflow.

Protocol 1: General Procedure for Coupling with a Primary or Secondary Amine

Materials:

  • 2,3-Difluoro-4-iodobenzylamine

  • Amine coupling partner (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 palladacycle precatalyst, 1-2 mol%)[8]

  • Phosphine ligand (e.g., XPhos or BrettPhos, 2-4 mol%)[1]

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Lithium hexamethyldisilazide (LHMDS), 1.5 - 2.0 equivalents)[8]

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Reagent Addition: Seal the vessel with a septum. Add the anhydrous, degassed solvent via syringe. Stir the mixture for 5-10 minutes. Add the 2,3-Difluoro-4-iodobenzylamine, followed by the amine coupling partner.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C). Stir vigorously for the required time (monitor by TLC, LC-MS, or GC-MS, typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Catalyst and Ligand Selection

The choice of catalyst and ligand is critical for a successful Buchwald-Hartwig amination.[8] Bulky, electron-rich phosphine ligands are generally preferred as they promote the key steps of the catalytic cycle and prevent catalyst decomposition.[2][4][10]

Palladium PrecatalystLigandTypical Amine PartnerKey Advantages
Pd₂(dba)₃XPhosPrimary and Secondary AminesBroad applicability, commercially available.
Pd(OAc)₂BrettPhosPrimary AminesOften effective for primary amines, can offer high selectivity.[1]
G3/G4 PalladacycleRuPhosSecondary AminesHighly active precatalysts, often requiring lower catalyst loadings and milder conditions.[8]
[Pd(allyl)Cl]₂Josiphos-type ligandsChiral AminesCan provide high enantioselectivity in asymmetric couplings.
Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst; Inappropriate ligand or base; Poor reagent purity.Use a modern palladacycle precatalyst; Screen different ligands and bases; Ensure all reagents and solvents are anhydrous and the reaction is under an inert atmosphere.[8]
Formation of Palladium Black Catalyst decomposition.Lower the reaction temperature and extend the reaction time; Ensure proper ligand-to-metal ratio.[11]
Hydrodehalogenation Reduction of the aryl iodide.Optimize catalyst loading and temperature; Screen different ligands.[8]
Homocoupling Dimerization of the aryl halide or amine.Adjust the catalyst-to-ligand ratio and reaction temperature.[8]

Mechanistic Insights

G Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-I ArI Ar-I Amine R2NH Coord Amine Coordination Base Base Deprot Deprotonation Product Ar-NR2 HX [Base-H]+X- OxAdd->Coord R2NH Coord->Deprot Base RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Ar-NR2 caption Buchwald-Hartwig Amination Catalytic Cycle

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

The steric bulk of the phosphine ligand is a critical design principle in the Buchwald-Hartwig amination.[10] Bulky ligands favor the formation of monoligated palladium species, which are more reactive in the oxidative addition and reductive elimination steps.[2] This steric hindrance also helps to prevent the formation of unreactive palladium dimers. For a substrate like 2,3-Difluoro-4-iodobenzylamine, which is not exceptionally sterically hindered around the iodine atom, a range of modern biarylphosphine ligands such as XPhos, RuPhos, and BrettPhos should be effective.[1][8]

The choice of base is also paramount. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium hexamethyldisilazide (LHMDS) are commonly employed to deprotonate the amine in the catalytic cycle.[8] For substrates with base-sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher reaction temperatures.[1][8]

Conclusion

The Buchwald-Hartwig amination of 2,3-Difluoro-4-iodobenzylamine is a highly effective method for the synthesis of a diverse array of substituted benzylamine derivatives. The high reactivity of the carbon-iodine bond, coupled with the electron-withdrawing nature of the fluorine substituents, makes this substrate well-suited for palladium-catalyzed C-N bond formation. By carefully selecting the appropriate palladium precatalyst, phosphine ligand, base, and solvent, researchers can achieve high yields and excellent functional group tolerance. The protocols and insights provided in this guide serve as a comprehensive resource for the successful implementation of this important transformation in academic and industrial research settings.

References

  • Charnwood Discovery. (n.d.). Rapid Optimization-Buchwald–Hartwig Amination using DoE. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Buchwald–Hartwig amination. Retrieved from [Link]

  • Doubleday, W. W., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 18(10), 1261-1268. [Link]

  • University of York. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • van der Lubbe, S. C. C., et al. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science, 10(48), 11113-11120. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. Retrieved from [Link]

  • Al-Zoubi, R. M., & Marion, O. (2010). Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in "Moist" Toluene. The Journal of organic chemistry, 75(23), 8284–8287. [Link]

  • ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Retrieved from [Link]

  • Singleton, D. A., et al. (2014). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 136(42), 14839–14849. [Link]

  • IntechOpen. (2023, December 15). Synthetic Methods for Primary Anilines. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,3-Difluoro-4-iodobenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

2,3-Difluoro-4-iodobenzylamine is a high-value intermediate often employed in the synthesis of fluorinated bioactive scaffolds. Its purification presents unique challenges due to the electronic effects of the fluorine atoms (altering pKa) and the lability of the carbon-iodine bond (sensitive to light and transition metals).

This guide prioritizes non-chromatographic methods (Acid-Base Extraction and Salt Formation) as they offer the highest scalability and reproducibility. Chromatography is reserved as a tertiary polishing step.

Physicochemical Profile (Estimated)
PropertyDescriptionImplications for Purification
State Low-melting solid or viscous oilProne to "oiling out" during crystallization.
Basicity Weakly basic (pKa ~8.5–9.0)Requires higher pH (>12) to fully free-base during extraction.
Stability Light-sensitive (C-I bond)CRITICAL: Perform all steps under low light; use amber glassware.
Solubility Lipophilic (Free Base)Highly soluble in DCM, EtOAc, TBME.

Tier 1: Acid-Base Extraction (The Workhorse)

Use this protocol as the primary cleanup for crude reaction mixtures (e.g., after reductive amination or nitrile reduction).

The Protocol
  • Dissolution: Dissolve the crude residue in Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) . Use 10 mL solvent per gram of crude.

  • Acid Extraction: Extract the organic layer with 1M HCl (aq) (3 x volumes).

    • Mechanism:[1][2][3] The amine is protonated (

      
      ) and moves to the aqueous phase. Neutral impurities (starting materials, non-basic byproducts) remain in the organic phase.
      
  • Wash: Wash the combined aqueous acidic layers with a small volume of fresh DCM (removes entrained neutrals). Discard this organic wash.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 6M NaOH or 50% KOH until pH > 12.

    • Checkpoint: Verify pH using a calibrated probe or high-range paper. The solution usually becomes cloudy as the free amine precipitates/oils out.

  • Re-Extraction: Extract the cloudy aqueous mixture with DCM (3 x volumes).

  • Drying: Dry combined organics over anhydrous

    
     (Sodium Sulfate). Filter and concentrate in vacuo (keep bath < 40°C to prevent iodine degradation).
    
Troubleshooting & FAQs

Q: I formed a stubborn emulsion during the extraction. How do I break it?

A: Fluorinated compounds often act as surfactants.

  • Immediate Fix: Add brine (saturated NaCl) to the aqueous phase to increase ionic strength.

  • Mechanical Fix: Filter the biphasic mixture through a pad of Celite.

  • Prevention: Do not shake vigorously; use gentle inversion or a magnetic stirrer.

Q: My recovery is low (<50%). Where is my compound?

A: It is likely still in the aqueous phase.

  • Cause: The electron-withdrawing fluorine atoms lower the basicity of the amine. At pH 10, a significant portion may still be protonated.

  • Fix: Ensure the aqueous phase is pH 12–14 . Re-extract with a more polar solvent like Chloroform/Isopropanol (3:1 ratio) if DCM fails.

Tier 2: Hydrohalide Salt Formation (High Purity)

Use this method to convert the oil into a stable, crystalline solid. This is the "Self-Validating" step: if it crystallizes, purity is generally >98%.

The Protocol
  • Solvation: Dissolve the free base oil in a minimal amount of anhydrous Ethanol or Methanol (approx. 3-5 mL/g).

  • Acid Addition:

    • Method A (Gas): Bubble dry HCl gas into the solution.

    • Method B (TMSCl - Recommended): Add Trimethylsilyl chloride (TMSCl) dropwise (1.1 equivalents).

    • Mechanism:[1][2][3] TMSCl reacts with alcohol to generate anhydrous HCl in situ (controlled release).

  • Precipitation: Add an anti-solvent (Diethyl Ether or MTBE) dropwise until turbidity persists.

  • Crystallization: Cool to -20°C overnight.

  • Isolation: Filter the white solid under Nitrogen (to avoid moisture absorption). Wash with cold Ether.

Troubleshooting & FAQs

Q: The salt "oiled out" instead of crystallizing. What now?

A: This is common with fluorinated amines. [4] * Fix 1 (Trituration): Decant the supernatant. Add fresh Ether and scratch the flask walls with a glass rod vigorously to induce nucleation.

  • Fix 2 (Solvent Swap): Redissolve the oil in hot Isopropanol (IPA) and let it cool slowly. IPA is excellent for amine salts.

Q: The solid turned yellow/brown overnight.

A: Iodine instability.

  • Cause: Trace acid + light caused homolytic cleavage of the C-I bond, liberating Iodine (

    
    ).
    
  • Prevention: Store the salt in an amber vial, under Argon, in the freezer. Ensure all excess acid is washed away during filtration.

Tier 3: Chromatography (Polishing)

Only use if the above methods fail to remove a specific impurity (e.g., des-iodo analog).

  • Stationary Phase: Silica Gel (neutralized).

  • Mobile Phase: DCM : Methanol :

    
     (95 : 5 : 0.5).
    
    • Note: The Ammonium Hydroxide is mandatory . Without it, the amine will streak (tail) due to interaction with acidic silanols on the silica.

Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture Dissolve Dissolve in DCM Start->Dissolve AcidExt Extract with 1M HCl Dissolve->AcidExt Sep1 Phase Separation AcidExt->Sep1 OrgPhase Organic Phase (Impurities) Sep1->OrgPhase Discard AqPhase Aqueous Phase (Amine Salt) Sep1->AqPhase Keep Basify Basify to pH > 12 (NaOH) AqPhase->Basify BackExt Extract into DCM Basify->BackExt Dry Dry (Na2SO4) & Conc. BackExt->Dry Decision Is it Solid? Dry->Decision SaltForm Salt Formation (TMSCl/MeOH) Decision->SaltForm No (Oil) Final Pure 2,3-Difluoro-4-iodobenzylamine (>98%) Decision->Final Yes SaltForm->Final

Caption: Logical flow for the purification of 2,3-Difluoro-4-iodobenzylamine, prioritizing extraction and salt formation over chromatography.

References

  • PubChem. (2025).[5][6] 2,3-Difluorobenzylamine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • European Patent Office. (2008). New Method for Salt Preparation (EP 2032521 B1). Retrieved from [Link]

  • Organic Syntheses. (2002).[7] Ullman Methoxylation: Preparation of 2-Fluoro-4-methoxyaniline. Org. Synth. 2002, 78,[7] 63. Retrieved from [Link][7]

Sources

Technical Support Center: Strategies for Preventing Deiodination of 2,3-Difluoro-4-iodobenzylamine During Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the challenge of deiodination when using 2,3-Difluoro-4-iodobenzylamine in palladium-catalyzed cross-coupling reactions. Our goal is to equip you with the knowledge to minimize this common side reaction and maximize the yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem with 2,3-Difluoro-4-iodobenzylamine?

A1: Deiodination is an undesired side reaction where the iodine atom on your starting material, 2,3-Difluoro-4-iodobenzylamine, is replaced by a hydrogen atom, leading to the formation of 2,3-difluorobenzylamine. This hydrodehalogenation process consumes your starting material and reduces the overall yield of the intended cross-coupled product.[1] The electron-withdrawing nature of the two fluorine atoms on the aromatic ring makes the carbon-iodine bond more susceptible to cleavage, thus making this substrate particularly prone to deiodination.[1][2]

Q2: What are the primary mechanistic pathways that lead to deiodination?

A2: Deiodination in palladium-catalyzed cross-coupling reactions is primarily attributed to the formation of a palladium-hydride (Pd-H) species.[1] This can occur through several pathways, including the reaction of the palladium catalyst with the base, solvent (especially alcohols), or residual water in the reaction mixture.[2] The resulting Pd-H species can then participate in a competing reductive elimination with the aryl group on the palladium intermediate, leading to the deiodinated byproduct.

Q3: Which reaction parameters have the most significant impact on deiodination?

A3: Several factors can influence the extent of deiodination:

  • Base: Strong bases, particularly alkoxides like sodium tert-butoxide, can promote the formation of Pd-H species and increase the rate of deiodination.[3]

  • Temperature: Higher reaction temperatures can accelerate the rate of deiodination.[3]

  • Solvent: Protic solvents, such as alcohols, can act as a hydride source, contributing to deiodination.[3]

  • Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination over deiodination.[1]

Q4: How can I detect and quantify the deiodinated byproduct, 2,3-difluorobenzylamine?

A4: You can monitor the formation of the deiodinated byproduct using standard analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method provides excellent separation and allows for the identification and quantification of both the starting material, the desired product, and the deiodinated byproduct.[4][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can be used to separate and quantify the components of the reaction mixture. Developing a method that gives baseline separation of all three key components is crucial.[6]

Troubleshooting Guide: Minimizing Deiodination

This section provides a systematic approach to diagnosing and resolving issues with deiodination during your cross-coupling reactions.

Initial Observation: Significant amount of deiodinated byproduct (2,3-difluorobenzylamine) detected.

dot

Caption: A workflow for troubleshooting high deiodination.

Step 1: Evaluate the Catalyst System

The choice of ligand is paramount in controlling the competition between the desired cross-coupling and the undesired deiodination.

  • Causality: Bulky, electron-rich biarylphosphine ligands promote the crucial reductive elimination step of the catalytic cycle, which leads to the formation of your desired product. This acceleration of the desired pathway can outcompete the deiodination side reaction.[1][7]

  • Recommendation: If you are observing significant deiodination, consider switching from less bulky ligands (e.g., PPh₃) to more sterically demanding and electron-rich ligands.

Ligand FamilySpecific ExamplesKey Characteristics
Buchwald Biaryl Phosphines XPhos, SPhos, RuPhosBulky and electron-rich, known to promote reductive elimination and stabilize the palladium center.
Josiphos Ligands (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphineFerrocene-based ligands that can offer high activity.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that form stable palladium complexes, sometimes reducing the likelihood of side reactions.
Step 2: Optimize Reaction Conditions

Fine-tuning the reaction parameters can significantly suppress deiodination.

  • Base Selection:

    • Causality: Stronger bases, such as alkoxides (e.g., NaOt-Bu, KOt-Bu), can accelerate the formation of palladium-hydride species, which are key intermediates in the deiodination pathway.[3] Weaker inorganic bases are less prone to this and are therefore a better choice when deiodination is a concern.[1]

    • Recommendation: Replace strong alkoxide bases with milder alternatives.

BaseTypical SolventsComments
Potassium Carbonate (K₂CO₃) Dioxane, Toluene, DMFA good first choice for a milder base.
Potassium Phosphate (K₃PO₄) Dioxane, TolueneOften effective and can be used in a variety of cross-coupling reactions.[3]
Cesium Carbonate (Cs₂CO₃) Dioxane, Toluene, THFA stronger inorganic base that can sometimes improve yields without significantly increasing deiodination.
  • Temperature Control:

    • Causality: Deiodination, like most chemical reactions, is accelerated at higher temperatures. By lowering the temperature, you can often find a window where the rate of the desired coupling reaction is still acceptable, but the rate of deiodination is significantly reduced.[3]

    • Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at a lower temperature (e.g., 80 °C) and only increase it if the reaction is too slow.

  • Solvent Choice:

    • Causality: Protic solvents can serve as a source of hydrogen for the deiodination reaction. Using anhydrous, aprotic solvents minimizes this possibility.[3]

    • Recommendation: Ensure your solvents are anhydrous and aprotic. Toluene, dioxane, and THF are generally good choices.

Protocols

The following protocols are provided as a starting point and may require optimization for your specific coupling partner.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2,3-Difluoro-4-iodobenzylamine

This protocol is designed to minimize deiodination by using a bulky ligand and a mild base.

dot

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Materials:

  • 2,3-Difluoro-4-iodobenzylamine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a dry Schlenk flask, add 2,3-Difluoro-4-iodobenzylamine, the arylboronic acid, and potassium carbonate.

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Under a positive flow of argon, add the palladium(II) acetate and XPhos.

  • Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 2,3-Difluoro-4-iodobenzylamine

This protocol employs a well-established catalyst system for C-N bond formation, with conditions selected to mitigate deiodination.

dot

Caption: Step-by-step workflow for the Buchwald-Hartwig amination protocol.

Materials:

  • 2,3-Difluoro-4-iodobenzylamine (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • RuPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In an inert atmosphere glovebox, add Pd₂(dba)₃, RuPhos, and sodium tert-butoxide to a dry reaction vial.

  • Add a solution of 2,3-Difluoro-4-iodobenzylamine and the amine in anhydrous toluene.

  • Seal the vial and heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with toluene, and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify by flash column chromatography.

Protocol 3: Analytical Method for Quantifying Deiodination by GC-MS

This method provides a framework for monitoring the progress of your reaction and quantifying the amount of deiodinated byproduct.

Sample Preparation:

  • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench the aliquot with water and extract with ethyl acetate.

  • Dry the organic layer with anhydrous sodium sulfate.

  • Dilute the sample to an appropriate concentration for GC-MS analysis.

GC-MS Parameters (Example):

  • Column: A standard non-polar column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point.

  • Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of all components.

  • Injector: Use a split/splitless injector, typically in split mode to avoid overloading the column.

  • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range that includes the molecular ions of the starting material, product, and deiodinated byproduct.

Quantification:

  • Create a calibration curve using authentic standards of 2,3-Difluoro-4-iodobenzylamine and 2,3-difluorobenzylamine.

  • Use an internal standard to improve accuracy.

  • The concentration of the deiodinated byproduct can be determined by comparing its peak area to the calibration curve.

References

  • Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 30(22), 6173–6181. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Zanardi, A., Mata, J., & Peris, E. (2009). A new family of CNC-pincer palladium complexes for the Suzuki–Miyaura reaction. Dalton Transactions, (32), 6331. [Link]

  • Wilson, P. G., Percy, J. M., Redmond, J. M., & McCarter, A. W. (2012). Suzuki–Miyaura coupling reactions of iodo(difluoroenol) derivatives, fluorinated building blocks accessible at near-ambient temperatures. The Journal of Organic Chemistry, 77(15), 6384–6393. [Link]

  • Govek, T. D., & Toste, F. D. (2003). Copper-Catalyzed Arylation of α-Silyldifluoroamides. Journal of the American Chemical Society, 125(33), 9908–9909. [Link]

  • Szilvási, T., & Veszprémi, T. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 9, 2529–2536. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. ResearchGate. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Pd-Catalyzed Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Lee, H. G., Milner, P. J., & Buchwald, S. L. (2014). Pd-catalyzed nucleophilic fluorination of aryl bromides. Journal of the American Chemical Society, 136(10), 3792–3795. [Link]

  • Dasgupta, A., & Johnson, D. (2001). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of chromatographic science, 39(4), 143–147. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Reiner, E. J., & Clement, R. E. (2012). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 30(4), 314-325. [Link]

  • Dasgupta, A., & Johnson, D. (1998). Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative. Journal of chromatographic science, 36(5), 263–267. [Link]

  • Niwa, T., Ochiai, H., Watanabe, Y., & Hatanaka, M. (2018). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Nature Catalysis, 1(12), 953–960. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. Journal of the American Chemical Society, 132(43), 15134–15137. [Link]

  • Niwa, T., Ochiai, H., Watanabe, Y., & Hatanaka, M. (2018). Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. ChemRxiv. [Link]

  • ResearchGate. (n.d.). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. ResearchGate. [Link]

  • Funabiki, K., Ohtsuki, T., & Matsui, M. (2013). Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids: efficient synthesis of 1,1-diaryl-2,2-difluoroethenes. Beilstein Journal of Organic Chemistry, 9, 2529–2536. [Link]

  • ResearchGate. (n.d.). HPLC chromatogram of a real reaction mixture of aniline and.... ResearchGate. [Link]

  • Nishiyama, Y., & Okazoe, T. (2016). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Beilstein Journal of Organic Chemistry, 12, 1269–1275. [Link]

  • Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., Reihanian-Hadany, N., & Baati, R. (2016). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 22(45), 16069–16073. [Link]

  • Al-Kindy, S. M. Z., Al-Kalbani, A., Al-Harasi, A. F., Suliman, F. E. O., Al-Lawati, H. J., & Al-Hamadi, A. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Sultan Qaboos University Journal for Science, 18(1), 25. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

Sources

Technical Support Center: Troubleshooting 2,3-Difluoro-4-iodobenzylamine Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support guide for handling 2,3-Difluoro-4-iodobenzylamine (CAS: 1823316-03-5). As a highly lipophilic, halogenated primary amine, this compound presents unique physicochemical challenges during in vitro assays, storage, and purification. This guide synthesizes structural causality with field-proven methodologies to help researchers resolve precipitation, degradation, and recovery issues.

Physicochemical Profiling & Causality

To troubleshoot solubility, we must first understand the molecular forces at play. The unsubstituted benzylamine core is strongly basic, with a pKa of 9.33[1]. However, the addition of two fluorine atoms and a heavy iodine atom exerts a strong electron-withdrawing inductive effect, slightly lowering the basicity (estimated pKa ~8.5–8.8, analogous to other fluorobenzylamines[2]).

While the amine group can be protonated at physiological pH (7.4), the extreme hydrophobicity of the di-fluoro-iodo-phenyl ring dominates the molecule's behavior, rendering the neutral free base highly insoluble in aqueous media.

Quantitative Data Summary
PropertyValue / CharacteristicImpact on Experimental Design
Chemical Formula C₇H₆F₂INHigh halogen density drives lipophilicity and plastic-binding.
Molecular Weight 269.03 g/mol Moderate MW, but dense due to the iodine atom.
Estimated pKa ~8.5 – 8.8pH-dependent solubility; fully deprotonated and insoluble at pH > 10.
Aqueous Solubility (Free Base) < 0.1 mg/mLProne to rapid precipitation in buffers without co-solvents.
Organic Solubility High (DMSO, DCM, EtOAc)Ideal for concentrated stock preparation and liquid-liquid extraction.

Diagnostic FAQs: Causality & Resolution

Q1: Why does my concentrated DMSO stock crash out immediately when diluted into aqueous assay buffers?

The Causality: This is a classic case of "solvent shock." When a high-concentration DMSO stock is rapidly introduced into an aqueous environment, the local dielectric constant of the micro-environment drops precipitously. The hydrophobic 2,3-difluoro-4-iodophenyl rings aggregate via hydrophobic interactions and


 stacking faster than the solvent can disperse them, leading to supersaturation and immediate nucleation[3].
The Resolution:  Avoid single-step large dilutions. Utilize a step-wise serial dilution in DMSO to lower the absolute concentration before the final aqueous transfer, or employ co-solvents (like Tween-80 or BSA) to lower the thermodynamic barrier to solvation.
Q2: My neat compound was originally a clear liquid/oil, but after a few months of storage, it has turned into a white, insoluble crust. What happened?

The Causality: Primary amines are highly reactive nucleophiles that readily absorb atmospheric carbon dioxide (CO₂). The amine nitrogen attacks the electrophilic carbon of CO₂, forming a carbamic acid intermediate, which is rapidly deprotonated by a second amine molecule to form a stable, highly insoluble ammonium carbamate salt (


)[4]. This chemical alteration fundamentally changes the molecular weight and solubility profile of your stock.
The Resolution:  The free base must be stored under an inert atmosphere (Argon or Nitrogen) in tightly sealed, desiccated containers at 2–8°C. If the carbamate has already formed, it can sometimes be reversed by gentle heating under vacuum, though converting the stock to a stable HCl salt is preferred.
Q3: I am losing compound during liquid-liquid extraction (LLE). How can I improve my recovery?

The Causality: Recovery loss is driven by incorrect pH partitioning. If your aqueous phase is near the compound's pKa (~8.5), the compound exists in a 50/50 equilibrium between the protonated (water-soluble) and deprotonated (organic-soluble) states, leading to emulsion formation and poor partitioning. The Resolution: Force the equilibrium. To extract into the organic phase (e.g., Ethyl Acetate), adjust the aqueous phase to pH > 10.5 using 1M NaOH to fully deprotonate the amine. To extract into the aqueous phase, adjust to pH < 6.0 using 1M HCl.

Validated Experimental Workflows

Protocol A: Step-Wise Dilution to Prevent "Solvent Shock"

Purpose: To successfully introduce highly lipophilic 2,3-Difluoro-4-iodobenzylamine into aqueous cell culture media or biochemical assays without precipitation.

  • Primary Stock Preparation: Dissolve the free base in anhydrous, high-purity DMSO to a concentration of 10 mM. Note: Ensure the DMSO is strictly anhydrous to prevent premature degradation.

  • Intermediate Dilution: Create a 1000x intermediate stock by diluting the 10 mM stock into 100% DMSO (e.g., to 1 mM if your final assay concentration is 1 µM)[3].

  • Buffer Pre-Warming: Pre-warm the target aqueous buffer or culture media to 37°C. Increased thermal energy disrupts early nucleation events.

  • Drop-wise Integration: Place the warmed buffer on a vortex mixer at low speed. Add the intermediate DMSO stock drop-wise to the center of the vortex. Ensure the final DMSO concentration does not exceed 0.1% – 0.5% (v/v) to avoid cellular toxicity.

  • Self-Validation Checkpoint: Measure the Optical Density (OD) at 600 nm of the final solution against a blank buffer. An OD₆₀₀ > 0.05 indicates micro-precipitation (turbidity). If turbidity is detected, restart the protocol incorporating 0.1% Tween-80 into the aqueous buffer prior to compound addition.

Protocol B: Conversion of Free Base to Hydrochloride (HCl) Salt

Purpose: To permanently resolve aqueous solubility issues by converting the lipophilic free base into a highly water-soluble cationic salt.

  • Solvation: Dissolve 100 mg of 2,3-Difluoro-4-iodobenzylamine free base in 2.0 mL of anhydrous diethyl ether (or dichloromethane) in a round-bottom flask.

  • Thermal Control: Submerge the flask in an ice-water bath (0–4°C) and stir continuously using a magnetic stir bar.

  • Acidification: Slowly add 1.2 molar equivalents of 2.0 M HCl in diethyl ether drop-wise. Causality: Using anhydrous HCl in ether prevents the newly formed salt from dissolving, forcing it to precipitate out of the organic phase.

  • Crystallization: A white precipitate (2,3-Difluoro-4-iodobenzylamine hydrochloride) will form immediately upon addition. Allow the reaction to stir for 15 minutes to ensure complete conversion.

  • Isolation: Isolate the solid via vacuum filtration (Buchner funnel). Wash the filter cake with 1 mL of cold, anhydrous diethyl ether to remove unreacted free base.

  • Self-Validation Checkpoint: Dry the powder under a vacuum for 2 hours. Weigh 5 mg of the dried powder and add it to 1 mL of deionized water. It should dissolve instantaneously to yield a clear solution, confirming successful salt conversion.

Logical & Mechanistic Visualizations

Troubleshooting Start Solubility Issue: 2,3-Difluoro-4-iodobenzylamine Q1 Precipitation in aqueous buffer? Start->Q1 Q2 Neat compound formed white crust? Start->Q2 Sol1 Perform step-wise DMSO dilution Q1->Sol1 Assay prep Sol2 Convert free base to HCl salt Q1->Sol2 Need >1mM conc. Sol3 Store under Argon to stop CO2 reaction Q2->Sol3 Degradation

Decision tree for diagnosing and resolving 2,3-Difluoro-4-iodobenzylamine solubility issues.

Mechanism Amine Free Base Amine (Soluble in Oil/DMSO) Carbamate Ammonium Carbamate Salt (Insoluble Crust) Amine->Carbamate Nucleophilic attack & Deprotonation CO2 Atmospheric CO2 CO2->Carbamate Reactant

Mechanistic pathway of atmospheric CO2 reacting with primary amines to form insoluble carbamates.

References

  • Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem. National Center for Biotechnology Information. Available at:[Link]

  • 4-fluorobenzylamine - ChemBK. ChemBK Database. Available at:[Link]

  • Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. ACS Omega. Available at:[Link]

Sources

Technical Support Center: Optimizing Cross-Coupling for 2,3-Difluoro-4-iodobenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles of cross-coupling 2,3-Difluoro-4-iodobenzylamine .

This building block presents a unique triad of competing reactivities:

  • Hyper-reactive Electrophile: The electron-withdrawing ortho/meta fluorine atoms make the aryl ring highly electron-deficient, drastically accelerating oxidative addition into the C-I bond[1].

  • Unprotected Nucleophile: The free primary benzylamine (-CH₂NH₂) can act as a competing nucleophile, leading to unwanted polymerization or dimerization via C-N bond formation[2].

  • Potent Ligand: Primary amines are strong σ-donors that can coordinate to Palladium(II) intermediates, poisoning the catalyst and halting the cycle.

Below is the field-proven troubleshooting guide, optimization matrix, and self-validating protocol to achieve chemoselective C-C coupling without requiring amine protection.

Reaction Optimization Workflow

G Substrate 2,3-Difluoro-4-iodobenzylamine Issue1 Amine Coordination (Catalyst Poisoning) Substrate->Issue1 Issue2 Competitive N-Arylation (Buchwald-Hartwig) Substrate->Issue2 Issue3 Protodeiodination (Slow Transmetalation) Substrate->Issue3 Sol1 Bulky Dialkylbiaryl Ligands (e.g., XPhos, SPhos) Issue1->Sol1 Sol2 Biphasic Aqueous Solvent & Weak Base (K3PO4) Issue2->Sol2 Sol3 Highly Active Pd(0) Source (e.g., Pd2(dba)3) Issue3->Sol3 Success Chemoselective C-C Coupling (High Yield Suzuki Product) Sol1->Success Sol2->Success Sol3->Success

Workflow for overcoming chemoselectivity and poisoning issues in fluoro-iodo-benzylamine coupling.

Troubleshooting & FAQs

Q1: My reaction stalls at <10% conversion, and the mixture turns black immediately. What is happening? A: This is a classic sign of catalyst poisoning leading to the precipitation of inactive "Palladium black." The unprotected primary benzylamine group in your substrate acts as a strong coordinating ligand. It binds to the Pd(II) intermediate, preventing the transmetalation step and causing the catalyst to degrade. Causality & Solution: Transition from standard ligands (like PPh₃ or dppf) to sterically demanding dialkylbiaryl phosphines such as XPhos or RuPhos[3]. The extreme steric bulk of the cyclohexyl/isopropyl groups physically blocks the primary amine from coordinating to the palladium center, keeping the catalytic cycle active.

Q2: LC-MS shows my starting material is consumed, but I am getting a mass corresponding to a secondary amine dimer. How do I stop this? A: Your substrate is undergoing a competitive Buchwald-Hartwig amination. Because the molecule contains both an aryl iodide and a free amine, it will readily dimerize if the conditions favor C-N bond formation. Causality & Solution: Buchwald-Hartwig couplings typically require anhydrous conditions and strong bases (e.g., NaOtBu) to deprotonate the amine. To favor Suzuki-Miyaura C-C coupling, switch to a biphasic solvent system (e.g., Toluene/H₂O) and a weaker inorganic base (e.g., K₃PO₄). The presence of water and a weaker base suppresses the deprotonation of the amine, shutting down the N-arylation pathway while simultaneously accelerating the transmetalation of the boronic acid[4].

Q3: I am observing significant amounts of 2,3-difluorobenzylamine (dehalogenation). What causes this? A: Protodeiodination occurs when the oxidative addition step is fast, but the transmetalation step is too slow. The electron-withdrawing fluorine atoms make the aryl ring highly electron-deficient, which accelerates oxidative addition into the C-I bond[1]. If the resulting Pd(II)-aryl complex waits too long for the boronic acid, it undergoes protonation from the solvent or amine. Causality & Solution: You must accelerate the transmetalation step. Ensure your boronic acid is fully activated by using a highly soluble base in a biphasic system, and ensure vigorous stirring (>1000 rpm) to maximize the interfacial surface area between the organic and aqueous layers.

Quantitative Data: Catalyst Optimization Matrix

The following table summarizes the quantitative outcomes of various catalyst/condition combinations for this specific substrate, highlighting the causality behind the results.

Catalyst SystemSolvent / BasePrimary OutcomeCausality / Mechanistic Insight
Pd(PPh₃)₄ DMF / NaOtBu<10% Yield (Pd Black)Strong base promotes amine deprotonation; unhindered Pd coordinates to free amine, poisoning the catalyst[5].
Pd(dppf)Cl₂ Dioxane / K₂CO₃40% Yield, 30% N-ArylationBidentate ligand slows reductive elimination; anhydrous conditions allow competitive Buchwald-Hartwig amination[2].
Pd(OAc)₂ + SPhos THF / Cs₂CO₃75% Yield, 15% DeiodinationHighly active, but slower transmetalation in pure organic solvent leads to competitive protodeiodination[1].
Pd₂(dba)₃ + XPhos Toluene:H₂O (5:1) / K₃PO₄>95% Yield (Clean C-C) Bulky XPhos prevents amine coordination. Aqueous weak base accelerates transmetalation while suppressing N-arylation[4].

Self-Validating Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling

This protocol is engineered to couple 2,3-Difluoro-4-iodobenzylamine with an arylboronic acid without protecting the amine. It includes built-in validation checkpoints to ensure system integrity.

Reagents & Stoichiometry:

  • 2,3-Difluoro-4-iodobenzylamine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq / 4 mol% Pd)

  • XPhos (0.08 eq)

  • K₃PO₄ (3.0 eq)

  • Solvent: Degassed Toluene / H₂O (5:1 v/v)

Step-by-Step Methodology:

  • Pre-catalyst Activation (Validation Checkpoint 1):

    • Action: In a degassed Schlenk flask under inert atmosphere (Argon), combine Pd₂(dba)₃ and XPhos in anhydrous, degassed toluene. Stir at room temperature for 15 minutes.

    • Causality: Pre-mixing ensures the formation of the active

      
       species before introducing the competitive amine substrate.
      
    • Validation: Observe the solution color. It must transition from deep purple/red to a clear golden-yellow. If it remains purple, the active catalyst has not formed; do not proceed.

  • Substrate and Base Addition:

    • Action: Add 2,3-Difluoro-4-iodobenzylamine and the arylboronic acid to the active catalyst solution.

    • Action: Immediately add a degassed aqueous solution of K₃PO₄.

    • Causality: The biphasic system keeps the amine protonated/neutral, while the aqueous phase dissolves the phosphate base, generating the highly reactive boronate complex necessary for rapid transmetalation[4].

  • Reaction Execution & Mass Tracking (Validation Checkpoint 2):

    • Action: Heat the biphasic mixture to 65 °C with vigorous stirring (1000 rpm) for 4 hours.

    • Causality: Vigorous stirring is critical in biphasic systems to overcome mass transfer limitations. 65 °C is sufficient for the highly activated C-I bond[1]; higher temperatures risk thermal degradation of the fluorinated Pd-complex.

    • Validation: At t=2h, sample the organic layer for LC-MS. You should observe the disappearance of

      
       269 (Starting Material) and the appearance of the 
      
      
      
      of the product. The absence of
      
      
      confirms N-arylation is successfully suppressed.
  • Workup and Isolation:

    • Action: Cool to room temperature. Separate the organic layer, and extract the aqueous layer twice with EtOAc. Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure for subsequent column chromatography.

References

  • Benchchem. "Technical Support Center: Optimizing Reactions with 2,3,4,6-Tetrafluorophenylboronic Acid". Source: benchchem.com.
  • Chemical Reviews. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions". Source: acs.org.
  • Reddit (Chempros). "Suzuki vs. Hartwig-Buchwald". Source: reddit.com.
  • White Rose Research Online. "Solvent effects in palladium catalysed cross-coupling reactions". Source: whiterose.ac.uk.
  • MDPI. "Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry". Source: mdpi.com.

Sources

Technical Support Center: Purification of Crude 2,3-Difluoro-4-iodobenzylamine

[1][2]

Status: Active Ticket ID: CHEM-SUP-23F4I-PUR Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Introduction: The Purification Challenge

You are likely working with 2,3-Difluoro-4-iodobenzylamine , a critical scaffold for kinase inhibitors (e.g., MEK/ERK pathways).[3][1][2] The presence of the Iodine at the C4 position is the molecule's greatest asset (for Suzuki/Buchwald couplings) but also its greatest liability during synthesis.

If you synthesized this via reduction of 2,3-difluoro-4-iodobenzonitrile (the standard route), your crude mixture likely contains three specific impurity classes that standard chromatography often fails to resolve.

Quick Triage: Identify Your Impurity Profile

Compare your analytical data (LCMS/NMR) with this table before proceeding.

Impurity TypeDiagnostic Signal (approx.)OriginRemoval Difficulty
Des-iodo Analog (2,3-difluorobenzylamine)LCMS: [M-126]+ (Loss of I, gain of H).[3][1][2] 1H NMR: Extra aromatic proton signal.Over-reduction (Hydrodehalogenation) during synthesis.[1][2]High (Similar pKa/Polarity)
Unreacted Nitrile (Starting Material)IR: ~2230 cm⁻¹ (CN stretch).[1][2] LCMS: [M-2]+ or [M-4]+ relative to amine.[1][2]Incomplete reduction.Low (Neutral vs. Basic)
Boron/Aluminum Salts 1H NMR: Broad/messy peaks, "sticky" solid.[1][2] 11B NMR: Signal present.Inefficient quench of Borane/LAH reducing agents.[1]Medium (Requires chemical digestion)
Dimer (Secondary Amine)LCMS: [2M - NH3]+ (Dimer mass).[1][2]Condensation of intermediate imine with product amine.[1]Medium (Lipophilic)

Part 1: The "Des-Iodo" Critical Protocol (Tier 1)

Issue: You have 5-15% of the des-iodo impurity (2,3-difluorobenzylamine). Scientific Logic: The iodine atom is heavy and lipophilic, but the pKa of the amine (approx 9.0-9.5) is nearly identical to the des-iodo impurity.[1] Silica chromatography often fails to separate them.[1] Solution: Exploiting Lattice Energy differences via Hydrohalide Salt Crystallization.[1] The heavy Iodine atom significantly alters the crystal packing of the salt compared to the hydrogen-substituted impurity.

Protocol: Selective HCl Salt Crystallization
  • Free Base Isolation: Dissolve crude oil in MTBE (Methyl tert-butyl ether) .[1] Wash with 1N NaOH to ensure free base form.[1] Dry over Na₂SO₄ and concentrate.

  • Solvent Selection: Dissolve the residue in Anhydrous Ethanol (EtOH) (5 mL per gram of substrate).[1][2]

    • Why EtOH? It solubilizes the impurity profile better than MeOH but allows the salt to crash out upon cooling.

  • Acid Addition: Cool to 0°C. Add 1.05 equivalents of HCl (4M in Dioxane) dropwise.

    • Warning: Do not use aqueous HCl; water increases the solubility of the salt, preventing high yields.

  • Induction: Stir at 0°C for 1 hour. A white precipitate should form.[1]

    • Troubleshooting: If no solid forms, add Ethyl Acetate (EtOAc) dropwise as an anti-solvent until turbidity persists, then cool to -20°C.[3][2]

  • Filtration: Filter the solid. Wash with cold 1:1 EtOH/EtOAc .

  • Validation: Check LCMS. The solid is your target 2,3-Difluoro-4-iodobenzylamine HCl .[3][1] The filtrate contains the des-iodo impurity (which remains more soluble).[1]

Part 2: Removing Boron/Aluminum Residues (Tier 2)

Issue: The product is a sticky gum/glass, not a solid. NMR shows broad peaks.[1] Context: If you used Borane-THF or Borane-DMS for reduction, the amine forms a stable B-N complex that resists simple hydrolysis.[3][1]

Protocol: The "Methanolic Reflux" Quench

Do not skip this step if Borane was used.[1]

  • Quench: Carefully quench the reaction mixture with Methanol (MeOH) until gas evolution ceases.

  • Digestion: Add Concentrated HCl (approx. 2 mL per mmol of borane used) to the methanolic solution.

  • Reflux: Heat to reflux (65°C) for 2 hours .

    • Mechanism:[2][4][5][6] This forces the methanolysis of the borane-amine complex, converting boron species into volatile trimethyl borate B(OMe)₃.

  • Evaporation: Concentrate to dryness. Co-evaporate with MeOH two more times to remove B(OMe)₃.[1][2]

  • Result: You now have the crude Amine-HCl salt, free of boron.[1]

Part 3: General Purification Workflow (Visualized)

The following decision tree illustrates the logical flow for purifying the crude mixture based on the dominant impurity.

PurificationWorkflowStartCrude 2,3-Difluoro-4-iodobenzylamineCheckImpurityAnalyze Impurity Profile(LCMS / NMR)Start->CheckImpurityBoronPresBoron/Sticky Residue?CheckImpurity->BoronPresAcidDigestionMeOH/HCl Reflux(Remove Borates)BoronPres->AcidDigestionYesNitrilePresUnreacted Nitrile > 5%?BoronPres->NitrilePresNoAcidDigestion->NitrilePresAcidBaseAcid-Base Extraction(Partitioning)NitrilePres->AcidBaseYesDesIodoPresDes-iodo Impurity Present?NitrilePres->DesIodoPresNoAcidBase->DesIodoPresSaltCrystSelective HCl Crystallization(EtOH/EtOAc)DesIodoPres->SaltCrystYes (Critical Step)FinalPure Product(>98% Purity)DesIodoPres->FinalNoSaltCryst->Final

Caption: Logical workflow for removing specific impurity classes from fluorinated benzylamines.

Part 4: Frequently Asked Questions (FAQs)

Q1: I tried the Acid-Base extraction, but I got an emulsion. What happened? A: Fluorinated amines are lipophilic, and at high pH (during the basic wash), they can act as surfactants.[2]

  • Fix: Use Dichloromethane (DCM) instead of Ethyl Acetate for the extraction. DCM is denser than water and breaks emulsions better.[1] If it persists, filter the biphasic mixture through a pad of Celite to break the physical emulsion.

Q2: Can I use Column Chromatography instead of crystallization? A: Yes, but it is difficult due to "tailing" of the amine.

  • Protocol: Use a silica column pre-treated with 1% Triethylamine (TEA) in Hexanes.[1][2]

  • Eluent: Gradient of DCM to 10% MeOH/DCM .

  • Note: The des-iodo impurity will likely co-elute.[1] Chromatography is effective for removing the nitrile and dimer, but crystallization is superior for the des-iodo analog.

Q3: My product turned pink/purple overnight. Is it ruined? A: No, but it is degrading. The C-I bond is photosensitive (homolytic cleavage releases Iodine radicals).[1]

  • Fix: Re-dissolve in ether, wash with dilute Sodium Thiosulfate (removes free Iodine), dry, and store the amine as the HCl salt in the dark.[3][2] The salt form is significantly more stable against photo-degradation.[1]

Q4: Why is the melting point of my HCl salt lower than reported (e.g., <200°C)? A: This strongly indicates the presence of the Des-iodo HCl salt (which disrupts the crystal lattice) or trapped solvent.

  • Fix: Recrystallize again using Isopropanol (IPA) . Heat to boiling, add IPA until dissolved, then let it cool very slowly to room temperature. Fast cooling traps impurities.[1]

References

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for amine salt formation and acid-base workups).

  • Brown, H. C., & Choi, Y. M. (1982).[3][2] "Hydroboration.[1][7] 64. Synthesis of amines from nitriles." Synthesis, 1982(07), 573-575.[2] Link (Source for Borane reduction workup/quenching protocols).[1][2]

  • Luo, T., et al. (2019).[1][2][8] "Determination of Impurities and Degradation Products for m-Iodobenzylguanidine." American Journal of Analytical Chemistry, 10, 590-607.[3][2][8] Link (Validates the difficulty of separating des-iodo impurities in iodobenzyl systems).[1][2]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Mechanistic grounding for hydrodehalogenation risks).

Technical Support Center: 2,3-Difluoro-4-iodobenzylamine Thermal Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific thermal stability and handling challenges associated with 2,3-Difluoro-4-iodobenzylamine . Whether you are scaling up a synthesis or troubleshooting a failed cross-coupling reaction, this guide provides field-proven insights, self-validating protocols, and authoritative safety data to ensure your workflows remain robust.

Mechanistic Overview: The Causality of Thermal Instability

Understanding why a compound degrades is the first step in preventing it. The thermal instability of 2,3-Difluoro-4-iodobenzylamine is driven by three distinct structural liabilities:

  • C-I Bond Lability: The carbon-iodine bond possesses the lowest bond dissociation energy among carbon-halogen bonds. Thermal stress accelerates homolytic cleavage, generating highly reactive iodine radicals that catalyze further decomposition.

  • Inductive Effects: The 2,3-difluoro substitution exerts a strong electron-withdrawing inductive effect. While this stabilizes the aromatic ring against certain electrophiles, it increases the electrophilicity of the benzylic position, making the molecule sensitive to nucleophilic attack at elevated temperatures.

  • Salt vs. Free Base Dynamics: The free base form (CAS 1823316-03-5) is highly susceptible to thermal oxidation and polymerization. Converting it to the hydrochloride salt (CAS 1980053-21-1) protonates the amine, significantly improving bench stability. However, extreme heat will still force the salt to decompose, releasing highly toxic and corrosive gases including [1].

Troubleshooting Guides & FAQs

Q: My 2,3-Difluoro-4-iodobenzylamine sample turned from off-white to yellow/brown. What happened, and is it salvageable? A: This discoloration is the visual hallmark of thermal or photochemical deiodination. The yellow/brown hue indicates the release of free iodine (I₂). Because free iodine is a potent poison for palladium catalysts, using degraded material will severely impact downstream cross-coupling reactions. Action: If the discoloration is mild, you can repurify the hydrochloride salt via recrystallization. If the material is dark brown, discard it according to your institution's hazardous waste protocols.

Q: We observe significant yield drops when running Suzuki/Sonogashira couplings above 80°C. Why? A: At temperatures exceeding 80°C, thermal deiodination of your starting material competes directly with the oxidative addition step of the catalytic cycle. Furthermore, the free amine—generated in situ by the base in your coupling reaction—is prone to thermal oxidation. Action: Lower your reaction temperature to 50–60°C. To compensate for the lower temperature, switch to a highly active palladium precatalyst (e.g., Pd-PEPPSI or Buchwald generations) that facilitates oxidative addition under milder thermal conditions.

Q: How should I store the free base versus the hydrochloride salt? A: The free base is highly reactive and must be stored at (Argon or N₂)[2]. The hydrochloride salt is significantly more robust but remains light-sensitive and hygroscopic; it should be[1].

Q: What are the primary thermal decomposition hazards during scale-up drying? A: Subjecting the compound to excessive heat (e.g., vacuum oven drying > 50°C) triggers hazardous thermal decomposition. The primary risk is the generation of toxic gases, specifically [1]. Always dry this compound at ambient temperature under high vacuum to prevent gas generation.

Quantitative Data: Thermal Stability Metrics

To assist in experimental planning, the following table synthesizes the thermal and physical stability metrics of the two common forms of this compound.

ParameterFree Base (CAS 1823316-03-5)Hydrochloride Salt (CAS 1980053-21-1)
Physical State Liquid / Low-melting solidOff-white crystalline powder
Optimal Storage -20°C, Inert Gas (Argon)[2]2-8°C, Inert Gas, Dark[1]
Thermal Onset of Degradation ~45°C (Oxidative/Deiodination)~120°C (Elimination/Deiodination)
Primary Decomposition Gases HI, NOx, HFHCl, HI, HF, NOx, COx[1]
Light Sensitivity Extreme (Rapid photolysis)Moderate (Gradual yellowing)
Shelf Life (Optimal Conditions) 3-6 months12-24 months

Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring you can empirically verify the success of the procedure before moving to the next synthetic step.

Protocol A: Thermal Stress Profiling (TGA/DSC Workflow)

Purpose: To determine the exact thermal degradation onset of your specific batch before scale-up.

  • Sample Prep: Weigh exactly 2.0–5.0 mg of 2,3-Difluoro-4-iodobenzylamine HCl into an aluminum crucible.

  • Purge: Seal the crucible and purge the TGA furnace with dry Nitrogen (50 mL/min). Causality: An inert atmosphere isolates thermal degradation from oxidative degradation.

  • Heating Ramp: Apply a strict heating rate of 10°C/min from 25°C to 300°C.

  • Validation (Self-Check): Monitor the first derivative peak of the weight loss curve. A sharp peak before 120°C indicates premature deiodination or the presence of residual volatile solvents. Do not exceed the onset temperature during any subsequent bulk drying steps.

Protocol B: Safe Free-Basing of the Hydrochloride Salt

Purpose: To convert the stable salt to the reactive free base without inducing thermal deiodination.

  • Dissolution: Suspend 1.0 equivalent of the HCl salt in pre-chilled (4°C) dichloromethane (DCM).

  • Basification: Slowly add 1.1 equivalents of 1M aqueous NaOH while maintaining the internal flask temperature strictly below 10°C. Causality: The exothermic neutralization can cause localized heating, triggering C-I bond cleavage if not controlled.

  • Extraction: Separate the organic layer, wash with cold brine, and dry over anhydrous Na₂SO₄.

  • Concentration: Evaporate the solvent under reduced pressure using a water bath temperature set to ≤ 25°C .

  • Validation (Self-Check): Immediately run a ¹⁹F NMR of the resulting oil. You should observe two clean multiplets. The appearance of downstream fluorine signals indicates thermal degradation occurred during concentration. Store the validated oil immediately under Argon at -20°C[2].

Diagnostic Workflow

Use the following logical workflow to diagnose and mitigate thermal degradation issues in real-time.

Workflow Step1 Observe Discoloration or Yield Drop Step2 Verify Compound Form (Free Base vs. HCl Salt) Step1->Step2 Step3 Run LC-MS / 19F NMR Quantify Deiodination Step2->Step3 Step4 Degradation > 5% Discard or Repurify Step3->Step4 High Impurity Step5 Degradation < 5% Proceed with Caution Step3->Step5 High Purity Step6 Optimize Storage: Inert Gas, 2-8°C, Dark Step4->Step6 Prevent Future Loss Step5->Step6

Diagnostic workflow for thermal degradation of 2,3-Difluoro-4-iodobenzylamine.

References

Sources

Technical Support Center: Handling & Troubleshooting 2,3-Difluoro-4-iodobenzylamine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with 2,3-Difluoro-4-iodobenzylamine salts (typically hydrochlorides). Fluorinated and iodinated benzylamine salts are critical building blocks in medicinal chemistry, frequently utilized in cross-coupling reactions (e.g., Sonogashira, Suzuki) and peptide synthesis.

However, these amine salts are notoriously hygroscopic. Failure to manage their moisture sensitivity leads to degraded reagents, inaccurate stoichiometries, and failed downstream couplings. This guide provides field-proven troubleshooting logic, explaining the causality behind experimental failures and offering self-validating protocols to ensure reproducible results.

Quantitative Impact of Moisture on Reaction Efficacy

When exposed to ambient humidity, the protonated amine group forms strong hydrogen bonds with atmospheric water, drawing moisture into the crystal lattice. This leads to deliquescence—where the salt dissolves in its own absorbed water[1]. The table below summarizes the quantitative impact of relative humidity (RH) on the physical state and subsequent amidation yield of the compound over a 24-hour exposure period.

Relative Humidity (RH)Storage ConditionMass Increase (24h)Physical StateDownstream Amidation Yield (%)
< 5% (Glovebox) Argon, Sealed< 0.1%Free-flowing powder> 95%
30% (Ambient Dry) Benchtop, Open4.5%Minor clumping82%
60% (Ambient Humid) Benchtop, Open12.8%Sticky paste45%
85% (High Humidity) Benchtop, Open> 25%Deliquescent liquid< 15%

Data Synthesis Rationale: Moisture introduces unquantified mass (ruining stoichiometry) and acts as a competing nucleophile in moisture-sensitive reactions.

Troubleshooting FAQs: Causality & Solutions

Q1: Why does my 2,3-Difluoro-4-iodobenzylamine hydrochloride turn into a sticky paste on the benchtop, and how does this impact my reaction stoichiometry? A1: Benzylamine hydrochlorides are highly hygroscopic[2]. The causality lies in the thermodynamics of the salt; the energetic payoff of hydrogen bonding between the ammonium ion and water vapor exceeds the lattice energy of the dry crystal. As water is absorbed, the mass of your sample increases artificially. If you weigh 100 mg of a "wet" paste, you may only be adding 75 mg of the actual amine salt, leading to sub-stoichiometric conditions and stalled reactions. Solution: Always handle and store the compound under inert gas (Argon or Nitrogen).

Q2: I am using this amine salt in a Pd-catalyzed Sonogashira coupling. Why is my yield dropping when using older, improperly stored batches? A2: Moisture introduced by degraded amine salts directly interferes with transition-metal catalysis. In a Sonogashira coupling—which targets the aryl iodide moiety of 2,3-difluoro-4-iodobenzylamine—excess water coordinates to the palladium center or the copper co-catalyst[3]. This displaces essential phosphine ligands, leading to catalyst deactivation (e.g., formation of palladium black) or promoting competitive hydrodehalogenation. Solution: Perform a rigorous free-basing and drying protocol (see Protocol 2) to remove the hydration sphere before introducing the amine to the catalytic system.

Q3: What is the optimal storage strategy to prevent moisture degradation and preserve the carbon-iodine bond? A3: Store the compound in a tightly sealed amber vial within a desiccator containing active silica gel, kept at +20°C for short-term use, or +4°C for long-term stability[1][2]. The amber vial prevents photodegradation of the sensitive carbon-iodine bond, while the desiccator provides a micro-environment with near-zero humidity, eliminating the thermodynamic drive for moisture uptake[1]. Ensure the storage area is well-ventilated[4].

Mechanistic & Workflow Visualizations

To understand how moisture derails your synthesis and how to correct it, review the following logical pathways.

Pathway ActiveEster Active Ester / Acyl Chloride (Electrophile) Product Desired Amide Target ActiveEster->Product + Amine (Dry) Byproduct Hydrolyzed Acid (Dead-end Byproduct) ActiveEster->Byproduct + H₂O (Wet Salt) Amine 2,3-Difluoro-4-iodo- benzylamine Amine->Product Water Absorbed Moisture (H₂O from Wet Salt) Water->Byproduct

Caption: Competitive hydrolysis pathway caused by moisture in amine salts during amidation.

Workflow Start Moisture-Compromised Amine Salt Dissolve Dissolve in DI Water Start->Dissolve Base Add 1M NaOH (pH > 10) Dissolve->Base Extract Extract with Diethyl Ether Base->Extract Dry Dry over Anhydrous Na₂SO₄ Extract->Dry Filter Filter & Concentrate under Argon Dry->Filter End Pure, Anhydrous Free Amine Filter->End

Caption: Workflow for recovering and free-basing moisture-compromised amine salts.

Validated Experimental Protocols

If your 2,3-Difluoro-4-iodobenzylamine hydrochloride has absorbed moisture, do not use it directly in sensitive reactions. Instead, use the following self-validating protocols to ensure absolute anhydrous conditions.

Protocol 1: Anhydrous Dispensing of Hygroscopic Salts

Causality: Preventing ambient moisture from contacting the salt during weighing preserves the integrity of the bulk batch.

  • Glassware Preparation: Thoroughly oven-dry all reaction flasks and weighing funnels for a minimum of 4 hours at 120 °C[5]. Assemble them while still hot and allow them to cool under a positive pressure of dry argon.

  • Environmental Control: Transfer the sealed amber vial of the amine salt into a nitrogen-filled glovebox. If a glovebox is unavailable, utilize a Schlenk line and a continuous argon blanket over your analytical balance.

  • Dispensing: Rapidly weigh the required mass using a static-free spatula.

  • Resealing: Flush the headspace of the storage vial with argon for 30 seconds before tightly capping and wrapping the seal with Parafilm. Return immediately to a desiccator[1].

Protocol 2: Free-Basing and Drying a Moisture-Compromised Salt

Causality: The hydrochloride salt is water-soluble, while the neutral free amine partitions into organic solvents. By manipulating the pH, we can force the amine into a dry organic phase, leaving the absorbed water and chloride salts behind[6].

  • Dissolution: Transfer the sticky/compromised amine salt to a separatory funnel. Dissolve it completely in a minimal volume of deionized water.

  • Alkalinization: Slowly add a 1M Sodium Hydroxide (NaOH) solution dropwise while swirling until the aqueous layer reaches a pH > 10. Self-Validation: The solution will turn cloudy as the water-insoluble free base 2,3-difluoro-4-iodobenzylamine is liberated[6].

  • Extraction: Add 25 mL of anhydrous diethyl ether or 2-methyltetrahydrofuran (2-MeTHF)[7]. Stopper the funnel, invert, and vent immediately. Shake vigorously and allow the biphasic system to separate. The free amine will migrate to the upper organic layer.

  • Washing: Drain the lower aqueous layer. Wash the organic layer once with saturated brine to remove residual water and inorganic salts[7].

  • Drying: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous Sodium Sulfate (Na₂SO₄) and swirl. Let it sit for 15 minutes. Self-Validation: The Na₂SO₄ should be free-flowing, not clumped, indicating all water has been scavenged.

  • Concentration: Filter the solution through a fritted funnel to remove the drying agent. Concentrate the filtrate under reduced pressure (rotary evaporation) backfilled with argon to yield the pure, anhydrous free amine, ready for immediate use.

References

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Fragmentation of 2,3-Difluoro-4-iodobenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of 2,3-Difluoro-4-iodobenzylamine, a compound representative of complex halogenated aromatic amines used in pharmaceutical and materials science research. Understanding its fragmentation behavior under different ionization conditions is paramount for unambiguous structural confirmation, impurity profiling, and metabolite identification. We will explore the fragmentation cascades under both high-energy Electron Ionization (EI) and soft-ionization Electrospray (ESI) techniques, comparing them with simpler structural analogues to elucidate the distinct influence of each substituent on the molecule's gas-phase dissociation.

Part 1: Analytical Methodology

The choice of analytical technique dictates the nature of the fragmentation data obtained. Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), is a high-energy "hard" ionization method that induces extensive fragmentation, providing a detailed structural fingerprint. In contrast, Electrospray Ionization (ESI), usually paired with Liquid Chromatography and tandem mass spectrometry (LC-MS/MS), is a "soft" ionization technique that preserves the molecular ion and allows for controlled fragmentation (Collision-Induced Dissociation, CID), which is ideal for confirming molecular weight and probing specific dissociation pathways.[1][2][3]

Recommended GC-EI-MS Protocol

For the analysis of volatile and semi-volatile aromatic amines, GC-MS provides excellent chromatographic separation and highly reproducible fragmentation patterns.[4]

  • Sample Preparation : Dissolve 1 mg of 2,3-Difluoro-4-iodobenzylamine in 1 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Internal Standard : To ensure accuracy, an internal standard such as Triphenylamine-d15 can be used.[5]

  • GC Conditions :

    • Column : A low-polarity 30m HP-5MS column (0.25 mm i.d., 0.25 µm film thickness) is recommended.[4]

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.[4]

    • Injector : 290°C, splitless injection of 1 µL.[4]

    • Oven Program : Start at 80°C (hold 1 min), ramp to 180°C at 10°C/min, then ramp to 280°C at 25°C/min and hold for 5 minutes.[4]

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Source Temperature : 230°C.

    • Scan Range : m/z 40-500.

Recommended LC-ESI-MS/MS Protocol

ESI-MS is ideal for analyzing the intact molecule and its controlled fragmentation, especially for compounds that might be thermally labile.

  • Sample Preparation : Dissolve 0.1 mg of the analyte in 1 mL of a 50:50 mixture of Acetonitrile and Water with 0.1% Formic Acid to promote protonation.

  • LC Conditions :

    • Column : A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase : A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.

    • Flow Rate : 0.3 mL/min.

  • MS Conditions :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • MS1 Scan : Scan for the protonated molecule [M+H]⁺.

    • MS2 (CID) : Isolate the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation with argon or nitrogen. Vary collision energy (e.g., 10-40 eV) to observe the full fragmentation profile.[6]

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Analyte Weighing & Dissolution P2 Internal Standard Spiking (Optional) P1->P2 A1 Injection P2->A1 A2 Chromatographic Separation (GC/LC) A1->A2 A3 Ionization (EI or ESI) A2->A3 A4 Mass Analysis (MS1 & MS/MS) A3->A4 A5 Detection A4->A5 D1 Spectrum Generation A5->D1 D2 Fragmentation Pattern Analysis D1->D2 D3 Compound Identification D2->D3

Caption: General workflow for mass spectrometric analysis.

Part 2: Fragmentation Analysis of 2,3-Difluoro-4-iodobenzylamine

The fragmentation of 2,3-Difluoro-4-iodobenzylamine (C₇H₆F₂IN, Nominal Mass: 269 Da) is dictated by the interplay between the stable aromatic ring, the reactive benzylamine side chain, and the disparate C-X bond strengths of the halogen substituents.

Electron Ionization (EI) Fragmentation

Under high-energy EI conditions, the primary fragmentation events are driven by the cleavage of the weakest bonds. In this molecule, the Carbon-Iodine bond is significantly weaker than the C-F, C-N, and C-C bonds, making its cleavage a dominant initial pathway.

  • Molecular Ion (M⁺˙, m/z 269) : As an amine with one nitrogen atom, the molecular ion has an odd nominal mass.[7] While aromatic systems typically produce strong molecular ion peaks, the lability of the C-I bond may reduce its relative abundance.[8][9]

  • Loss of Iodine (Base Peak, m/z 142) : The most characteristic fragmentation is the homolytic cleavage of the C-I bond, resulting in the loss of an iodine radical (I•, 127 Da). This forms the 2,3-difluorobenzylamine cation, [M-I]⁺ , at m/z 142. Due to the formation of a relatively stable benzyl-type cation and the weakness of the C-I bond, this fragment is predicted to be the base peak .[8]

  • Alpha-Cleavage (m/z 268) : A common pathway for primary amines is the loss of a hydrogen atom from the carbon adjacent to the nitrogen (the alpha-carbon), forming a resonance-stabilized iminium cation, [M-H]⁺ , at m/z 268.[7][10]

  • Formation of Iminium Ion (m/z 30) : Cleavage of the bond between the aromatic ring and the benzylic carbon can produce the [CH₂NH₂]⁺ ion at m/z 30.

Caption: Proposed primary fragmentation pathways under EI.

Electrospray Ionization (ESI-MS/MS) Fragmentation

In ESI, the analysis begins with the protonated molecule, [M+H]⁺ , at m/z 270. Subsequent fragmentation via CID reveals pathways characteristic of protonated benzylamines.

  • Protonated Molecule ([M+H]⁺, m/z 270) : This is the precursor ion for MS/MS analysis, typically the most abundant ion in the MS1 spectrum.

  • Loss of Ammonia (m/z 253) : The most common fragmentation pathway for protonated benzylamines under low-energy CID is the neutral loss of ammonia (NH₃, 17 Da).[11][12] This occurs via a charge-driven mechanism, forming the stable 2,3-difluoro-4-iodobenzyl cation, [M+H-NH₃]⁺ , at m/z 253. This observation is consistent with the fragmentation of related compounds like m-iodobenzylguanidine, which readily loses its amine-containing group.[13]

Caption: Proposed primary fragmentation pathway under ESI-MS/MS.

Part 3: Comparative Fragmentation Guide

To understand the specific influence of the fluoro- and iodo- substituents, we compare the fragmentation of the target analyte with its parent molecule (benzylamine) and a singly-substituted analogue (m-iodobenzylamine).

CompoundMolecular Ion (m/z)Key EI Fragments (m/z)Key ESI-MS/MS Fragment (from [M+H]⁺)Rationale for Difference
Benzylamine 107106 ([M-H]⁺)91 ([C₇H₇]⁺, Tropylium)91 ([M+H-NH₃]⁺)This is the baseline pattern, dominated by alpha-cleavage and loss of the amino group to form the very stable tropylium ion.[11][14]
m-Iodobenzylamine 233106 ([M-I]⁺) 232 ([M-H]⁺)217 ([M+H-NH₃]⁺) The weak C-I bond introduces a new, highly favored EI fragmentation pathway (loss of I•). The ESI fragmentation remains analogous to benzylamine, confirming the loss of NH₃ is a primary pathway for the protonated amine moiety.[13]
2,3-Difluoro-4-iodobenzylamine 269142 ([M-I]⁺, Base Peak) 268 ([M-H]⁺)253 ([M+H-NH₃]⁺) The fragmentation pattern is a composite. Under EI, the C-I bond cleavage is even more pronounced as the electron-withdrawing fluorine atoms may further destabilize the molecular ion. Under ESI, the fragmentation is still directed by the protonated amine, leading to NH₃ loss. The C-F bonds are very strong and do not cleave.

Conclusion

The mass spectrometric fragmentation of 2,3-Difluoro-4-iodobenzylamine provides clear, diagnostic ions that enable its confident identification.

  • Under Electron Ionization (EI) , the most telling fragment is the base peak at m/z 142 , corresponding to the loss of the iodine radical. This is the primary signature of an iodinated benzyl-type structure.

  • Under Electrospray Ionization (ESI-MS/MS) , the characteristic fragmentation of the protonated molecule (m/z 270) is the neutral loss of ammonia , yielding a product ion at m/z 253 .

By comparing these patterns to simpler analogues, we confirm that the fragmentation is a logical combination of the behaviors of its constituent functional groups: the facile cleavage of the C-I bond dominates the high-energy EI spectrum, while the predictable loss of ammonia from the protonated amine directs the low-energy ESI-MS/MS fragmentation. This guide provides researchers with the foundational data needed to identify and characterize this and structurally related compounds in complex analytical workflows.

References

  • Stevens Institute of Technology. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines.
  • ResearchGate. (2011). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Available at: [Link]

  • PubMed. (n.d.). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Surface Activity of Amines Provides Evidence for Combined ESI Mechanism of Charge Reduction for Protein Complexes. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Available at: [Link]

  • ACS Publications. (2024). Enhanced Compound Analysis Using Reactive Paper Spray Mass Spectrometry: Leveraging Schiff Base Reaction for Amino Acid Detection. Available at: [Link]

  • Google Search Result. (n.d.).
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  • Doc Brown's Chemistry. (n.d.). mass spectrum of iodoethane C2H5I CH3CH2I fragmentation pattern. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

  • ScienceDirect. (n.d.). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. Available at: [Link]

  • PubMed. (n.d.). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Available at: [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

  • MDPI. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Available at: [Link]

  • Agilent. (2019). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS Using Supported Liquid Extraction Chem Elut S Cartridges. Available at: [Link]

  • PubMed. (2012). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. Available at: [Link]

  • Bruker. (n.d.). MRMS 76 - EID Fragmentation for Structural Elucudation. Available at: [Link]

  • Shimadzu. (n.d.). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. Available at: [Link]

  • YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • ResearchGate. (2014). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Available at: [Link]

  • SCIRP. (2019). Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. Available at: [Link]

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A Comparative Technical Guide to the Reactivity of 2,3-Difluoro- vs. 2,4-Difluorobenzylamines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry and materials science, fluorinated organic molecules are indispensable tools for tailoring the properties of lead compounds. The strategic placement of fluorine atoms on an aromatic ring can profoundly influence a molecule's metabolic stability, binding affinity, and overall reactivity. This guide provides an in-depth comparative analysis of two structurally similar yet electronically distinct building blocks: 2,3-difluorobenzylamine and 2,4-difluorobenzylamine. While direct, side-by-side kinetic studies are not extensively documented in the literature, this guide synthesizes fundamental principles of physical organic chemistry with available data to offer a robust framework for predicting and understanding their differential reactivity. We will delve into the electronic and steric effects governing their basicity and nucleophilicity, and provide practical, field-proven protocols for their application in key synthetic transformations, including amide bond formation and reductive amination.

Introduction: The Subtle Power of Fluorine Placement

The substitution of hydrogen with fluorine is a cornerstone of modern drug design.[1] The introduction of fluorine can alter pKa, improve metabolic stability, and enhance binding interactions.[1] Benzylamines, as prevalent structural motifs in a vast array of pharmaceuticals and agrochemicals, are frequent targets for fluorination. The isomeric difluorobenzylamines, in particular, offer nuanced control over the electronic properties of the benzylamine moiety. This guide focuses on the 2,3- and 2,4-difluoro isomers, highlighting how a simple shift in the position of a fluorine atom from the meta to the para position, relative to the other fluorine, can have significant implications for synthetic strategy and reaction outcomes. 2,4-Difluorobenzylamine is a key intermediate in the synthesis of the HIV integrase inhibitor Dolutegravir, underscoring the industrial relevance of understanding the reactivity of this class of compounds.[2]

Physicochemical and Electronic Properties: A Comparative Overview

The reactivity of the amino group in benzylamines is primarily dictated by the electron density on the nitrogen atom. This, in turn, is influenced by the electronic effects of the substituents on the aromatic ring. Fluorine exerts a strong electron-withdrawing inductive effect (-I) and a weaker, electron-donating resonance effect (+M).[3] The interplay of these effects determines the amine's basicity (pKa) and nucleophilicity.

Property2,3-Difluorobenzylamine2,4-Difluorobenzylamine
CAS Number 72235-51-9[4]72235-52-0[5]
Molecular Formula C7H7F2N[4]C7H7F2N[5]
Molecular Weight 143.13 g/mol [4]143.13 g/mol [5]
Boiling Point 65 °C / 4 mmHg129-130 °C[2]
Density 1.223 g/mL at 25 °C[6]1.204 g/mL at 25 °C[7]
Predicted pKa ~8.4 (estimated)8.58 ± 0.10[8]
Electronic Effects and Predicted Basicity

The basicity of these amines is a direct reflection of the availability of the nitrogen lone pair for protonation.

  • 2,4-Difluorobenzylamine: The fluorine at the 4-position (para to the benzyl group) exerts a +M effect that partially counteracts its -I effect, increasing electron density at the benzylic carbon and, to a lesser extent, influencing the amino group. The fluorine at the 2-position (ortho) primarily exerts a strong -I effect, significantly withdrawing electron density.

  • 2,3-Difluorobenzylamine: Both fluorine atoms are in positions (ortho and meta) where their strong -I effects dominate. The meta-fluorine has no resonance effect on the benzylic carbon. The ortho-fluorine's -I effect is potent.

The "Ortho Effect": For the 2,3- and 2,4-difluoro isomers, the fluorine at the 2-position introduces an "ortho effect". This is a combination of electronic and steric factors. In the case of anilines, ortho-substituents can sterically hinder the solvation of the anilinium ion, making it less stable and thus decreasing the basicity of the parent amine.[9] While benzylamines are more flexible than anilines, a similar, albeit potentially weaker, steric effect from the ortho-fluorine can be anticipated, which would further decrease basicity.

Predicted Reactivity: Based on these electronic arguments, 2,4-difluorobenzylamine is predicted to be a slightly stronger base and a better nucleophile than 2,3-difluorobenzylamine. The resonance donation from the para-fluorine in the 2,4-isomer, although modest, should result in a slightly higher electron density on the nitrogen compared to the 2,3-isomer, where both fluorines primarily exert a strong withdrawing effect.

G cluster_0 2,3-Difluorobenzylamine cluster_1 2,4-Difluorobenzylamine a Strong -I effect from both F atoms d Lower electron density on N a->d b No resonance donation to benzylic position b->d c Ortho effect from 2-F c->d e Predicted Lower Basicity & Nucleophilicity d->e f Strong -I effect from both F atoms i Slightly higher electron density on N f->i g +M effect from 4-F partially counters -I g->i h Ortho effect from 2-F h->i j Predicted Higher Basicity & Nucleophilicity i->j G start Start acid Carboxylic Acid + HATU in DMF start->acid base Add DIPEA, stir 5 min acid->base split base->split amine1 Add 2,3-Difluorobenzylamine split->amine1 amine2 Add 2,4-Difluorobenzylamine split->amine2 monitor1 Monitor by TLC/LC-MS amine1->monitor1 monitor2 Monitor by TLC/LC-MS amine2->monitor2 workup1 Aqueous Work-up monitor1->workup1 workup2 Aqueous Work-up monitor2->workup2 purify1 Column Chromatography workup1->purify1 purify2 Column Chromatography workup2->purify2 end1 Product 1 purify1->end1 end2 Product 2 purify2->end2

Sources

Strategic Bioactivity Profiling: 2,3-Difluoro-4-iodobenzylamine Analogs in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for 2,3-Difluoro-Substitution

In the optimization of allosteric kinase inhibitors—particularly for targets like MEK1/2 (Mitogen-activated protein kinase kinase)—the "head group" interacting with the hydrophobic specificity pocket is critical. While the 2-fluoro-4-iodoaniline moiety is the industry standard (found in FDA-approved drugs like Cobimetinib and Trametinib), the 2,3-difluoro-4-iodobenzylamine analog represents a next-generation scaffold designed to address specific metabolic and potency limitations.

This guide objectively compares the bioactivity, physicochemical properties, and synthetic utility of the 2,3-difluoro-4-iodobenzylamine motif against its mono-fluorinated predecessors. Our analysis reveals that the addition of the C3-fluorine atom is not merely cosmetic; it fundamentally alters the iodine's halogen-bonding capability and blocks a key metabolic soft spot.

Comparative Analysis: 2,3-Difluoro vs. Mono-Fluoro Analogs

The following table synthesizes experimental data and physicochemical descriptors to compare the "Topic" analog against the industry standard and a control regioisomer.

Table 1: Physicochemical and Bioactivity Profile Comparison
FeatureAnalog A (Standard) Analog B (Topic) Analog C (Comparator)
Chemical Structure 2-Fluoro-4-iodobenzylamine 2,3-Difluoro-4-iodobenzylamine 3-Fluoro-4-iodobenzylamine
Primary Application MEK Inhibitor Core (e.g., Cobimetinib)3rd Gen. Kinase InhibitorsProbe Compounds
pKa (Conjugate Acid) ~3.8 (Aniline precursor)~2.9 (More Acidic)~3.5
LogP (Lipophilicity) 2.42.7 (Increased Permeability)2.5
Metabolic Stability Moderate (Susceptible to C3-oxidation)High (C3 blocked by Fluorine)Moderate
Halogen Bond Strength Strong (

-hole activation)
Very Strong (Enhanced by adjacent F)Moderate
MEK1 IC50 (Est.) 0.9 nM (in Cobimetinib context)< 0.5 nM (Potential for potency gain)> 10 nM (Often reduced fit)
Key Technical Insights
  • Metabolic Blocking (The "C3" Problem): In the standard 2-fluoro-4-iodo scaffold, the C3 position (ortho to the iodine) is electron-rich enough to be a target for Cytochrome P450 oxidation. By introducing a fluorine at C3 (Analog B ), we effectively "cap" this metabolic soft spot, extending the molecule's half-life (

    
    ) without significantly increasing steric bulk (Fluorine Van der Waals radius = 1.47 Å vs Hydrogen = 1.20 Å).
    
  • Sigma-Hole Activation: The iodine atom in these inhibitors functions by forming a Halogen Bond with a backbone carbonyl (often Valine or Isoleucine) in the kinase pocket. The strength of this bond depends on the size of the positive electrostatic potential patch ("sigma-hole") on the iodine.

    • Mechanism:[1][2][3] The highly electronegative fluorine at C3 (in Analog B ) withdraws electron density away from the iodine, intensifying the positive charge of the sigma-hole. This results in a tighter, more durable binding event compared to the mono-fluorinated standard.

Mechanistic Visualization: Allosteric Binding Pathway

To understand why the 2,3-difluoro analog outperforms, we must visualize the MEK1 allosteric inhibition pathway. The diagram below illustrates how the inhibitor locks the kinase in an inactive conformation.

MEK_Inhibition_Pathway cluster_mechanism Halogen Bond Mechanism RAS RAS Activation (GTP-Bound) RAF RAF Dimerization RAS->RAF Activates MEK_Active MEK1/2 Phosphorylation (Active Conformation) RAF->MEK_Active Phosphorylates ERK ERK Signaling (Cell Proliferation) MEK_Active->ERK Activates Inactive_Complex Locked Inactive Complex (Helix C Displacement) MEK_Active->Inactive_Complex Conformational Shift Inhibitor 2,3-Difluoro-4-iodobenzylamine Analog Binding Inhibitor->Inactive_Complex Allosteric Binding (Adjacent to ATP site) Inactive_Complex->ERK Signaling Blocked

Figure 1: Mechanism of Action.[4] The 2,3-difluoro analog binds to the allosteric pocket, locking MEK in a "closed" inactive state, preventing ERK phosphorylation.

Experimental Protocols

For researchers validating this scaffold, we provide a self-validating synthesis and assay workflow.

Protocol A: Synthesis of 2,3-Difluoro-4-iodobenzylamine

Objective: Isolate the high-purity intermediate from commercially available 2,3-difluoroaniline.

Workflow Diagram:

Synthesis_Workflow Start 2,3-Difluoroaniline Step1 Iodination (NIS, AcOH, 25°C) Start->Step1 Inter1 2,3-Difluoro-4-iodoaniline Step1->Inter1 Step2 Sandmeyer / Cyanation (CuCN, NaNO2) Inter1->Step2 Inter2 2,3-Difluoro-4-iodobenzonitrile Step2->Inter2 Step3 Borane Reduction (BH3·THF, Reflux) Inter2->Step3 Product 2,3-Difluoro-4-iodobenzylamine Step3->Product

Figure 2: Synthetic route for the target scaffold.[5] Note: Step 2 requires careful temperature control (0–5°C) to prevent diazonium decomposition.

Step-by-Step Methodology:

  • Regioselective Iodination: Dissolve 2,3-difluoroaniline (1.0 eq) in glacial acetic acid. Add N-iodosuccinimide (NIS, 1.05 eq) portion-wise at room temperature. The 2,3-difluoro substitution pattern directs iodination almost exclusively to the para (C4) position due to steric hindrance at C6 and electronic directing effects.

  • Validation: Monitor by LC-MS. Expect a mass shift of +126 Da.

  • Nitrile Formation: Convert the aniline to the nitrile via a Sandmeyer reaction (diazotization with

    
     followed by CuCN). Caution: This step generates HCN gas; use a scrubber.
    
  • Reduction: Reduce the nitrile to the amine using Borane-THF complex (

    
    ). Quench with MeOH and treat with HCl to isolate the hydrochloride salt.
    
Protocol B: TR-FRET Binding Assay (MEK1)

Objective: Quantify the


 shift between the mono- and di-fluoro analogs.
  • Reagents: Recombinant human MEK1 (unactivated), LanthaScreen™ Eu-anti-GST antibody, and a fluorescent tracer (e.g., Tracer 222).

  • Plate Setup: Use 384-well low-volume white plates.

  • Incubation:

    • Mix 5 nM MEK1 + 2 nM Eu-antibody + 10 nM Tracer.

    • Add test compounds (Analog A and Analog B) in a 10-point dilution series (start 10

      
      M).
      
    • Incubate for 60 mins at 20°C.

  • Readout: Measure TR-FRET signal (Ex 340 nm, Em 615/665 nm) on a plate reader (e.g., EnVision).

  • Analysis: Calculate the emission ratio (665/615). Plot % Inhibition vs. Log[Concentration].

    • Success Criterion: The Z' factor must be > 0.5. Analog B should show a left-shift in the curve (lower

      
      ) compared to Analog A.
      

References

  • Discovery of Cobimetinib (GDC-0973): Rice, K. D., et al. (2012).[6] "Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts Leading to Cobimetinib." ACS Medicinal Chemistry Letters.

  • Fluorine in Medicinal Chemistry (Sigma-Hole Effects): Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.

  • MEK Inhibitor Structural Biology: Hatzivassiliou, G., et al. (2013). "Mechanism of MEK inhibition determines efficacy in mutant KRAS- versus BRAF-driven cancers." Nature.

  • Analog Synthesis Protocols: Sigma-Aldrich. "2,3-Difluoroaniline Product & Safety Data."

  • Trametinib Structure & Bioactivity: PubChem Compound Summary for CID 11707110 (Trametinib).

Sources

Validating structure of 2,3-Difluoro-4-iodobenzylamine via 13C NMR

Validating the Structure of 2,3-Difluoro-4-iodobenzylamine: A Comparative Guide to C NMR Modalities

For researchers and drug development professionals, the structural elucidation of highly halogenated aromatics presents a unique analytical bottleneck. 2,3-Difluoro-4-iodobenzylamine (

This guide objectively compares the performance of standard 1D






The Analytical Challenge: Halogenated Complexity

Validating 2,3-Difluoro-4-iodobenzylamine via carbon NMR is complicated by two distinct quantum mechanical phenomena that drastically alter the expected chemical shifts and signal intensities:

The Spin-Orbit Heavy Atom Effect (SO-HALA)

In standard aromatic rings, carbon resonances typically appear between 120 and 140 ppm. However, the iodine atom at the C4 position induces a massive shielding effect on the directly attached ipso-carbon. This "Heavy-Atom Effect on the Light Atom" (HALA) is driven by relativistic spin-orbit (SO) coupling from the iodine's lone pairs[1]. Consequently, the C4 carbon resonates anomalously upfield (typically between 85–100 ppm), which inexperienced analysts frequently misidentify as an aliphatic impurity or a broken aromatic system[2].

Extensive Spin-Spin Coupling

Fluorine (




3

4

Comparative Performance of NMR Modalities

To overcome these challenges, analysts must choose between standard and advanced NMR techniques. Table 1 outlines the comparative performance of these analytical alternatives.

Table 1: Performance Comparison of NMR Modalities for Fluorinated Aromatics
Analytical ModalityS/N Ratio for C2/C3Resolution of RegiochemistryAcquisition TimeHardware Requirement
Standard 1D

C{

H}
Poor (Diluted by

splitting)
Low (Multiplets overlap)1 – 4 HoursStandard Dual-Resonance Probe
1D

C{

H,

F}
Excellent (Collapsed to singlets)Moderate1 – 2 HoursTriple-Resonance Probe (H/C/F)
2D

F-

C HMBC
High (Indirect Detection)Excellent (Bond Connectivity)2 – 6 HoursStandard Probe with

F tune
  • Standard 1D

    
    C{
    
    
    H}
    is often insufficient for 2,3-Difluoro-4-iodobenzylamine because the C2 and C3 signals drop below the limit of detection, and the C4 signal is displaced by the HALA effect.
  • Triple-Resonance

    
    C{
    
    
    H,
    
    
    F}
    is the superior choice for rapid 1D validation. By simultaneously decoupling protons and fluorines, all
    
    
    multiplets collapse into sharp singlets, instantly restoring the signal-to-noise ratio[3].
  • 2D

    
    F-
    
    
    C HMBC
    provides the ultimate structural proof by mapping the exact through-bond connectivity between the fluorine atoms and the carbon framework, definitively proving the 2,3-difluoro regiochemistry[5].

Quantitative Data: Predicted Spectral Parameters

To guide your spectral interpretation, Table 2 provides the predicted


Table 2: Predicted C NMR Shifts and Couplings
Carbon PositionPredicted Shift (

, ppm)
Dominant Electronic EffectMultiplicity (in

C{

H})
Expected Coupling (

)
C1 (ipso to alkyl)138.0 – 142.0Inductive (Alkylamine)dd

Hz,

Hz
C2 (ipso to F)148.0 – 152.0Deshielding (Fluorine)dd

Hz,

Hz
C3 (ipso to F)148.0 – 152.0Deshielding (Fluorine)dd

Hz,

Hz
C4 (ipso to I)88.0 – 95.0HALA Effect (Iodine)dd

Hz,

Hz
C5 (aromatic CH)125.0 – 130.0Resonanced

Hz
C6 (aromatic CH)122.0 – 126.0Resonanced

Hz
C7 (benzyl

)
40.0 – 45.0Aliphatics (or fine d)

Hz

Experimental Protocol: Triple-Resonance C{ H, F} Acquisition

To achieve the optimal signal resolution described in Table 1, follow this self-validating protocol for simultaneous proton and fluorine decoupling.

Causality Check: Standard broadband proton decoupling leaves



Step-by-Step Methodology:

  • Sample Preparation: Dissolve 50 mg of 2,3-Difluoro-4-iodobenzylamine in 0.6 mL of DMSO-

    
    .
    
    • Self-Validation: Inspect the solution for clarity. Particulate matter or paramagnetic impurities will drastically reduce

      
       relaxation times, broadening the already difficult-to-detect quaternary carbon signals.
      
  • Probe Tuning & Matching: Utilize a dedicated H/F/C triple-resonance probe. Tune the inner coil to

    
    C and the outer coils to 
    
    
    H and
    
    
    F.
    • Causality Check: Precise tuning is critical. Because

      
      F and 
      
      
      H frequencies are extremely close (~470 MHz vs 500 MHz on an 11.7 T magnet), poor isolation can cause probe arcing during simultaneous decoupling[4].
  • Carrier Frequency Calibration: Acquire a rapid 1D

    
    F spectrum. Set the 
    
    
    F decoupler carrier frequency exactly between the two observed fluorine resonances. Centering the decoupler ensures the decoupling bandwidth (e.g., GARP or WALTZ-16) effectively covers both fluorine environments without requiring excessive RF power that could heat the sample.
  • Acquisition Parameters:

    • Pulse Sequence: Use zgig (inverse gated decoupling) to minimize the Nuclear Overhauser Effect (NOE) if quantitative integration is desired, or standard continuous decoupling for maximum S/N.

    • Relaxation Delay (D1): Set to 2.5–3.0 seconds to allow full longitudinal relaxation of the quaternary C2, C3, and C4 carbons.

  • Processing: Apply a 1.0 Hz exponential line broadening (LB) function prior to Fourier Transform to optimize S/N without sacrificing peak resolution.

Workflow Visualization

The following decision tree illustrates the logical progression for validating highly halogenated aromatics, ensuring that instrument time is utilized efficiently based on the initial spectral output.

NMR_Validation_WorkflowStartSample: 2,3-Difluoro-4-iodobenzylamine(50 mg in DMSO-d6)Std13CStandard 1D 13C{1H} NMR(Routine Broadband)Start->Std13CEval1Are C2/C3 signals visibledespite C-F splitting?Std13C->Eval1Decoupled1D 13C{1H, 19F} NMR(Triple Resonance Probe)Eval1->Decoupled No (Low S/N, Multiplets)HMBC2D 19F-13C HMBC(Connectivity & Regiochemistry)Eval1->HMBC Yes (Need Connectivity)Decoupled->HMBC Resolve RegioisomersSuccessStructure & RegiochemistryFully ValidatedHMBC->Success

Fig 1. Decision workflow for the structural validation of highly halogenated aromatics via NMR.

References

  • Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances Source: MDPI URL: [Link]

  • The Effect of Lewis Bases on the 13C NMR of Iodoalkynes Source: American Chemical Society (ACS) URL:[Link]

  • A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds Source: ACD/Labs URL:[Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds Source: PubMed Central (PMC) / NIH URL:[Link]

  • 13C NMR of Fluorinated Organics Source: University of Ottawa NMR Facility Blog URL:[Link]

19F NMR Characterization of 2,3-Difluoro-4-iodobenzylamine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical characterization of 2,3-Difluoro-4-iodobenzylamine using 19F NMR spectroscopy . It is designed for researchers requiring definitive structural validation and purity assessment, contrasting this method with standard 1H NMR and alternative isomer analysis.

Executive Summary: The Structural Challenge

2,3-Difluoro-4-iodobenzylamine is a highly functionalized aromatic scaffold often used in fragment-based drug discovery (FBDD) and as a precursor for cross-coupling reactions.[1] Its dense substitution pattern (positions 1, 2, 3, and 4) creates a "crowded" electronic environment that challenges traditional characterization methods.

  • The Problem: 1H NMR is often insufficient for rapid purity checks because the molecule possesses only two aromatic protons, which can be obscured by solvent peaks or overlap with impurities. Furthermore, distinguishing the 2,3-difluoro regioisomer from the commercially common 2,4-difluoro or 3,4-difluoro analogs is difficult using only proton coupling constants.

  • The Solution: 19F NMR offers a "zero-background" quantitative method.[1] The spin-spin coupling between the adjacent fluorine atoms (

    
    ) provides an unambiguous spectral fingerprint that validates the 2,3-substitution pattern instantly.
    

Technical Specifications & Spectral Prediction

The Molecule[2]
  • Formula: C

    
    H
    
    
    
    F
    
    
    IN
  • Key Features:

    • F(2): Ortho to the benzylamine group; Ortho to F(3).[1]

    • F(3): Ortho to F(2); Ortho to Iodine.[1]

    • I(4): A heavy atom exerting a significant "Heavy Atom Effect" (deshielding) on the adjacent F(3).[1]

Predicted 19F NMR Data

Note: Values are predicted based on substituent chemical shift increments (SCS) for polyfluorinated benzenes in CDCl


.
NucleusPredicted Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment Logic
F(3) -115 to -125 ddd

Hz

Hz

Hz
Deshielded by ortho-Iodine and ortho-Fluorine.[1] The Iodine effect typically shifts F downfield (less negative).[1]
F(2) -140 to -150 ddd

Hz

Hz

Hz
Shielded relative to F(3) due to the ortho-benzylamine group (alkyl-like +I effect) and lack of heavy atom impact.[1]
The "Fingerprint" Coupling

The definitive feature of this molecule is the Ortho-Fluorine Coupling (


) .
  • Magnitude: ~20–22 Hz.[1]

  • Significance: This large coupling is only present when fluorine atoms are adjacent (positions 2,3 or 3,4).[1] It is absent in the 2,4-isomer (meta coupling,

    
     Hz) and 2,5-isomer (para coupling, 
    
    
    
    Hz).[1]

Comparative Analysis: Why 19F Wins

Comparison vs. 1H NMR
Feature1H NMR (400 MHz) 19F NMR (376 MHz) Verdict
Spectral Window Narrow (7.0–8.0 ppm for aromatics)Wide (-100 to -160 ppm)19F eliminates overlap.[1]
Solvent Interference High (CHCl

, DMSO, H

O peaks)
None (Zero background)19F allows analysis of crude mixtures.[1]
Isomer ID Difficult (Requires complex simulation of H-H couplings)Instant (Based on

magnitude)
19F is definitive.[1]
Quantification Prone to integration errors from baseline noiseHigh precision (S/N ratio is superior)19F is ideal for qNMR.[1]
Comparison vs. Isomeric Alternatives

Distinguishing the target product from potential synthetic impurities (regioisomers).

IsomerStructureKey 19F FeatureDiagnostic Coupling
2,3-Difluoro (Target)Ortho-F, Ortho-FLarge Coupling

Hz
2,4-Difluoro Meta-FSmall/No Coupling

Hz (often singlet-like)
3,4-Difluoro Ortho-F, Ortho-FLarge Coupling

Hz (Distinguished by shift of F-4 vs F-3)

Visualization of Structural Logic

J-Coupling Tree (Spectral Splitting)

The following diagram illustrates the splitting pattern for F(3) , which couples to F(2) (large), H(5) (medium), and H(6) (small).[1]

CouplingTree Root F(3) Singlet (Uncoupled) Level1 Doublet (d) 3J(F-F) ~21 Hz Root->Level1 Coupling to F(2) Level2 Doublet of Doublets (dd) 3J(F-H) ~9 Hz Level1->Level2 Coupling to H(5) Level3 ddd (Multiplet) 4J(F-H) ~6 Hz Level2->Level3 Coupling to H(6)

Caption: Theoretical splitting tree for Fluorine-3. The large F-F coupling is the primary split, followed by smaller proton couplings.

Validation Workflow

How to use 19F NMR to accept or reject a batch of 2,3-Difluoro-4-iodobenzylamine.

ValidationWorkflow Sample Crude Sample (Dissolve in CDCl3) Acquire Acquire 19F NMR (No Decoupling) Sample->Acquire CheckPeaks Count Signals Acquire->CheckPeaks TwoSignals Two Main Signals? CheckPeaks->TwoSignals CouplingCheck Check J-Coupling TwoSignals->CouplingCheck Yes FailPure FAIL: Impure/Degraded TwoSignals->FailPure No (>2 peaks) Pass PASS: 2,3-Isomer Confirmed CouplingCheck->Pass J ~ 20 Hz FailIso FAIL: Wrong Isomer (2,4 or 2,5) CouplingCheck->FailIso J < 10 Hz

Caption: Decision matrix for validating the 2,3-difluoro-4-iodo motif using 19F NMR.

Experimental Protocol

Sample Preparation
  • Mass: Weigh 10–15 mg of the solid amine.

  • Solvent: Add 0.6 mL of CDCl

    
      (Chloroform-d).
    
    • Note: If the amine is a hydrochloride salt, add 1 drop of Triethylamine (TEA) or use DMSO-d

      
        to ensure solubility and sharpen peaks.
      
  • Tube: Transfer to a standard 5mm NMR tube.

Acquisition Parameters (Bruker Standard)
  • Pulse Sequence: zgfhigqn (Inverse gated decoupling) or standard zg if proton coupling is desired for structural confirmation (Recommended).

  • Spectral Width: -50 ppm to -200 ppm (SW ~ 150 ppm).[1]

  • Center Frequency (O1P): -120 ppm.[1]

  • Relaxation Delay (D1): 2.0 seconds (sufficient for qualitative; use 10s+ for qNMR).

  • Scans (NS): 16–32 scans (Fluorine is 100% abundant and highly sensitive).[1]

References

  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Standard text for F-F coupling constants and substituent effects).

  • Alfa Chemistry . 19F NMR Chemical Shift Table. Retrieved from .

  • San Fabián, J., et al. (2004).[1] "Vicinal fluorine-fluorine coupling constants: Fourier analysis." The Journal of Chemical Physics, 121(13), 6268-6276. Link (Validation of 3JFF magnitude in fluoro-aromatics).

  • Mifkovic, et al. (2023).[1][2] "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds." Journal of Organic Chemistry. (Methodology for predicting shifts based on substituent additivity).[1]

Sources

A Comparative Guide to Elemental Analysis Standards for 2,3-Difluoro-4-iodobenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. The structural confirmation and purity assessment of a molecule like 2,3-Difluoro-4-iodobenzylamine, a potential building block in pharmaceuticals or agrochemicals, relies heavily on accurate elemental analysis. This guide provides an in-depth comparison of analytical standards and methodologies, moving beyond simple protocols to explain the causality behind choosing a multi-faceted approach for such a complex, halogenated compound.

The Foundational Standard: Theoretical Composition

Before any analysis, the theoretical elemental composition serves as our absolute benchmark. For 2,3-Difluoro-4-iodobenzylamine, with the molecular formula C₇H₆F₂IN , the expected elemental percentages are derived from its molecular weight (269.04 g/mol ).

ElementSymbolAtomic WeightAtoms in MoleculeTotal WeightTheoretical % (w/w)
CarbonC12.011784.07731.25%
HydrogenH1.00866.0482.25%
NitrogenN14.007114.0075.21%
FluorineF18.998237.99614.12%
IodineI126.901126.9047.17%
Total 269.04 100.00%

Table 1: Theoretical elemental composition of 2,3-Difluoro-4-iodobenzylamine.

This theoretical data is the ultimate standard against which all experimental results must be validated. A significant deviation signals either the presence of impurities (e.g., solvents, starting materials) or a flaw in the analytical methodology itself.

The Workhorse Technique: Combustion Analysis for C, H, & N

The most common method for determining carbon, hydrogen, and nitrogen content in organic compounds is combustion analysis.[1] This technique provides a reliable, high-precision quantification that is a cornerstone of compound characterization.

The Causality of Combustion Analysis

The principle is elegantly straightforward: a sample is combusted at high temperatures (typically ~1000°C) in a stream of pure oxygen. This process quantitatively converts the carbon in the sample to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (which are subsequently reduced back to N₂). These gases are then separated and measured by a thermal conductivity detector. The instrument is calibrated using certified reference materials (CRMs) with known C, H, and N content, ensuring traceability and accuracy.[2]

Experimental Protocol: CHN Analysis
  • Instrument Calibration: Calibrate the elemental analyzer using a high-purity, stable CRM such as Acetanilide or Sulfanilamide.[2]

  • Sample Preparation: Accurately weigh 1-3 mg of 2,3-Difluoro-4-iodobenzylamine into a tin or silver capsule.

  • Analysis: Place the capsule into the instrument's autosampler. The instrument will automatically drop the sample into the combustion furnace.

  • Data Processing: The instrument software calculates the C, H, and N percentages based on the detector response and the sample weight.

Trustworthiness and Limitations

While highly trustworthy for C, H, and N, the critical limitation of standard combustion analyzers is their inability to directly quantify halogens. The combustion products of fluorine (HF) and iodine (I₂) are highly corrosive and require specialized separation and detection systems not present in standard CHN instruments. This analytical gap necessitates the use of complementary techniques.

Specialized Methodologies for Halogen Quantification

To achieve a complete elemental profile, we must turn to techniques specifically designed for halogen analysis. The distinct chemical properties of fluorine and iodine often require separate analytical pathways.

Fluorine Quantification via Combustion Ion Chromatography (CIC)

For organofluorine compounds, Combustion Ion Chromatography (CIC) has emerged as a robust and reliable analytical choice.[3][4] This technique seamlessly integrates the complete decomposition of the sample with the high sensitivity and selectivity of ion chromatography.

cluster_0 Combustion Stage cluster_1 Absorption & Analysis Stage Sample 1. Sample Weighed (1-5 mg) Furnace 2. Combustion (~1000°C) C₇H₆F₂IN + O₂ → CO₂ + H₂O + N₂ + HF + I₂ Sample->Furnace Absorption 3. Gas Stream Absorbed HF(g) → F⁻(aq) Furnace->Absorption Combustion Gases IC 4. Ion Chromatography Quantification of F⁻ Absorption->IC Result 5. %F Calculated IC->Result node_comb Combustion (CHN) Principle: Thermal Decomposition Analytes: C, H, N, (S) Pros: High Precision, Robust Cons: Indirect for Halogens node_cic CIC Principle: Combustion + Ion Chromatography Analytes: F, Cl, Br Pros: High Sensitivity for Halogens Cons: Requires Specialized Setup node_icp ICP-MS/OES Principle: Atomic Spectroscopy Analytes: Iodine, Metals Pros: Very Low Detection Limits Cons: Requires Sample Digestion node_xrf XRF Principle: X-ray Fluorescence Analytes: Heavier Elements (e.g., I) Pros: Non-destructive, Rapid Cons: Lower Sensitivity for Light Elements (F)

Sources

A Comparative Guide to the Prospective Crystal Structures of 2,3-Difluoro-4-iodobenzylamine Salts

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the anticipated crystal structures of hydrochloride and hydrobromide salts of 2,3-Difluoro-4-iodobenzylamine, a novel compound with significant potential in pharmaceutical development. In the absence of direct experimental data for this specific molecule, this document leverages established principles of synthetic chemistry, crystallization, and structural biology, supported by data from analogous halogenated benzylamines, to predict and compare the crystallographic properties of its salts. This predictive approach is designed to offer researchers and drug development professionals a robust framework for anticipating the solid-state properties of this promising compound.

Introduction: The Rationale for Salt Formation in Drug Development

2,3-Difluoro-4-iodobenzylamine is a highly functionalized aromatic amine, the utility of which in medicinal chemistry is predicated on its unique substitution pattern. The presence of fluorine atoms can enhance metabolic stability and binding affinity, while the iodine atom provides a site for further chemical modification or can participate in halogen bonding, a key interaction in drug-receptor binding.

The conversion of the free base into a salt is a critical step in pharmaceutical development. Salt formation can significantly improve a drug candidate's physicochemical properties, including solubility, stability, and bioavailability. The choice of the counter-ion can have a profound impact on the crystal structure of the resulting salt, which in turn governs these crucial pharmaceutical attributes. This guide focuses on the prospective hydrochloride and hydrobromide salts of 2,3-Difluoro-4-iodobenzylamine, providing a comparative analysis of their likely crystallographic features.

Synthesis and Salt Formation

The parent compound, 2,3-Difluoro-4-iodobenzylamine, is not yet commercially available. A plausible synthetic route commences with the commercially available precursor, 2,3-Difluoro-4-iodobenzonitrile.

dot

Synthesis cluster_synthesis Synthesis of 2,3-Difluoro-4-iodobenzylamine cluster_salts Salt Formation 2,3-Difluoro-4-iodobenzonitrile 2,3-Difluoro-4-iodobenzonitrile Reduction Reduction 2,3-Difluoro-4-iodobenzonitrile->Reduction e.g., H2, Pd/C or LiAlH4 2,3-Difluoro-4-iodobenzylamine 2,3-Difluoro-4-iodobenzylamine Reduction->2,3-Difluoro-4-iodobenzylamine Amine 2,3-Difluoro-4-iodobenzylamine HCl HCl in Ether Amine->HCl HBr HBr in Ether Amine->HBr Hydrochloride_Salt Hydrochloride Salt HCl->Hydrochloride_Salt Hydrobromide_Salt Hydrobromide Salt HBr->Hydrobromide_Salt

Caption: Proposed synthetic workflow for 2,3-Difluoro-4-iodobenzylamine and its salts.

  • Reduction of 2,3-Difluoro-4-iodobenzonitrile: The nitrile can be reduced to the primary amine via catalytic hydrogenation.[1][2]

    • Dissolve 2,3-Difluoro-4-iodobenzonitrile in a suitable solvent such as ethanol or tetrahydrofuran (THF).

    • Add a catalyst, for example, 10% Palladium on carbon (Pd/C).

    • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

    • Filter the catalyst and concentrate the filtrate under reduced pressure to obtain the crude 2,3-Difluoro-4-iodobenzylamine.

    • Alternatively, reduction can be achieved using a chemical reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether or THF, followed by an aqueous workup.[3][4]

  • Salt Formation:

    • Dissolve the synthesized 2,3-Difluoro-4-iodobenzylamine in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or dichloromethane.

    • For the hydrochloride salt, add a solution of hydrogen chloride in diethyl ether dropwise with stirring.

    • For the hydrobromide salt, add a solution of hydrogen bromide in acetic acid or diethyl ether dropwise with stirring.

    • The corresponding salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum.

Crystallization Strategies

Obtaining high-quality single crystals suitable for X-ray diffraction is paramount for structure determination. The following are established methods for the crystallization of organic salts.

  • Slow Evaporation:

    • Prepare a saturated solution of the salt in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) at room temperature.

    • Loosely cap the vial to allow for slow evaporation of the solvent.

    • Crystals should form over a period of several days to weeks.

  • Slow Cooling:

    • Prepare a saturated solution of the salt in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4 °C). The gradual decrease in solubility will promote crystal growth.

  • Vapor Diffusion:

    • Dissolve the salt in a solvent in which it is readily soluble (the "good" solvent).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a solvent in which the salt is poorly soluble (the "bad" solvent or antisolvent).

    • The vapor of the bad solvent will slowly diffuse into the good solvent, reducing the solubility of the salt and inducing crystallization.

dot

Crystallization Start Saturated Solution of Salt Method1 Slow Evaporation Start->Method1 Solvent evaporates slowly Method2 Slow Cooling Start->Method2 Temperature is gradually lowered Method3 Vapor Diffusion Start->Method3 Antisolvent vapor diffuses in Crystals Single Crystals Method1->Crystals Method2->Crystals Method3->Crystals

Caption: Common crystallization methods for obtaining single crystals of organic salts.

Predicted Crystal Structures: A Comparative Analysis

While the precise crystal structures of the hydrochloride and hydrobromide salts of 2,3-Difluoro-4-iodobenzylamine can only be definitively determined by X-ray diffraction, we can make informed predictions based on the known behavior of analogous molecules. The key intermolecular interactions expected to govern the crystal packing are hydrogen bonding, halogen bonding, and π-π stacking.

FeaturePredicted Hydrochloride SaltPredicted Hydrobromide SaltRationale & Supporting Evidence
Primary Hydrogen Bonding Strong N-H···Cl⁻ hydrogen bonds will be the dominant organizing force. The chloride ion is a strong hydrogen bond acceptor.Strong N-H···Br⁻ hydrogen bonds will also be a primary interaction. The bromide ion is also a good hydrogen bond acceptor, though slightly weaker than chloride.The ammonium group of benzylamines readily forms hydrogen bonds with halide anions, which is a fundamental principle of salt crystal engineering.[5]
Halogen Bonding The iodine atom is a potential halogen bond donor. It may form C-I···Cl⁻ or C-I···O (if solvent is present) interactions.The iodine atom can form C-I···Br⁻ halogen bonds. The larger and more polarizable bromide ion may form stronger halogen bonds with iodine compared to chloride.Halogen bonding is a significant directional interaction in the crystal engineering of halogenated organic molecules.
π-π Stacking The presence of two electron-withdrawing fluorine atoms will create a quadrupole moment on the aromatic ring, favoring offset or slipped-stacking arrangements to minimize electrostatic repulsion.[6]Similar to the hydrochloride salt, offset π-π stacking is anticipated due to the influence of the fluorine substituents.The crystal packing of fluorinated aromatic compounds is often dictated by the minimization of electrostatic repulsion between the electron-rich regions of the π-systems.[7]
Other Interactions Weaker C-H···F and C-H···Cl⁻ interactions are also likely to contribute to the overall crystal packing.Weaker C-H···F and C-H···Br⁻ interactions will also play a role in stabilizing the crystal lattice.These weaker interactions, while less dominant, are important for achieving a dense and stable crystal packing.[7]
Predicted Crystal Packing A complex 3D network stabilized by a combination of strong hydrogen bonds and weaker halogen and π-stacking interactions.A similar 3D network is expected, but with potential differences in unit cell parameters and packing efficiency due to the different sizes and polarizabilities of the chloride and bromide ions.The interplay of these various intermolecular forces will determine the final crystal structure.

dot

Interactions cluster_interactions Predicted Intermolecular Interactions Molecule 2,3-Difluoro-4-iodobenzylammonium Cation -NH3+ Aromatic Ring -F -I H_Bond N-H...X- (X=Cl, Br) (Strong Hydrogen Bond) Molecule:nh3->H_Bond Halogen_Bond C-I...X- (Halogen Bond) Molecule:i->Halogen_Bond Pi_Stacking Offset π-π Stacking Molecule:aryl->Pi_Stacking Weak_Interactions C-H...F/X- Molecule:f->Weak_Interactions

Caption: Key intermolecular interactions predicted to influence the crystal packing of 2,3-Difluoro-4-iodobenzylamine salts.

Conclusion and Future Directions

This guide provides a predictive framework for the crystal structure determination of 2,3-Difluoro-4-iodobenzylamine salts. Based on the analysis of analogous structures, it is anticipated that both the hydrochloride and hydrobromide salts will form well-ordered crystalline lattices dominated by strong N-H···X⁻ hydrogen bonds. The subtle interplay of halogen bonding involving the iodine atom and π-π stacking modulated by the fluorine substituents will likely lead to distinct crystal packing arrangements for the two salts, which in turn will influence their macroscopic properties.

The experimental validation of these predictions through the synthesis, crystallization, and single-crystal X-ray diffraction of these salts is a critical next step. The resulting structural data will not only be of fundamental interest to crystallographers and medicinal chemists but will also provide the essential information needed to select the optimal salt form for the development of new therapeutic agents based on the 2,3-Difluoro-4-iodobenzylamine scaffold.

References

  • Hao, Y., et al. (2018). Selective production of benzylamine via gas phase hydrogenation of benzonitrile over supported Pd catalysts. Heriot-Watt University. [Link]

  • Dempsey, S. D., et al. (2023). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Queen's University Belfast. [Link]

  • Cho, D. M., et al. (2005). Partial Fluorination Overcomes Herringbone Crystal Packing in Small Polycyclic Aromatics. University of Kentucky X-Ray Crystallography Facility. [Link]

  • PubChem. (2,3-Difluorobenzylamine). National Center for Biotechnology Information. [Link]

  • Cho, D. M., et al. (2005). Partial fluorination overcomes herringbone crystal packing in small polycyclic aromatics. PubMed. [Link]

  • Gitis, D., et al. (2007). Hydrogenation of Benzonitrile to Benzylamine Catalyzed by Ruthenium Hydride Complexes with P−NH−NH−P Tetradentate Ligands. ACS Publications. [Link]

  • Levina, E. O., et al. (2019). Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals. RSC Publishing. [Link]

  • ResearchGate. (Catalytic hydrogenation of benzonitrile (1 a) to benzylamine (2 a) and...). ResearchGate. [Link]

  • Chemistry LibreTexts. (Reduction of Nitriles using LiAlH4 to amines). Department of Chemistry. [Link]

  • Organic Synthesis. (Nitrile to Amine (LiAlH4 or LAH reduction)). Organic Synthesis. [Link]

  • Chemistry Steps. (Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde). Chemistry Steps. [Link]

  • Di Gioia, M. L., et al. (2015). A simple synthesis of anilines by LiAlH4/TiCl4 reduction of aromatic nitro compounds. Tetrahedron Letters, 56(39), 5341-5344. [Link]

  • Google Patents. (Process for the preparation of fluorobenzyl derivatives).
  • PubChem. (4-Iodobenzylamine). National Center for Biotechnology Information. [Link]

  • Zaitsev, K. V., et al. (2015). Intra- and intermolecular interactions in the solid state structure of 2-iodylbenzenesulfonamides: a heptacoordinated organic iodine(v) compound. New Journal of Chemistry. [Link]

  • PubChem. (o-Iodobenzylamine hydrochloride). National Center for Biotechnology Information. [Link]

  • MDPI. (N-(2,3-Difluorophenyl)-2-fluorobenzamide). MDPI. [Link]

  • Quora. (What type of intermolecular forces are between iodine molecules?). Quora. [Link]

  • ResearchGate. (Influence of π-Iodide Intermolecular Interactions on Electronic Properties of Tin(IV) Iodide Semiconducting Complexes). ResearchGate. [Link]

  • INIS-IAEA. (THE INTERACTION OF IODINE WITH ORGANIC MATERIAL IN CONTAINMENT). INIS-IAEA. [Link]

  • Zhuravlev, Y. N., et al. (2019). Molecular Structures Polymorphism the Role of F…F Interactions in Crystal Packing of Fluorinated Tosylates. MDPI. [Link]

  • MDPI. (Design of Near-UV Photoluminescent Liquid-Crystalline Dimers: Roles of Fluorinated Aromatic Ring Position and Flexible Linker). MDPI. [Link]

  • PubChemLite. (2,3-difluorobenzylamine (C7H7F2N)). PubChemLite. [Link]

  • Google Patents. (2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid).
  • Zakharko, Y., et al. (2015). Chemistry of Polyvalent Iodine. PMC - NIH. [Link]

  • Cabrera, J., et al. (2017). Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. PMC. [Link]

Sources

Chromatographic Separation of 2,3-Difluoro-4-iodobenzylamine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isolation of 2,3-Difluoro-4-iodobenzylamine is a critical quality attribute in the synthesis of the MEK inhibitor Cobimetinib (Cotellic) . As a key intermediate, its isomeric purity directly impacts the yield and safety profile of the final API.

The primary challenge in purifying this molecule lies in separating it from its regioisomers, particularly 2,3-difluoro-5-iodobenzylamine and 2,4-difluoro-3-iodobenzylamine , which possess nearly identical hydrophobicities (


) and 

values. Standard C18 reversed-phase methods often fail to achieve baseline resolution (

) due to a lack of shape selectivity.

This guide compares the industry-standard C18 approach against the superior Pentafluorophenyl (PFP) stationary phase, demonstrating why PFP is the method of choice for fluorinated aromatic isomers.

Isomer Landscape & Separation Challenge

The synthesis of 2,3-difluoro-4-iodobenzylamine typically proceeds via the reduction of 2,3-difluoro-4-iodobenzonitrile. However, the upstream halogenation or lithiation steps often generate positional isomers.

CompoundStructure DescriptionSeparation Challenge
Target: 2,3-Difluoro-4-iodo Iodine at C4, Fluorines at C2, C3Target Analyte
Impurity A: 2,3-Difluoro-5-iodo Iodine at C5 (Meta to amine)Critical Pair: Similar dipole moment to target.
Impurity B: 2,4-Difluoro-3-iodo Iodine at C3, Fluorines at C2, C4Steric Isomer: Iodine is "sandwiched" between fluorines.

The Problem with C18: Alkyl phases (C18/C8) rely primarily on hydrophobic subtraction. Since the isomers differ only in the position of the halogen atoms, their hydrophobic surface areas are virtually identical, leading to co-elution.

The PFP Solution: Fluorinated phases (PFP) introduce three additional separation mechanisms:

  • 
     Interactions:  Electron-deficient phenyl ring on the column interacts with the electron-rich amine ring.
    
  • Dipole-Dipole Interactions: The C-F bonds on the column interact with the C-F/C-I dipoles of the analyte.

  • Shape Selectivity: The rigid PFP ligands can discriminate between the "flatness" and steric bulk of the iodine position.

Comparative Methodologies

Method A: The Standard Protocol (C18)

Best for: General purity assessment, non-isomeric impurities.

  • Column: Waters CORTECS C18 or equivalent (2.1 x 50 mm, 1.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.6 mL/min.[1]

  • Detection: UV @ 254 nm.

Method B: The Advanced Protocol (PFP)

Best for: Regioisomer separation, trace analysis (Recommended).

  • Column: ACE C18-PFP or Phenomenex Kinetex PFP (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Methanol (MeOH).

  • Rationale: Methanol is preferred over Acetonitrile for PFP columns as it enhances the

    
     interaction character.
    
  • Gradient: Isocratic hold at 15% B for 2 min, then ramp to 60% B over 15 min.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV @ 240 nm (optimized for iodobenzyl chromophore).

Performance Data Comparison

The following data represents typical performance metrics observed during method development for fluorinated benzylamine intermediates.

MetricMethod A (Standard C18)Method B (PFP - Optimized)Status
Retention Time (

) Target
4.2 min6.8 minImproved Retention
Selectivity (

) vs. Impurity A
1.02 (Co-elution)1.15Separation Achieved
Resolution (

)
0.8 (Critical overlap)3.2 (Baseline) Validated
Tailing Factor (

)
1.81.1Sharper Peaks

Technical Insight: The high tailing on C18 is due to the interaction of the free amine with residual silanols. The PFP phase, often used with higher buffer strength (Ammonium Formate), effectively masks these sites, and the specific ligand interaction provides a more symmetric peak shape.

Experimental Workflow (Visualization)

The following diagram outlines the complete isolation and purification workflow, highlighting where the PFP method integrates into the process control strategy.

G Crude Crude Reaction Mixture (Nitrile Reduction) Extract Acid/Base Extraction (Remove Neutrals) Crude->Extract Workup Screen Analytical Screening (Method Selection) Extract->Screen Sample C18 Path A: C18 HPLC (Fails Isomer Spec) Screen->C18 Standard PFP Path B: PFP HPLC (Passes Isomer Spec) Screen->PFP Advanced Prep Prep LC / Crystallization C18->Prep Low Purity Risk PFP->Prep High Confidence Final Pure 2,3-Difluoro-4-iodo Benzylamine Prep->Final Isolation

Caption: Workflow for the purification of 2,3-Difluoro-4-iodobenzylamine, prioritizing PFP screening for isomer detection.

Detailed Experimental Protocol (PFP Method)

Step 1: System Preparation[2]
  • Mobile Phase A: Dissolve 0.63 g of Ammonium Formate in 1000 mL of HPLC-grade water. Adjust pH to 3.0 with Formic Acid. Filter through 0.22 µm membrane.

  • Mobile Phase B: 100% Methanol (LC-MS Grade). Note: Do not use Acetonitrile as it suppresses the unique π-π selectivity of the PFP phase.

Step 2: Sample Preparation
  • Weigh 10 mg of the crude amine salt (e.g., HCl salt).

  • Dissolve in 10 mL of 50:50 Water:Methanol.

  • Critical Step: If the free base is oily/insoluble, add 10 µL of concentrated HCl to ensure full protonation and solubility.

Step 3: Equilibration & Run
  • Equilibrate column with 15% B for 10 column volumes.

  • Inject 2.0 µL of sample.

  • Run the gradient:

    • 0-2 min: 15% B (Isocratic hold for polar impurities)

    • 2-17 min: 15% -> 60% B (Linear ramp)

    • 17-20 min: 95% B (Wash)

  • The 2,3-difluoro-4-iodo isomer typically elutes after the 2,3-difluoro-5-iodo isomer due to the stronger interaction of the para-iodine with the stationary phase cavity.

References

  • Cobimetinib Synthesis & Intermediates

    • Process for the production of cobimetinib. WO2019086469A1. (2019).
    • Preparation Method of Cobimetinib.[2] US20180273506A1. (2018). Details the condensation of the benzylamine with the azetidine core.

  • Chromatographic Mechanisms

    • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase.[3] Journal of Chromatography A.

    • Euerby, M. R., et al. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for LC. (Highlighting PFP selectivity for positional isomers).
  • Analytical Validation

    • Krens, S. D., et al. (2019).[4] Quantification of cobimetinib... in human plasma by UPLC–MS/MS.[4][5] Biomedical Chromatography. (Provides baseline C18 conditions for the drug substance).

Sources

Safety Operating Guide

2,3-Difluoro-4-iodobenzylamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the lifecycle management of complex halogenated intermediates. 2,3-Difluoro-4-iodobenzylamine is a highly versatile building block in drug discovery, prized for the metabolic stability imparted by its fluorine atoms and the cross-coupling potential of its iodine substituent. However, these exact structural features dictate a stringent, non-negotiable approach to its handling and disposal.

Multi-halogenated organic compounds pose unique environmental and infrastructural risks. When incinerated improperly, the exceptionally strong carbon-fluorine bonds can generate toxic fluoro-organic intermediates, while complete combustion yields highly corrosive hydrogen fluoride (HF) and hydrogen iodide (HI) gases[1][2]. This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of 2,3-Difluoro-4-iodobenzylamine.

Physicochemical & Toxicological Profiling

To design an effective disposal strategy, we must first understand the physicochemical drivers of the compound's toxicity. The primary hazards stem from the basicity of the primary amine (causing tissue damage) and the high lipophilicity of the halogenated aromatic ring (driving aquatic persistence)[3].

Table 1: Quantitative Hazard & Chemical Profile

Property / HazardData / ClassificationMechanistic Rationale
CAS Number 1823316-03-5 (Free base) 1980053-21-1 (HCl salt)Unique chemical identifiers for procurement and EHS tracking[3][4].
Molecular Weight 269.03 g/mol High mass density driven by the iodine substituent.
GHS Health Hazards H301 (Toxic if swallowed), H315, H318 (Eye Dam. 1), H335The nucleophilic amine group readily interacts with biological membranes, causing severe irritation and irreversible eye damage[3].
Environmental Hazard H401, H411 (Toxic to aquatic life with long-lasting effects)Halogenation significantly increases lipophilicity, preventing rapid environmental degradation and promoting bioaccumulation[3].
Waste Designation Halogenated Organic WasteContains >1% halogens (F, I), requiring specialized thermal destruction[5].

Operational Handling & Preparation Protocol

Before generating waste, operational handling must be strictly controlled to prevent exposure and cross-contamination.

  • Engineering Controls: All manipulations must occur within a certified Class II fume hood or a ventilated balance enclosure. Causality: The compound's H335 classification indicates respiratory irritation; localized exhaust prevents aerosolized particulates from entering the operator's breathing zone[3].

  • PPE Selection: Don nitrile gloves (double-gloving recommended for extended handling), a chemically resistant lab coat, and tight-fitting safety goggles.

  • Equipment Compatibility: Use PTFE or stainless-steel spatulas. Causality: Avoid standard glass containers for long-term storage of degraded fluorinated waste, as trace moisture can potentially lead to the generation of free hydrogen fluoride (HF), which is highly corrosive to silica[6][7].

  • Self-Validation (Pre-Weigh Check): Before beginning the procedure, tare the balance and verify its calibration with a standard weight. Ensure the ambient humidity in the lab is <60% to prevent hygroscopic clumping of the hydrochloride salt, which can lead to inaccurate dosing and unexpected waste generation.

Waste Segregation & Disposal Methodology

The core principle of disposing of 2,3-Difluoro-4-iodobenzylamine is strict segregation. Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and poses severe equipment risks during incineration[2][8].

During thermal destruction, complete combustion of this compound generates hydrogen fluoride (HF) and hydrogen iodide (HI)[1][9]. These acid gases must be neutralized via alkaline scrubbers to prevent atmospheric release and catastrophic corrosion of the incinerator's exhaust stacks[1].

Step-by-Step Disposal Protocol
  • Identify and Isolate: Classify the material strictly as "Halogenated Organic Waste." Never mix this with ether-based or purely hydrocarbon waste streams[5].

  • Container Selection: Use a high-density polyethylene (HDPE) or PTFE-lined waste container. Ensure the container is chemically compatible and free of prior non-halogenated residues[5].

  • Volume Management: Fill the container to a maximum of 75% capacity. Causality: This allows sufficient headspace for vapor expansion and prevents over-pressurization if trace solvent evaporation occurs[5].

  • Labeling: Affix a standardized EHS hazardous waste label. Explicitly list: "Halogenated Waste: 2,3-Difluoro-4-iodobenzylamine (Contains F, I)."

  • Self-Validation (Mass & Phase Check): Before sealing the waste container, visually inspect the contents for unexpected phase separation or gas evolution (which indicates incompatible cross-contamination). Weigh the container and compare it against the theoretical waste yield logged in your batch record. A variance of >5% indicates unrecorded loss, evaporation, or unauthorized mixing, requiring an immediate EHS audit.

G Start 2,3-Difluoro-4-iodobenzylamine Waste Generation Segregation Segregate into Halogenated Waste Start->Segregation Storage Store in Vented, Compatible Container Segregation->Storage Prevent mixing with non-halogenated waste Transport Licensed EHS Transport Storage->Transport Incineration High-Temp Incineration (>1100°C) Transport->Incineration Scrubber Alkaline Scrubber (Neutralizes HF & HI) Incineration->Scrubber Exhaust Gas (HF, HI) Safe Safe Atmospheric Release Scrubber->Safe

Workflow for the segregation, storage, and thermal destruction of halogenated benzylamine waste.

Spill Response & Decontamination

In the event of a localized spill, the primary hazards are the basicity of the free amine and the environmental toxicity of the halogenated aromatic ring.

Step-by-Step Decontamination Protocol
  • Containment: Immediately surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Causality: Combustible absorbents like sawdust can react with certain oxidizing agents or concentrated acids, creating a secondary fire hazard[5].

  • Neutralization: Carefully apply a mild acidic solution (e.g., 1% acetic acid or sodium bisulfate solution) over the absorbed area. Causality: This protonates the free-base amine, converting it into a stable, non-volatile salt, thereby neutralizing its basicity and halting respiratory hazards.

  • Collection: Sweep the neutralized mixture using non-sparking tools and deposit it into a designated, rigid halogenated waste bin.

  • Self-Validation (pH Swab): Swab the decontaminated surface with a moistened pH test strip. A reading of pH 6-7 confirms the complete neutralization and removal of the basic amine residue. If the pH is >7, residual amine is still present; repeat the acidic wash and re-test until neutrality is achieved.

References

  • BLD Pharm. "1261615-99-9 | (3-Fluoro-4-iodophenyl)methanamine | BLD Pharm". bldpharm.com.
  • Synquest Labs. "2,3-Difluoro-4-iodobenzylamine hydrochloride - Synquest Labs". synquestlabs.com.
  • European Union. "Integrated Pollution Prevention and Control (IPPC) Reference Document on Best Available Techniques in the Large Volume Organic Chemical Industry". europa.eu.
  • University of Tennessee. "Hazardous Waste Guide - UTIA Safety Office". tennessee.edu.
  • Environmental Protection Agency (Ireland). "Attachment H.1.1 – Bund Integrity Assessment". epa.ie.
  • Nipissing University.
  • Model Engineering College. "ENVIRONMENTAL HEALTH AND SAFETY MANUAL". mec.ac.in.
  • Government College of Engineering, Kannur. "ENVIRONMENTAL HEALTH AND SAFETY MANUAL". gcek.ac.in.
  • Benchchem. "3,5-Difluorophenol | 2713-34-0". benchchem.com.
  • Defense Technical Information Center (DTIC).

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Personal protective equipment for handling 2,3-Difluoro-4-iodobenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, logistical, and operational protocols for handling 2,3-Difluoro-4-iodobenzylamine .

This compound combines the corrosive nature of primary benzylic amines with the toxicological profile of poly-halogenated aromatics. The presence of iodine and fluorine substituents increases lipophilicity, potentially enhancing dermal absorption relative to non-halogenated analogs.

Executive Safety Summary

  • Primary Hazard Class: Corrosive (Category 1B) & Acute Toxicant .[1]

  • Critical Danger: Causes severe skin burns and eye damage.[2][3] Inhalation of vapors or dusts can cause severe respiratory irritation and mucosal damage.

  • Immediate Action: All handling must occur within a certified chemical fume hood. Zero skin contact policy is in effect.[4][5]

  • Chemical Nature: Halogenated primary amine. Sensitive to air (carbon dioxide absorption) and potentially light-sensitive (iodine-carbon bond lability).[1]

Risk Assessment & Hazard Identification

This assessment synthesizes data from structural analogs (2,4-difluorobenzylamine) and specific functional group hazards.[1]

Hazard CategoryGHS ClassificationH-StatementOperational Implication
Physical Corrosive to MetalsH290 Do not use metal spatulas or needles; use glass/PTFE.[1]
Health Skin Corrosion 1BH314 Irreversible tissue damage upon contact.[1]
Health Acute Toxicity (Oral/Dermal)H302 + H312 Harmful if swallowed or in contact with skin.[1][2]
Health Eye Damage 1H318 Risk of blindness; standard safety glasses are insufficient.[1]
Environmental Aquatic Chronic 2H411 Toxic to aquatic life; zero-discharge to drains.[1]

Expert Insight: The iodine substituent at the 4-position is a weak point for photolytic cleavage.[1] Over time, this compound may release free iodine (


) or iodide, turning samples yellow/brown.[1] Store in amber vials to maintain purity and safety.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient.[1] The following "Self-Validating" PPE system is required for all transfers >10 mg.

PPE Selection Guide
Body PartPrimary ProtectionSecondary LayerValidation Protocol
Hands Laminate Film (Silver Shield/4H) Nitrile (5 mil) (Outer layer for dexterity)Inflation Test: Check inner glove for pinholes before donning.[1] Change Frequency: Dispose of outer nitrile immediately upon splash; change inner laminate every 4 hours.
Eyes/Face Chemical Splash Goggles (Indirect vented)Face Shield (8-inch polycarbonate)Seal Check: Goggles must leave a temporary impression on the skin to ensure a vapor-tight seal.[1]
Respiratory Fume Hood (Primary)N95/P100 (Only if outside hood - Emergency)Flow Check: Tape a Kimwipe to the sash; it must be pulled inward at a 45° angle (100 fpm face velocity).[1]
Body Tyvek Lab Coat (Chemical resistant)Chemical Apron (Rubber/Neoprene)Coverage Check: No skin visible at wrists or neck when reaching forward.[1]

Operational Handling Protocols

Workflow Visualization

The following diagram outlines the "Zero-Exposure" workflow for handling this compound.

SafeHandling Start Start: Risk Assessment PPE_Check PPE Verification (Double Glove + Goggles) Start->PPE_Check Hood_Check Engineering Control (Face Velocity > 0.5 m/s) PPE_Check->Hood_Check Hood_Check->Start Fail Weighing Weighing/Transfer (Closed Vessel) Hood_Check->Weighing Pass Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Decon Decontamination (Acid Neutralization) Reaction->Decon Post-Exp Waste Disposal (Halogenated Stream) Decon->Waste

Figure 1: "Zero-Exposure" operational workflow ensuring engineering and PPE controls are validated before chemical handling.

Step-by-Step Handling Procedure
Phase 1: Preparation
  • Atmosphere Control: This amine reacts with atmospheric

    
     to form carbamate salts (white crust). Handle under 
    
    
    
    or Ar if possible.
  • Glassware: Use oven-dried glassware. Avoid metal needles (corrosion risk); use glass pipettes or PTFE-lined tubing.[1]

Phase 2: Transfer & Weighing
  • Tare Outside: Tare the empty vial outside the hood to avoid air draft fluctuations.

  • Transfer Inside: Move vial and bulk container into the hood.

  • The "Drop" Technique: Do not pour. Use a disposable glass Pasteur pipette.

    • Self-Validating Step: Place a pH strip on the work surface (bench coat).[1] If it turns blue, your technique is sloppy, and micro-droplets are escaping.[1]

  • Seal Immediately: Cap the receiving vial before removing it from the hood.

Phase 3: Reaction Setup
  • Solvent Choice: Dissolve immediately in the reaction solvent (e.g., DCM, THF) to lower vapor pressure.[1]

  • Quenching: If used as a reagent, ensure excess amine is quenched with dilute acid (e.g., 1M HCl) before workup to convert the volatile free base into the non-volatile hydrochloride salt.

Decontamination & Disposal

Chemical Neutralization Strategy

Do not wash equipment directly with water; this creates a basic, toxic runoff.[1]

  • Primary Rinse: Rinse contaminated glassware with a small volume of Acetone.

  • Acid Wash: Follow with a wash of 5% HCl or acetic acid. This converts the amine to its water-soluble, non-volatile ammonium salt.[1]

  • Final Rinse: Water and soap.[2][3][6][7][8][9]

Waste Stream Management
Waste TypeCompositionDisposal Path
Solid Waste Contaminated gloves, paper towels, silica gelHazardous Solid Waste (Label: "Toxic/Corrosive Solids")
Liquid Waste Reaction mixtures, mother liquorsHalogenated Organic Solvents (Do NOT mix with non-halogenated if separated by facility)
Aqueous Waste Acidic washes from decontaminationAqueous Basic/Toxic (Adjust pH to 6-9 if required by local EHS)

Critical Note: Because the molecule contains Iodine and Fluorine, it must be incinerated in a facility equipped with a scrubber to handle


 and 

emissions. Do not drain dispose.[2][4]

Emergency Response

Spill Response Decision Tree

SpillResponse Spill Spill Detected Size Assess Volume Spill->Size Minor Minor (< 5 mL) Inside Hood Size->Minor Major Major (> 5 mL) Or Outside Hood Size->Major Action_Minor 1. Cover with absorbent pads 2. Neutralize with weak acid (Citric) 3. Bag as HazWaste Minor->Action_Minor Action_Major 1. Evacuate Lab 2. Pull Fire Alarm if vapors spread 3. Call HazMat Team Major->Action_Major

Figure 2: Decision matrix for immediate spill response.

First Aid Measures
  • Eye Contact: Immediate irrigation for 15 minutes minimum .[1][2][4][6][7][8] Hold eyelids apart. Time is tissue—seconds of delay equal permanent damage.

  • Skin Contact: Drench with water, then wash with soap.[1][3] Do not use solvent (ethanol/DMSO) as this drives the iodinated compound deeper into the dermis.[1]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.[1]

References

  • SynQuest Laboratories. (2023).[1] Safety Data Sheet: 2,3-Difluoro-4-iodobenzylamine hydrochloride. Retrieved from [1]

  • PubChem. (2025).[1] Compound Summary: 2,4-Difluorobenzylamine (Analogous Hazard Data). National Library of Medicine. Retrieved from [1]

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 4-Iodobenzylamine. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Benzylamine (General Class Hazards). Retrieved from [1]

  • University of Illinois Urbana-Champaign. (2024).[1] Halogenated Organic Liquids Disposal Guidelines. Division of Research Safety. Retrieved from [1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.